molecular formula C5H6N2O2 B189610 3-Hydroxy-1-methylpyridazin-6(1H)-one CAS No. 5436-01-1

3-Hydroxy-1-methylpyridazin-6(1H)-one

Cat. No.: B189610
CAS No.: 5436-01-1
M. Wt: 126.11 g/mol
InChI Key: UAECOHJYXUJDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-methylpyridazin-6(1H)-one is a versatile pyridazinone derivative that serves as a key scaffold in medicinal chemistry and drug discovery research . The pyridazinone core is recognized for its privileged structure in molecular design, contributing to significant hydrogen-bonding capacity and a high dipole moment that can influence drug-target interactions . This compound is primarily investigated as a valuable precursor and building block for the synthesis of novel molecules with potential biological activity . Research into pyridazinone derivatives has revealed a broad spectrum of pharmacological activities, positioning them as compounds of interest for developing new therapeutic agents . Specifically, analogs within this chemical class have been studied for their potential as inhibitors of phosphodiesterase enzymes (PDE), particularly PDE III, which is a target for cardiotonic agents . Furthermore, the structural motif is explored in the design of compounds with potential anti-inflammatory and anticancer properties, as some pyridazinone derivatives have shown promise in modulating key cellular pathways involved in these diseases . This product is intended for research purposes as a chemical intermediate and for biological screening in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-pyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-5(9)3-2-4(8)6-7/h2-3H,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAECOHJYXUJDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202741
Record name 3,6-Pyridazinedione, 1,2-dihydro-1-methyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5436-01-1
Record name 1,2-Dihydro-1-methyl-3,6-pyridazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5436-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Pyridazinedione, 1,2-dihydro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005436011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl maleic hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Pyridazinedione, 1,2-dihydro-1-methyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5436-01-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-1-methylpyridazin-6(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive overview of the synthetic protocol for 3-Hydroxy-1-methylpyridazin-6(1H)-one, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. The pyridazinone scaffold is a "privileged structure" known for its interaction with a diverse range of biological targets.[1] This guide details the primary synthetic route, experimental procedures, and relevant data.

Synthetic Pathway Overview

The most direct and efficient synthesis of this compound involves the cyclocondensation reaction of maleic anhydride with methylhydrazine. This reaction proceeds via nucleophilic attack of the hydrazine on the anhydride, followed by intramolecular cyclization and dehydration to form the stable pyridazinone ring.

Synthesis_Pathway Maleic_Anhydride Maleic Anhydride Intermediate Acyclic Intermediate Maleic_Anhydride->Intermediate + Methylhydrazine (Solvent, Heat) Methylhydrazine Methylhydrazine Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

2.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Purity
Maleic AnhydrideC₄H₂O₃98.06≥99%
MethylhydrazineCH₆N₂46.07≥98%
Glacial Acetic AcidCH₃COOH60.05≥99.7%
EthanolC₂H₅OH46.0795%
Diethyl Ether(C₂H₅)₂O74.12≥99%

2.2. Procedure

A solution of maleic anhydride (9.81 g, 0.1 mol) is prepared in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this stirring solution, methylhydrazine (4.61 g, 0.1 mol) is added dropwise at room temperature. An exothermic reaction is typically observed. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude solid is then recrystallized from a suitable solvent system, such as ethanol/water, to yield the purified this compound. The purified product is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven.

Experimental_Workflow A Dissolve Maleic Anhydride in Glacial Acetic Acid B Add Methylhydrazine Dropwise A->B C Reflux for 2-4 hours B->C D Cool to Room Temperature C->D E Remove Solvent under Reduced Pressure D->E F Recrystallize from Ethanol/Water E->F G Filter, Wash, and Dry the Product F->G H Characterize the Product (NMR, IR, MS) G->H

Caption: Experimental workflow for the synthesis of this compound.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Reactant Quantities
Maleic Anhydride0.1 mol (9.81 g)
Methylhydrazine0.1 mol (4.61 g)
Reaction Conditions
SolventGlacial Acetic Acid
Reaction TemperatureReflux (~118 °C)
Reaction Time2 - 4 hours
Product Information
Product NameThis compound
Molecular FormulaC₅H₆N₂O₂
Molecular Weight126.11 g/mol
Expected Yield75-85%
Melting Point210-212 °C[2]

General Synthesis of Pyridazinones

The synthesis of the pyridazinone core is a versatile process with several established routes. These methods are crucial for developing a wide array of pyridazinone derivatives for pharmacological studies.[3][4]

Common synthetic strategies include:

  • From Ketoacids: The reaction of γ-ketoacids with hydrazine hydrate or its derivatives is a fundamental method for constructing the pyridazinone ring.[5]

  • From Furanones: Substituted furanones can be converted to pyridazinones by reaction with hydrazine hydrate.[5]

  • From Diketones: 1,4-Diketones can also serve as precursors for the synthesis of pyridazinones upon treatment with hydrazine derivatives.[5]

  • One-Pot Reactions: Methods involving a one-pot reaction of components like acetophenones, glyoxylic acid, and hydrazine hydrate have also been developed.[5]

General_Synthesis_Logic Start Starting Materials Ketoacids γ-Ketoacids Start->Ketoacids Furanones Furanones Start->Furanones Diketones 1,4-Diketones Start->Diketones Cyclocondensation Cyclocondensation Ketoacids->Cyclocondensation Furanones->Cyclocondensation Diketones->Cyclocondensation Hydrazine Hydrazine or Substituted Hydrazine Hydrazine->Cyclocondensation Product Pyridazinone Core Cyclocondensation->Product Derivatization Further Derivatization (e.g., N-alkylation) Product->Derivatization Final_Product Substituted Pyridazinones Derivatization->Final_Product

Caption: Logical relationship of general pyridazinone synthesis strategies.

References

An In-depth Technical Guide on the Core Chemical Properties of 1-Methyl-3,6-pyridazinedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3,6-pyridazinedione, a derivative of maleic hydrazide, is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core chemical properties, including its structure, physicochemical characteristics, and spectral data. Detailed experimental protocols for its synthesis and characterization are presented to facilitate further research and application.

Chemical Structure and Identification

1-Methyl-3,6-pyridazinedione, also known as N-methyl maleic hydrazide, possesses a pyridazine ring system with two carbonyl groups at positions 3 and 6, and a methyl group attached to one of the nitrogen atoms.

Systematic Name: 1-methyl-1,2-dihydropyridazine-3,6-dione Molecular Formula: C₅H₆N₂O₂ Molecular Weight: 126.11 g/mol CAS Number: 5436-01-1

Physicochemical Properties

A summary of the key physicochemical properties of 1-methyl-3,6-pyridazinedione is provided in Table 1.

Table 1: Physicochemical Properties of 1-Methyl-3,6-pyridazinedione

PropertyValueReference
Melting Point244 °C (decomposes)[No specific citation found in search results]
Boiling Point260.1 °C at 760 mmHg[No specific citation found in search results]
Density1.263 g/cm³[No specific citation found in search results]
SolubilityData not available
pKaData not available

Spectroscopic Data

The structural elucidation of 1-methyl-3,6-pyridazinedione is supported by various spectroscopic techniques.

Mass Spectrometry

Mass spectral data for 1-methyl-3,6-pyridazinedione is available, with numerous spectra accessible through databases such as mzCloud.[1] This data is crucial for confirming the molecular weight and fragmentation pattern of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for 1-methyl-3,6-pyridazinedione were not found in the literature search, the expected chemical shifts can be predicted based on the analysis of related pyridazinone derivatives.[2]

  • ¹H NMR: The proton spectrum is expected to show signals corresponding to the methyl group protons and the vinyl protons on the pyridazine ring. The exact chemical shifts would be influenced by the electronic environment.

  • ¹³C NMR: The carbon spectrum would display signals for the methyl carbon, the two carbonyl carbons, and the two vinyl carbons of the heterocyclic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1-methyl-3,6-pyridazinedione is expected to exhibit characteristic absorption bands for the following functional groups:

  • C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the two carbonyl groups.

  • C-N stretching: Absorption bands in the region of 1000-1350 cm⁻¹.

  • C-H stretching: Absorption bands around 2850-3000 cm⁻¹ for the methyl group.

Experimental Protocols

Synthesis of 1-Methyl-3,6-pyridazinedione

A general method for the synthesis of N-substituted pyridazinediones involves the reaction of maleic anhydride with a substituted hydrazine. For the synthesis of 1-methyl-3,6-pyridazinedione, methylhydrazine would be the appropriate reagent.

Reaction Scheme:

Synthesis maleic_anhydride Maleic Anhydride intermediate Intermediate maleic_anhydride->intermediate + methylhydrazine Methylhydrazine methylhydrazine->intermediate product 1-Methyl-3,6-pyridazinedione intermediate->product Cyclization (Heat) caption Synthesis of 1-Methyl-3,6-pyridazinedione

Caption: A general reaction scheme for the synthesis of 1-methyl-3,6-pyridazinedione.

Detailed Protocol:

A specific, detailed experimental protocol for the synthesis of 1-methyl-3,6-pyridazinedione was not found in the provided search results. The following is a generalized procedure based on the synthesis of related compounds and should be optimized.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Methylhydrazine: Slowly add methylhydrazine (1 equivalent) to the solution at room temperature with constant stirring. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) to yield pure 1-methyl-3,6-pyridazinedione.

Biological Activity and Potential Applications

The biological activities of pyridazine and pyridazinone derivatives are well-documented, with various compounds exhibiting analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.[3] The parent compound, maleic hydrazide, is known to be a plant growth regulator that inhibits cell division.[4][5] It has been shown to be a clastogenic agent, causing chromosome breaks.[6][7]

The introduction of a methyl group to the nitrogen atom may alter the biological activity profile of the parent molecule. However, specific studies on the pharmacological effects and mechanism of action of 1-methyl-3,6-pyridazinedione are limited in the available literature. Further research is required to elucidate its potential as a therapeutic agent.

Signaling Pathways and Mechanism of Action

Due to the limited specific biological data for 1-methyl-3,6-pyridazinedione, no established signaling pathways or detailed mechanisms of action can be described at this time. The known clastogenic effects of its parent compound, maleic hydrazide, suggest a potential interaction with DNA replication and cell cycle machinery.

Conclusion

1-Methyl-3,6-pyridazinedione is a compound of interest with a foundation in the well-studied pyridazinedione scaffold. This guide has summarized its core chemical properties and provided a general framework for its synthesis. The lack of specific biological and spectral data highlights a significant opportunity for future research. Elucidating the precise pharmacological profile and mechanism of action of this compound will be crucial for unlocking its potential in drug discovery and development.

Future Directions

  • Detailed spectroscopic characterization (¹H NMR, ¹³C NMR, FTIR) of 1-methyl-3,6-pyridazinedione.

  • Optimization and detailed reporting of the synthetic protocol.

  • In-vitro and in-vivo studies to determine the biological activity profile, including cytotoxicity, and potential therapeutic effects.

  • Investigation into the mechanism of action and identification of molecular targets and affected signaling pathways.

Future_Research A Synthesis Optimization B Spectroscopic Characterization (NMR, FTIR) A->B C Biological Activity Screening (In-vitro & In-vivo) B->C D Mechanism of Action Studies C->D E Target Identification D->E F Signaling Pathway Analysis D->F caption Workflow for Future Research

Caption: A logical workflow for future research on 1-methyl-3,6-pyridazinedione.

References

An In-depth Technical Guide to N-Methylmaleic Hydrazide (CAS 5436-01-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmaleic hydrazide, with the CAS number 5436-01-1, is a derivative of maleic hydrazide, a well-known plant growth regulator. While the parent compound has been extensively studied, N-Methylmaleic hydrazide remains a compound of significant interest with a notable lack of comprehensive public data. This technical guide synthesizes the available information on N-Methylmaleic hydrazide, including its chemical and physical properties. Crucially, where specific data for the N-methylated form is unavailable, this guide provides context by referencing the known properties and biological activities of maleic hydrazide, highlighting the potential for comparative studies. This document also puts forth a detailed, plausible experimental protocol for its synthesis, derived from established chemical principles for related compounds.

Chemical and Physical Properties

N-Methylmaleic hydrazide, systematically named 1-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 5436-01-1
IUPAC Name 1-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Appearance White Powder[1]
Melting Point 213-219 °C[1]
SMILES CN1NC(=O)C=CC1=O
InChI Key UAECOHJYXUJDOF-UHFFFAOYSA-N
Assay (HPLC) ≥96.0%[1]

Synthesis of N-Methylmaleic Hydrazide

Proposed Reaction Scheme

The synthesis involves a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

G cluster_reactants Reactants cluster_products Products MA Maleic Anhydride Intermediate N-Methylmaleamic Hydrazide (Intermediate) MA->Intermediate + MH Methylhydrazine MH->Intermediate NMMH N-Methylmaleic Hydrazide Intermediate->NMMH Cyclization/ Dehydration Water H₂O

Proposed reaction pathway for the synthesis of N-Methylmaleic hydrazide.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted maleimides and related hydrazides.

Materials:

  • Maleic anhydride (1.0 eq)

  • Methylhydrazine (1.0 eq)

  • Glacial acetic acid (solvent)

  • Anhydrous sodium acetate (optional, as a mild base)

  • Diethyl ether (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a minimal amount of glacial acetic acid with gentle warming.

  • Addition of Methylhydrazine: Once the maleic anhydride has completely dissolved, allow the solution to cool to room temperature. Slowly add methylhydrazine (1.0 eq) dropwise to the stirred solution. An exothermic reaction may be observed; maintain the temperature below 40°C using an ice bath if necessary.

  • Reaction: After the addition is complete, add anhydrous sodium acetate (0.1 eq, optional). Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, N-Methylmaleic hydrazide, is expected to precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the purified N-Methylmaleic hydrazide in a vacuum oven. The final product should be a white to off-white powder. Characterize the compound using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Reactivity and Potential Biological Activity

Reactivity

Based on its chemical structure, N-Methylmaleic hydrazide is expected to exhibit reactivity characteristic of cyclic hydrazides and α,β-unsaturated carbonyl compounds. The presence of the amide-like functionality and the double bond suggests potential for various chemical transformations. However, specific studies detailing the reaction mechanisms of N-Methylmaleic hydrazide are currently lacking in the scientific literature.

Biological Activity: A Comparative Outlook

There is a significant gap in the literature regarding the specific biological activities of N-Methylmaleic hydrazide. To provide a framework for future research, it is pertinent to consider the well-documented biological effects of its parent compound, maleic hydrazide.

Maleic hydrazide is widely used as a plant growth regulator and herbicide. Its mode of action is believed to involve the inhibition of cell division in plants.[2] Studies have shown that maleic hydrazide can act as an inhibitor of nucleic acid and protein synthesis.[3][4] Furthermore, it has been identified as a chromosome-breaking agent in higher plants.[3][4]

The introduction of a methyl group to the hydrazide nitrogen in N-Methylmaleic hydrazide could potentially alter its biological activity in several ways:

  • Lipophilicity: The methyl group increases the lipophilicity of the molecule, which may affect its ability to cross cell membranes and interact with intracellular targets.

  • Steric Hindrance: The methyl group could introduce steric hindrance, potentially altering the binding affinity of the molecule to its biological targets compared to the unsubstituted maleic hydrazide.

  • Metabolism: The N-methyl group could influence the metabolic fate of the compound in biological systems.

Given the known cytotoxic effects of maleic hydrazide on various cell lines, it is plausible that N-Methylmaleic hydrazide may also exhibit cytotoxic properties.[3] However, without specific experimental data, this remains speculative.

Experimental Protocols for Biological Evaluation (Hypothetical)

Due to the absence of published studies on the biological activity of N-Methylmaleic hydrazide, the following are proposed experimental protocols that could be employed to investigate its potential cytotoxic and enzyme inhibitory effects.

Cytotoxicity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be used to assess the cytotoxic effects of N-Methylmaleic hydrazide on various cancer cell lines.

Workflow:

G A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of N-Methylmaleic hydrazide B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC₅₀ values H->I

Workflow for a standard MTT cytotoxicity assay.
Enzyme Inhibition Assay

Given that many hydrazide-containing compounds are known to be enzyme inhibitors, an assay to screen N-Methylmaleic hydrazide against a panel of relevant enzymes (e.g., kinases, proteases) would be valuable. The specific protocol would depend on the enzyme being targeted.

Conclusion and Future Directions

N-Methylmaleic hydrazide (CAS 5436-01-1) is a chemical entity with established physical properties but a significant lack of publicly available data regarding its synthesis, reactivity, and biological activity. This technical guide has provided a comprehensive overview of the existing information and has proposed a detailed synthetic protocol based on sound chemical principles. The biological activities of the parent compound, maleic hydrazide, suggest that N-Methylmaleic hydrazide may possess interesting pharmacological properties, particularly in the areas of oncology and agrochemicals.

Future research should focus on:

  • The validation and optimization of the proposed synthetic route for N-Methylmaleic hydrazide.

  • A thorough investigation of its reactivity and chemical stability.

  • Comprehensive screening of its biological activities, including its effects on various cell lines and enzyme systems.

  • Comparative studies with maleic hydrazide to elucidate the structure-activity relationship and the impact of N-methylation.

Such studies will be instrumental in unlocking the potential of N-Methylmaleic hydrazide for applications in drug development and other scientific disciplines.

References

The Biological Activity of 3-Hydroxy-1-methylpyridazin-6(1H)-one: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the biological activity of a specific derivative, 3-Hydroxy-1-methylpyridazin-6(1H)-one (CAS 5436-01-1). While direct research on this compound is limited, this paper will explore its potential biological activities by examining the known effects of its parent compound, maleic hydrazide, and the broader class of N-substituted pyridazinone derivatives. This guide will also provide detailed experimental protocols and conceptual signaling pathways to facilitate future research and drug development efforts centered on this chemical class.

Introduction to the Pyridazinone Scaffold

Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of pharmacology. The core structure, characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone group, serves as a versatile scaffold for the development of novel therapeutic agents.[1] The inherent chemical properties of the pyridazinone ring allow for diverse substitutions, leading to a wide spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects.[1][2]

This whitepaper specifically addresses this compound, a simple N-methylated derivative of the pyridazinone family. While this particular molecule is not extensively studied, its structural similarity to other biologically active pyridazinones suggests a potential for interesting pharmacological properties.

Biological Activity Profile

Insights from the Parent Compound: Maleic Hydrazide

This compound is the N-methylated analog of maleic hydrazide.[3] Maleic hydrazide is primarily known for its use as a plant growth regulator and herbicide.[4][5] Its mechanism of action in plants is believed to involve the inhibition of DNA synthesis and cell division, and it has been shown to have genotoxic and chromosome-breaking effects in plant cells.[6][7] While the direct translation of these activities to human pharmacology is not straightforward, the fundamental effect on cell proliferation suggests that derivatives could be explored for anticancer properties. However, concerns about potential mutagenicity and carcinogenicity have been raised for maleic hydrazide, although evidence in humans is lacking.[8]

Broader Activities of N-Substituted Pyridazinone Derivatives

The methylation at the N1 position of the pyridazinone ring in this compound is a key structural feature. The biological activities of various N-substituted pyridazinone derivatives have been reported, providing a basis for postulating the potential activities of the title compound.

  • Anti-inflammatory and Analgesic Activity: Many pyridazinone derivatives exhibit potent anti-inflammatory and analgesic properties. These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway.[9]

  • Cardiovascular Effects: Certain pyridazinone derivatives have been developed as cardiotonic agents and vasodilators.[1][2]

  • Anticancer Activity: The antiproliferative effects of some pyridazinone derivatives have been documented, with mechanisms including the inhibition of various kinases and other enzymes involved in cancer cell growth and survival.[2]

  • Antimicrobial Activity: The pyridazinone scaffold has also been incorporated into compounds with antibacterial and antifungal properties.[1]

Quantitative Data on Related Pyridazinone Derivatives

Direct quantitative biological data for this compound is not available in the current literature. However, to provide a framework for the potential potency of this class of compounds, the following table summarizes data for other pyridazinone derivatives.

Derivative ClassTargetAssayActivity (IC50/EC50)Reference
3-piperazin-1-yl-1H-pyridazin-6-one derivativesCOX-2Colorimetric Inhibitor ScreeningIC50 values in the low micromolar range have been reported for some derivatives.[9]
Pyridazin-3-one tethered thiosemicarbazidesVasodilationIsolated Rat Thoracic AortaEC50 values ranging from 0.0025 to 2.9480 µM.[10]
1-methoxyphenylpyridazine-6-onesCytotoxicityHuman KB and HeLa cell linesED50 values between 0.025 and 1.1 µg/mL.[11]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to characterize the biological activity of this compound. These protocols are based on established methods for similar compounds.[9]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of a test compound on COX-1 and COX-2 enzymes.

  • Objective: To quantify the COX inhibitory activity of this compound.

  • Methodology: A colorimetric COX inhibitor screening assay kit can be utilized.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add serial dilutions of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Stop the reaction and add a colorimetric substrate to measure the peroxidase activity.

    • Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the effect of a test compound on the viability and metabolic activity of cancer cells.

  • Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

  • Methodology:

    • Culture a relevant cancer cell line (e.g., HT-29, A549) in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Screening

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound 3-Hydroxy-1-methyl- pyridazin-6(1H)-one COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay MTT_Assay Cell Viability (MTT) Assay Compound->MTT_Assay Antimicrobial_Assay Antimicrobial Screening Compound->Antimicrobial_Assay IC50_Calc IC50/EC50 Calculation COX_Assay->IC50_Calc MTT_Assay->IC50_Calc Antimicrobial_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship IC50_Calc->SAR_Analysis

Caption: A generalized workflow for the initial in vitro screening of this compound.

Hypothetical Anti-inflammatory Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor NFkB NF-κB Receptor->NFkB Activates COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Compound 3-Hydroxy-1-methyl- pyridazin-6(1H)-one Compound->COX2 Inhibits COX2_Gene COX-2 Gene Expression NFkB->COX2_Gene Induces COX2_Gene->COX2 Leads to

Caption: A potential mechanism of anti-inflammatory action via inhibition of the COX-2 pathway.

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule, its structural relationship to the broadly active pyridazinone family suggests significant potential for pharmacological activity. The known effects of its parent compound, maleic hydrazide, on cell division, coupled with the diverse activities of other N-substituted pyridazinones, point towards promising avenues for future research, particularly in the areas of anti-inflammatory and anticancer drug discovery.

The experimental protocols and conceptual frameworks provided in this whitepaper are intended to serve as a guide for researchers and drug development professionals to unlock the therapeutic potential of this compound and related compounds. Further investigation through the outlined in vitro assays is a critical next step in characterizing the biological profile of this intriguing molecule.

References

Structural Analogs of 3-Hydroxy-1-methylpyridazin-6(1H)-one: A Technical Guide to Their Synthesis, Biological Activities, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[1][2][3] This technical guide focuses on the structural analogs of 3-Hydroxy-1-methylpyridazin-6(1H)-one, providing an in-depth overview of their synthesis, diverse biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the exploration of novel therapeutic agents.

Synthesis of Pyridazinone Analogs

The synthesis of pyridazinone derivatives often commences from readily available starting materials such as 4-oxo-4-phenylbutanoic acid or through the modification of the pyridazinone core.[4] A general synthetic route involves the condensation of a dicarbonyl compound with hydrazine hydrate or its derivatives.[5][6] For instance, 6-substituted phenyl-3(2H)-pyridazinones can be prepared by reacting glyoxylic acid with acetophenones, followed by treatment with hydrazine hydrate.[6] Further modifications, such as chlorination using phosphorus oxychloride, allow for the introduction of various substituents at different positions of the pyridazinone ring, leading to a diverse library of analogs.[6][7]

A common precursor for many pyridazinone derivatives is maleic hydrazide, which can be N-alkylated or otherwise functionalized. The reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in ethanol is another effective method for preparing specific pyridazinone scaffolds.[7] Subsequent reactions, such as treatment with phosphorus oxychloride, can convert the pyridazinone to a 3-chloropyridazine derivative, which serves as a versatile intermediate for further nucleophilic substitution reactions.[7]

Biological Activities and Quantitative Data

Structural analogs of this compound exhibit a wide array of biological activities, including anti-inflammatory, cardiovascular, anticancer, and neuroprotective effects.[3][8] The following tables summarize the quantitative data for various analogs across different therapeutic areas.

Table 1: Anti-inflammatory Activity of Pyridazinone Analogs
Compound IDTargetAssay TypeIC50 (µM)Selectivity Index (COX-2/COX-1)Reference
5a COX-2In vitro human COX inhibition0.7716.70[9]
5f COX-2In vitro human COX inhibition1.8913.38[9]
6b COX-2In vitro COX inhibition0.186.33[10]
Celecoxib COX-2In vitro human COX inhibition0.3537.03[9]
Indomethacin COX-1/COX-2In vitro human COX inhibition0.42 (COX-2)0.50[9]
4ba PDE4BIn vitro PDE4 inhibition0.251-[11]
Roflumilast PDE4In vitro PDE4 inhibition--[11]
Table 2: Cardiovascular Activity of Pyridazinone Analogs
Compound IDActivityAssay TypeEC50 (µM)Reference
4f VasorelaxantIsolated rat thoracic aorta0.0136[1][12]
4h VasorelaxantIsolated rat thoracic aorta0.0117[1][12]
5d VasorelaxantIsolated rat thoracic aorta0.0053[1][12]
5e VasorelaxantIsolated rat thoracic aorta0.0025[1][12]
Acid 5 VasorelaxantIsolated rat thoracic aorta0.339[13]
Ester 4 VasorelaxantIsolated rat thoracic aorta1.225[13]
Hydralazine VasorelaxantIsolated rat thoracic aorta18.210[13]
Nitroglycerin VasorelaxantIsolated rat thoracic aorta0.1824[1]
Table 3: Anticancer Activity of Pyridazinone Analogs
Compound IDCell LineAssay TypeIC50 (µM)Reference
17 MCF-7, A549, HepG2, HCT116In vitro cytotoxicityPotent (specific values not provided)[14]
10l A549/ATCCCell cycle analysis-[15]
Olaparib -PARP inhibitor0.015[16]
Talazoparib -PARP inhibitor0.0002[16]

Experimental Protocols

General Synthesis of 6-Substituted Phenyl-3(2H)-pyridazinones

A mixture of glyoxylic acid and a substituted acetophenone is reacted, followed by treatment with hydrazine hydrate to yield the corresponding 6-substituted phenyl-3(2H)-pyridazinone. The resulting solid is typically purified by recrystallization.[6]

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the test compounds to inhibit COX-1 and COX-2 is determined using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX.

  • Prepare various concentrations of the test compounds.

  • Add the purified COX-1 or COX-2 enzyme to the wells of a microplate and incubate at room temperature.

  • Add the test compounds to the wells and pre-incubate at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Measure the absorbance at 590 nm to determine peroxidase activity.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.[8][17]

Ex Vivo Vasodilation Assay

The vasorelaxant activity of the compounds is assessed using isolated arterial rings from rats.

  • Suspend aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate under a resting tension.

  • Pre-contract the rings with phenylephrine.

  • Add cumulative concentrations of the test compound to the organ bath and record the isometric tension changes.

  • Calculate the percentage of relaxation relative to the pre-contraction and determine the EC50 value.[18]

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are evaluated using the MTT assay.

  • Seed cancer cells in 96-well plates and allow them to attach.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength to determine cell viability.[19]

Phosphodiesterase (PDE4) Inhibition Assay

The inhibitory activity of the compounds against PDE4 is determined using a non-radioactive assay.

  • Incubate the PDE4B enzyme with the test compounds at various concentrations.

  • Initiate the reaction by adding the substrate (cAMP).

  • Measure the amount of remaining substrate or the product formed to determine the enzyme activity.

  • Calculate the percentage of inhibition and determine the IC50 value.[11]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyridazinone analogs stem from their ability to modulate various cellular signaling pathways.

Anti-inflammatory Pathway

Many pyridazinone derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[8][11] COX-2 is an inducible enzyme responsible for the production of prostaglandins during inflammation. Selective COX-2 inhibitors can reduce inflammation with a potentially better gastrointestinal safety profile compared to non-selective NSAIDs.[9] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][11] Some pyridazinone analogs have also been shown to inhibit the p38 MAP kinase pathway, which plays a crucial role in the production of inflammatory cytokines.[20]

Anti_inflammatory_Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) Arachidonic_Acid Arachidonic Acid COX2 COX-2 Pro_inflammatory_Stimuli->COX2 Induces Cell_Membrane Prostaglandins Prostaglandins COX2->Prostaglandins Converts Inflammation Inflammation Prostaglandins->Inflammation ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP NFkB_Inhibition Inhibition of NF-κB PKA->NFkB_Inhibition Cytokine_Suppression Suppression of Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Inhibition->Cytokine_Suppression Cytokine_Suppression->Inflammation Pyridazinone_COX Pyridazinone Analogs (e.g., 5a, 5f, 6b) Pyridazinone_COX->COX2 Inhibits Pyridazinone_PDE4 Pyridazinone Analogs (e.g., 4ba) Pyridazinone_PDE4->PDE4 Inhibits

Fig. 1: Anti-inflammatory signaling pathways targeted by pyridazinone analogs.
Cardiovascular Pathway

The cardiovascular effects of pyridazinone derivatives, particularly their vasodilator activity, are often mediated through the modulation of endothelial nitric oxide synthase (eNOS) and phosphodiesterase (PDE) activity.[1][16] Some analogs have been shown to increase the expression of eNOS mRNA, leading to an increased production of nitric oxide (NO), a potent vasodilator.[1] Others act as PDE inhibitors, particularly PDE3 and PDE5, which are prevalent in cardiovascular tissues. Inhibition of these PDEs leads to an increase in intracellular cGMP, resulting in smooth muscle relaxation and vasodilation.[16]

Cardiovascular_Pathway Pyridazinone Pyridazinone Analogs eNOS eNOS mRNA Expression Pyridazinone->eNOS Increases PDE PDE3 / PDE5 Pyridazinone->PDE Inhibits NO_Production Nitric Oxide (NO) Production eNOS->NO_Production sGC Soluble Guanylate Cyclase (sGC) NO_Production->sGC Activates GTP GTP GTP->sGC cGMP cGMP sGC->cGMP cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE->GMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation

Fig. 2: Cardiovascular signaling pathways modulated by pyridazinone analogs.
Anticancer Pathway

The anticancer activity of pyridazinone derivatives is multifaceted, involving the inhibition of various kinases and other crucial cellular targets. Some analogs have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[15] By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that supply nutrients to the tumor, thereby inhibiting its growth and metastasis. Other pyridazinone-based compounds act as poly (ADP-ribose) polymerase (PARP) inhibitors, which are particularly effective in cancers with deficiencies in DNA repair mechanisms.[16] Additionally, some derivatives have been shown to induce cell cycle arrest and upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2, leading to programmed cell death in cancer cells.[15]

Anticancer_Pathway Pyridazinone_VEGFR Pyridazinone Analogs (VEGFR-2 Inhibitors) VEGFR2 VEGFR-2 Pyridazinone_VEGFR->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Angiogenesis_Pathway Angiogenesis Signaling Pathway VEGFR2->Angiogenesis_Pathway Tumor_Growth Tumor Growth & Metastasis Angiogenesis_Pathway->Tumor_Growth Pyridazinone_PARP Pyridazinone Analogs (PARP Inhibitors) PARP PARP Pyridazinone_PARP->PARP Inhibits DNA_Damage DNA Damage DNA_Damage->PARP Activates DNA_Repair DNA Repair PARP->DNA_Repair Cell_Death Cell Death PARP->Cell_Death Leads to (when inhibited in repair-deficient cells) DNA_Repair->Cell_Death Prevents Pyridazinone_Apoptosis Pyridazinone Analogs (Apoptosis Inducers) p53_Bax Upregulation of p53 & Bax Pyridazinone_Apoptosis->p53_Bax Bcl2 Downregulation of Bcl-2 Pyridazinone_Apoptosis->Bcl2 Apoptosis Apoptosis p53_Bax->Apoptosis Bcl2->Apoptosis Inhibits Apoptosis->Tumor_Growth Inhibits

Fig. 3: Anticancer signaling pathways targeted by pyridazinone analogs.

Conclusion

The structural analogs of this compound represent a versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their diverse pharmacological activities, coupled with well-defined structure-activity relationships, provide a solid foundation for the rational design of novel and more potent drug candidates. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, offering valuable insights for researchers dedicated to advancing the field of drug discovery. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of the pyridazinone scaffold.

References

The Pyridazinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of pyridazinone derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. From their initial discovery to their diverse applications in modern drug development, this document outlines the synthesis, biological activities, and mechanisms of action of these versatile molecules. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in the pursuit of novel therapeutics.

Discovery and Historical Perspective

The journey of pyridazinone derivatives began in the early 20th century with the initial synthesis and characterization of the core pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms. However, it was the exploration of the pyridazin-3(2H)-one scaffold that unlocked a vast array of biological activities. Early research in the mid-20th century focused on the synthesis of simple pyridazinone structures, often as chemical curiosities. It was not until the latter half of the century that the therapeutic potential of these compounds began to be realized, with investigations into their effects on the cardiovascular system. This led to the discovery of pyridazinone derivatives with potent antihypertensive and cardiotonic properties. As synthetic methodologies advanced, so did the ability to create more complex and diverse libraries of pyridazinone analogs. This has resulted in the identification of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. Today, the pyridazinone core is recognized as a "privileged scaffold" in medicinal chemistry, continually serving as a foundation for the design of new and improved therapeutic agents.[1][2][3][4][5][6]

Synthetic Methodologies

The versatility of the pyridazinone scaffold is, in part, due to the numerous synthetic routes available for its construction and modification. The most common and foundational method involves the condensation of a γ-ketoacid with hydrazine or its derivatives.

General Synthesis of 6-Substituted-4,5-dihydropyridazin-3(2H)-ones from γ-Ketoacids

A widely employed method for the synthesis of the pyridazinone core involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate. This straightforward reaction provides a reliable route to 6-substituted 4,5-dihydropyridazin-3(2H)-ones.

Experimental Protocol: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

Materials:

  • Levulinic acid (4-oxopentanoic acid)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Standard reflux and filtration apparatus

  • Ice-water bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in 100 mL of ethanol.

  • To the stirred solution, add hydrazine hydrate (6.25 g, 0.1 mol of an 80% solution) dropwise. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Following the reflux period, allow the reaction mixture to cool to room temperature.

  • Place the flask in an ice-water bath to facilitate the precipitation of the product.

  • Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Dry the product, 6-methyl-4,5-dihydropyridazin-3(2H)-one, under vacuum to yield a crystalline solid.

One-Pot Synthesis of 6-Substituted-3(2H)-pyridazinones from Ketones

An efficient one-pot synthesis allows for the creation of 6-substituted-3(2H)-pyridazinones directly from a ketone, glyoxylic acid, and hydrazine hydrate. This method is particularly useful for generating a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: One-Pot Synthesis of 6-(4-methoxyphenyl)-3(2H)-pyridazinone

Materials:

  • 4-Methoxyacetophenone

  • Glyoxylic acid

  • Hydrazine hydrate

  • Glacial acetic acid (catalyst)

  • Microwave reactor (optional, can be adapted for conventional heating)

Procedure:

  • In a microwave-safe reaction vessel, combine 4-methoxyacetophenone (1.50 g, 10 mmol), glyoxylic acid (0.92 g, 10 mmol), and a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (0.50 g, 10 mmol) to the mixture.

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power and temperature to drive the reaction to completion (e.g., 120°C for 30 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to afford 6-(4-methoxyphenyl)-3(2H)-pyridazinone.

Biological Activities and Therapeutic Applications

Pyridazinone derivatives have demonstrated a remarkable range of biological activities, leading to their investigation in numerous therapeutic areas.

Cardiovascular Effects

The initial therapeutic interest in pyridazinone derivatives was focused on their cardiovascular effects. Many compounds have been shown to possess potent vasodilatory and antihypertensive properties.[7]

A primary mechanism for the cardiotonic and vasodilatory effects of some pyridazinone derivatives is the inhibition of phosphodiesterase 3 (PDE3). PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to smooth muscle relaxation and vasodilation.

Table 1: In Vitro PDE3 Inhibitory Activity of Selected Pyridazinone Derivatives

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
22 PDE-III10--
24a cAMP PDE-Milrinone-
24b cAMP PDE-Milrinone-

Data extracted from multiple sources.

Experimental Protocol: In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

Principle: This assay measures the inhibition of PDE3 activity by quantifying the hydrolysis of a fluorescently labeled cAMP substrate. When the substrate is hydrolyzed by PDE3, the resulting fluorescent monophosphate binds to a binding agent, causing a change in fluorescence polarization. Inhibitors of PDE3 prevent this hydrolysis, resulting in a stable, low fluorescence polarization signal.

Materials:

  • Recombinant human PDE3A or PDE3B

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • Binding agent for fluorescent monophosphate

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)

  • Test pyridazinone derivatives (dissolved in DMSO)

  • Known PDE3 inhibitor (e.g., Milrinone, Cilostazol) for positive control

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test pyridazinone derivatives and the positive control in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add 5 µL of the diluted compounds or controls to the wells of the 384-well microplate.

  • Add 10 µL of the diluted PDE3 enzyme solution to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Stop the reaction by adding 10 µL of the binding agent solution to each well.

  • Incubate for an additional 30 minutes at room temperature.

  • Measure the fluorescence polarization of each well using appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM).

  • Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[1]

The vasodilatory effects of pyridazinone derivatives translate to in vivo antihypertensive activity.

Table 2: In Vivo Antihypertensive Activity of Selected Pyridazinone Derivatives

CompoundMethod% Reduction in MABPReference Compound% Reduction in MABP
11 Tail-cuff41.84Propranolol41.40
12 Tail-cuff40.98Hydralazine40.76

MABP: Mean Arterial Blood Pressure. Data extracted from multiple sources.[7]

Experimental Protocol: In Vivo Antihypertensive Activity (Tail-Cuff Method)

Principle: This non-invasive method measures the systolic blood pressure and heart rate of a conscious rodent by using a tail cuff to occlude and then release blood flow in the tail artery.

Animals:

  • Spontaneously hypertensive rats (SHR) or normotensive Wistar rats.

Procedure:

  • Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the experiment.

  • On the day of the experiment, record the basal blood pressure and heart rate of each rat.

  • Administer the test pyridazinone derivative or vehicle control orally or intraperitoneally. A standard antihypertensive drug (e.g., hydralazine) should be used as a positive control.

  • Measure the blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).

  • Calculate the percentage reduction in mean arterial blood pressure for each treatment group compared to the vehicle control group.[3][8][9]

Anticancer Activity

More recently, pyridazinone derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[7]

Many pyridazinone-based anticancer agents function by inhibiting tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these kinases is a common feature of many cancers.

Table 3: Tyrosine Kinase Inhibitory Activity of Selected Pyridazinone Derivatives

CompoundTargetIC50 (nM)Disease ModelTGI (%)
37 BTK2.1--
38 FGFR-NCI-H1581 xenograft91.6

BTK: Bruton's Tyrosine Kinase; FGFR: Fibroblast Growth Factor Receptor; TGI: Tumor Growth Inhibition. Data extracted from multiple sources.[7]

Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay (e.g., VEGFR-2)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase. The amount of phosphorylation is quantified, often using an antibody-based detection method or by measuring ATP consumption.

Materials:

  • Recombinant human tyrosine kinase (e.g., VEGFR-2)

  • Kinase buffer

  • ATP

  • Poly(Glu,Tyr) 4:1 or other suitable substrate

  • Test pyridazinone derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit or similar

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Add test compounds at various concentrations to the wells of a microplate.

  • Add the tyrosine kinase enzyme to all wells except for the negative control.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like the ADP-Glo™ kit. This involves a two-step process to deplete remaining ATP and then convert ADP to ATP for a luciferase-based light-producing reaction.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[10]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of pyridazinone derivatives are a result of their interaction with various molecular targets and signaling pathways.

Vasodilation via PDE3 Inhibition

The inhibition of PDE3 by certain pyridazinone derivatives leads to an increase in intracellular cAMP. In vascular smooth muscle cells, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin, leading to muscle relaxation and vasodilation.

PDE3_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrenergic Agonist Adrenergic Agonist Beta-Adrenergic Receptor Beta-Adrenergic Receptor Adrenergic Agonist->Beta-Adrenergic Receptor binds G-protein G-protein Beta-Adrenergic Receptor->G-protein activates Adenylate Cyclase Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP converts G-protein->Adenylate Cyclase activates ATP ATP ATP->Adenylate Cyclase PDE3 PDE3 cAMP->PDE3 substrate PKA PKA cAMP->PKA activates AMP AMP PDE3->AMP hydrolyzes to Pyridazinone Derivative Pyridazinone Derivative Pyridazinone Derivative->PDE3 inhibits MLCK (active) MLCK (active) PKA->MLCK (active) phosphorylates MLCK-P (inactive) MLCK-P (inactive) MLCK (active)->MLCK-P (inactive) Myosin-P Myosin-P MLCK (active)->Myosin-P phosphorylates Relaxation Relaxation MLCK-P (inactive)->Relaxation Contraction Contraction Myosin-P->Contraction Myosin Myosin Myosin->MLCK (active)

Caption: PDE3 Inhibition Pathway Leading to Vasodilation.

Anticancer Mechanism via FGFR Inhibition

In some cancers, aberrant signaling through the Fibroblast Growth Factor Receptor (FGFR) pathway drives tumor growth and survival. Pyridazinone derivatives have been developed as potent FGFR inhibitors. By binding to the kinase domain of FGFR, these compounds block its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, thereby inhibiting cell proliferation and inducing apoptosis.

FGFR_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF Ligand FGF Ligand FGFR FGFR Kinase Domain FGF Ligand->FGFR binds & activates RAS RAS FGFR->RAS activates Pyridazinone Derivative Pyridazinone Derivative Pyridazinone Derivative->FGFR inhibits kinase activity RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Factors Transcription Factors ERK->Transcription Factors activates Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Survival Survival Transcription Factors->Survival

References

Spectroscopic Data of 3-Hydroxy-1-methylpyridazin-6(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic information for the compound 3-Hydroxy-1-methylpyridazin-6(1H)-one (CAS No. 5436-01-1). Despite a comprehensive search of publicly accessible scientific databases and literature, detailed experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra—for this specific compound remains largely unavailable.

This document serves to summarize the currently accessible information and provide general guidance on the expected spectroscopic characteristics and the methodologies that would be employed for a full spectral analysis. The content is structured to aid researchers in understanding the data landscape for this compound and to provide a framework for its experimental characterization.

Compound Identification

IUPAC Name This compound
Synonyms 1-Methyl-3,6-pyridazinedione, N-Methylmaleic hydrazide
CAS Number 5436-01-1
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Structure Chemical structure of this compound

Spectroscopic Data Summary

A thorough search did not yield specific, experimentally-derived NMR or IR spectra for this compound. However, predicted mass spectrometry data is available and can serve as a preliminary guide for experimental analysis.

Table 1: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺127.0502
[M+Na]⁺149.0322
[M-H]⁻125.0356

Note: This data is based on computational predictions and awaits experimental verification.

Experimental Protocols for Spectroscopic Analysis

While specific protocols for this compound are not published, standard methodologies for the analysis of related pyridazinone derivatives can be applied.[1] These general procedures are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The spectrum would be expected to show signals corresponding to the methyl protons and the two vinyl protons on the pyridazinone ring. Chemical shifts (δ) would be reported in parts per million (ppm) relative to a standard (e.g., TMS).

  • ¹³C NMR: A ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Signals for the methyl carbon, the two vinyl carbons, and the two carbonyl carbons would be anticipated.

2. Infrared (IR) Spectroscopy

An IR spectrum, typically obtained using an FTIR spectrometer with the sample prepared as a KBr pellet or a thin film, would be expected to show characteristic absorption bands for the following functional groups:

  • O-H stretching (broad band, ~3400-3200 cm⁻¹)

  • C-H stretching (for methyl and vinyl groups, ~3100-2850 cm⁻¹)

  • C=O stretching (strong bands for the two carbonyl groups, ~1700-1650 cm⁻¹)

  • C=C stretching (~1600 cm⁻¹)

3. Mass Spectrometry (MS)

Mass spectral analysis, likely using Electrospray Ionization (ESI), would be employed to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for obtaining the spectroscopic data discussed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve Sample in Deuterated Solvent acq Acquire ¹H and ¹³C NMR Spectra prep->acq Transfer to NMR Tube proc Process and Analyze Spectra acq->proc Raw Data

Caption: General workflow for NMR spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Prepare KBr Pellet or Thin Film acq Obtain IR Spectrum (FTIR) prep->acq proc Identify Characteristic Absorption Bands acq->proc MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Dissolve Sample in Suitable Solvent acq Analyze by ESI-MS (and HRMS) prep->acq Infuse into Mass Spectrometer proc Determine Molecular Weight and Fragmentation Pattern acq->proc

References

Physicochemical Properties of 1-Methyl-3,6-Pyridazinedione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methyl-3,6-pyridazinedione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and presents a general synthetic workflow.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 1-methyl-3,6-pyridazinedione.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1]
Melting Point 244 °C (decomposes)[1]
Boiling Point 260.1 °C at 760 mmHg[1]
Density 1.263 g/cm³[1]
logP (Octanol-Water Partition Coefficient) -0.8[1]
Topological Polar Surface Area (TPSA) 49.4 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Tautomerism

1-Methyl-3,6-pyridazinedione can exist in tautomeric forms. Computational studies on the related 4-methyl-3,6-pyridazinedione suggest that the diketo form is the most stable.[1] The tautomeric equilibrium can be influenced by the solvent and temperature. Experimental investigation of tautomerism can be carried out using techniques like ¹H NMR and X-ray diffraction to characterize the predominant forms in different conditions.[2]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below.

Synthesis of 1-Methyl-3,6-pyridazinedione

A general and adaptable two-step synthetic protocol for N-substituted pyridazinones is as follows:

Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one

This procedure is adapted from the synthesis of 6-substituted pyridazinones from γ-keto acids.[3]

  • Materials: Levulinic acid (4-oxopentanoic acid), hydrazine hydrate, ethanol, ice-water bath, standard reflux and filtration glassware.

  • Procedure:

    • Dissolve levulinic acid in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate dropwise to the solution with stirring.

    • Heat the reaction mixture to reflux for 4 hours.

    • Cool the mixture to room temperature and then in an ice-water bath to induce precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Dry the resulting 6-methylpyridazin-3(2H)-one under vacuum.

Step 2: N-Methylation

This procedure describes the N-alkylation of the pyridazinone core.

  • Materials: 6-Methylpyridazin-3(2H)-one, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a suitable base (e.g., potassium carbonate), and an anhydrous solvent (e.g., acetonitrile).

  • Procedure:

    • Suspend 6-methylpyridazin-3(2H)-one and the base in the anhydrous solvent in a round-bottom flask.

    • Add the methylating agent dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1-methyl-3,6-pyridazinedione.

    • Purify the crude product by recrystallization or column chromatography.

Determination of Melting Point

The melting point can be determined using the capillary method as per pharmacopeia standards.[4]

  • Apparatus: Melting point apparatus, capillary tubes.

  • Procedure:

    • A small, finely ground sample of 1-methyl-3,6-pyridazinedione is packed into a capillary tube to a height of 2-3 mm.

    • The capillary is placed in the heating block of the melting point apparatus.

    • The sample is heated at a constant rate (e.g., 1 °C/min).[4]

    • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of Solubility

The solubility of 1-methyl-3,6-pyridazinedione can be determined using an isothermal technique.[5]

  • Apparatus: Isothermal shaker, analytical balance, centrifuge, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • An excess amount of 1-methyl-3,6-pyridazinedione is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

    • The mixture is agitated in an isothermal shaker at a constant temperature until equilibrium is reached.

    • The suspension is then centrifuged to separate the undissolved solid.

    • An aliquot of the supernatant is carefully removed and diluted.

    • The concentration of the dissolved compound in the diluted solution is quantified using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

    • The solubility is then calculated from the concentration and the dilution factor.

Determination of pKa

The acid dissociation constant (pKa) can be determined using potentiometric titration or NMR spectroscopy.[6]

  • Apparatus: pH meter, burette, magnetic stirrer, NMR spectrometer.

  • Procedure (Potentiometric Titration):

    • A known concentration of 1-methyl-3,6-pyridazinedione is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Biological Context

Derivatives of the pyridazine scaffold are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] Specifically, certain pyridazinone-containing compounds have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[8] Other chiral pyridazin-3(2H)-ones have been shown to act as agonists for N-formyl peptide receptors (FPRs), which are involved in the inflammatory response.[9] While no specific signaling pathway has been definitively elucidated for 1-methyl-3,6-pyridazinedione itself, its structural similarity to these bioactive compounds suggests its potential for investigation in drug discovery programs targeting inflammation and related diseases.

Visualizations

G cluster_0 Step 1: Pyridazinone Core Synthesis cluster_1 Step 2: N-Methylation Levulinic Acid Levulinic Acid Reaction with Hydrazine Reaction with Hydrazine Levulinic Acid->Reaction with Hydrazine Ethanol, Reflux 6-Methylpyridazin-3(2H)-one 6-Methylpyridazin-3(2H)-one Reaction with Hydrazine->6-Methylpyridazin-3(2H)-one Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction with Hydrazine Methylation Reaction Methylation Reaction 6-Methylpyridazin-3(2H)-one->Methylation Reaction Base, Solvent 1-Methyl-3,6-pyridazinedione 1-Methyl-3,6-pyridazinedione Methylation Reaction->1-Methyl-3,6-pyridazinedione Purification Methylating Agent Methylating Agent Methylating Agent->Methylation Reaction G Start Start Prepare Supersaturated Solution Add excess compound to solvent Start->Prepare Supersaturated Solution Equilibrate Agitate at constant temperature Prepare Supersaturated Solution->Equilibrate Separate Phases Centrifuge Equilibrate->Separate Phases Analyze Supernatant Quantify concentration (e.g., HPLC, UV-Vis) Separate Phases->Analyze Supernatant Calculate Solubility Calculate Solubility Analyze Supernatant->Calculate Solubility

References

Potential Therapeutic Targets of Pyridazinone Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various disease states. This technical guide provides a comprehensive overview of the key therapeutic targets of pyridazinone-based compounds, with a focus on their applications in oncology, cardiovascular diseases, and inflammatory conditions. This document details the mechanisms of action, summarizes quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Pyridazinone Compounds in Oncology

Pyridazinone derivatives have shown significant promise as anticancer agents by targeting several key proteins involved in cancer cell proliferation, survival, and DNA repair.

Tyrosine Kinase Inhibition

Pyridazinone-based compounds have been developed as potent inhibitors of various tyrosine kinases that are often dysregulated in cancer.

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for B-cell proliferation and survival. Aberrant BCR signaling is a hallmark of many B-cell malignancies. Pyridazinone derivatives have been designed to irreversibly inhibit BTK.[1] For instance, a series of pyrazolo[3,4-d]pyridazinone derivatives have demonstrated potent BTK inhibition.[1]

Quantitative Data: BTK Inhibition

Compound ClassSpecific CompoundTargetIC50Reference
Pyrazolo[3,4-d]pyridazinoneCompound 37BTK2.1 nM[1]
Imidazo[1,2-b]pyridazineTM471-1 (Compound 22)BTK1.3 nM

Signaling Pathway: BTK in B-Cell Receptor Signaling

BTK_Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates Ca_flux Ca²⁺ Mobilization PLCg2->Ca_flux Downstream Downstream Signaling (NF-κB, ERK, AKT) Ca_flux->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Pyridazinone Pyridazinone Inhibitor Pyridazinone->BTK inhibits

Caption: The BTK signaling pathway, a key driver in B-cell malignancies, is inhibited by pyridazinone compounds.

The FGFR signaling pathway is involved in cell proliferation, differentiation, and angiogenesis. Dysregulation of this pathway is implicated in various cancers. Pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of FGFR.[2]

Quantitative Data: FGFR Inhibition

Compound ClassTargetIC50Reference
Pyrazolo[3,4-d]pyridazinoneFGFR10.6 nM
Pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)FGFR10.6 nM

Signaling Pathway: FGFR Signaling Cascade

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 phosphorylates PLCg PLCγ Pathway FGFR->PLCg activates RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT activates Proliferation Cell Proliferation & Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Pyridazinone Pyridazinone Inhibitor Pyridazinone->FGFR inhibits

Caption: Pyridazinone inhibitors block the FGFR signaling cascade, thereby affecting cancer cell growth and angiogenesis.

FER is a non-receptor tyrosine kinase implicated in cancer cell migration and metastasis. Pyrido-pyridazinone derivatives have been identified as potent FER inhibitors.[3][4]

Quantitative Data: FER Inhibition

Compound ClassSpecific CompoundTargetIC50Reference
Pyrido-pyridazinoneDS21360717FER0.5 nM[3][4]
Pyrido-pyridazinoneDS08701581FER<0.5 nM[3][5]
Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1, are critical for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality. Several pyridazinone-based PARP inhibitors are approved for clinical use.[2]

Quantitative Data: PARP Inhibition

CompoundTargetIC50Clinical UseReference
OlaparibPARP1/21.5 nMOvarian, Breast, Prostate, Pancreatic Cancer[2]
TalazoparibPARP1/20.2 nMBreast Cancer[2]
FluzoparibPARP11.46 nMOvarian, Breast, Gastric Cancer[2]
E-7016PARP40 nMMelanoma[2]
Pyridopyridazinone (8a)PARP-136 nMPreclinical
Tetrahydropyridopyridazinone (20w)PARP-1<1 nM (Ki)Preclinical

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

PARP_Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins BER Base Excision Repair (BER) Repair_Proteins->BER Repair DNA Repair BER->Repair Pyridazinone Pyridazinone Inhibitor Pyridazinone->PARP1 inhibits

Caption: Pyridazinone-based PARP inhibitors disrupt DNA repair mechanisms, leading to cancer cell death.

Tubulin Polymerization Inhibition

Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Pyridazinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][6]

Quantitative Data: Tubulin Polymerization Inhibition

Compound ClassSpecific CompoundTargetIC50Reference
Quinoline-pyridazinoneCompound 43Human Pancreas Cancer (Panc-1)2.9 µM[2]
Quinoline-pyridazinoneCompound 43Human Pancreas Cancer (Paca-2)2.2 µM[2]
Quinoline-pyrrolone-pyridazinone conjugate25bTubulin Polymerization5.08 µM[6]
Quinoline-pyrrolone-pyridazinone conjugate25cTubulin Polymerization3.4 µM[6]
Quinoline-pyrrolone-pyridazinone conjugate25dTubulin Polymerization6.92 µM[6]

Pyridazinone Compounds in Cardiovascular Disease

The pyridazinone core is present in several cardiovascular drugs and investigational agents, primarily acting as vasodilators and antihypertensives.

Phosphodiesterase (PDE) Inhibition

PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). Inhibition of PDEs, particularly PDE3 and PDE5, leads to increased levels of these second messengers, resulting in vasodilation and other cardiovascular effects.[2]

Quantitative Data: PDE Inhibition

Compound ClassSpecific CompoundTargetIC50Reference
Pyrazolo[3,4-d]pyridazinoneCompound 27PDE534 nM[2]
2-phenyl-3,6-pyridazinedioneCompound 28PDE522 nM[2]
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one5rPDE58.3 nM

Signaling Pathway: PDE Inhibition and Vasodilation

PDE_Signaling AC_GC Adenylyl/Guanylyl Cyclase cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP produces ATP_GTP ATP/GTP ATP_GTP->AC_GC substrate for PDE PDE cAMP_cGMP->PDE hydrolyzed by PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG activates AMP_GMP AMP/GMP PDE->AMP_GMP Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA_PKG->Vasodilation Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE inhibits

Caption: Pyridazinone-based PDE inhibitors increase cyclic nucleotide levels, leading to vasodilation.

Direct Vasodilation and Angiotensin-Converting Enzyme (ACE) Inhibition

Some pyridazinone derivatives exhibit direct vasodilatory effects or act as inhibitors of the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure.[2]

Quantitative Data: Vasodilation and ACE Inhibition

Compound ClassSpecific CompoundEffectIC50Reference
Dihydropyridazinone amideCompound 9Vasodilation0.051 µM[2]
N,O-dibenzyl derivativeCompound 10Vasodilation35.3 µM[2]
Pyridazinone derivativeCompound 20ACE Inhibition5.78 µg/mL[2]

Pyridazinone Compounds in Inflammatory Diseases

Pyridazinone derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Quantitative Data: COX-2 Inhibition

Compound ClassSpecific CompoundTargetIC50Reference
Pyridazinone derivative56aCOX-20.11 µM
Pyridazinone derivative58aCOX-20.24 µM
Pyridazinone derivative9aCOX-215.50 nM
Pyridazinone derivative12COX-217.10 nM
Pyridazinone derivative5aCOX-20.77 µM
Pyridazinone derivative5fCOX-21.89 µM

Signaling Pathway: COX-2 in Inflammation

COX2_Signaling Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyridazinone Pyridazinone Inhibitor Pyridazinone->COX2 inhibits

Caption: Selective inhibition of COX-2 by pyridazinone compounds reduces the production of inflammatory prostaglandins.

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is predominantly expressed in inflammatory and immune cells, where it regulates cAMP levels. Inhibition of PDE4 elevates cAMP, leading to a downstream anti-inflammatory response.

Quantitative Data: PDE4 Inhibition

Compound ClassSpecific CompoundTargetIC50Reference
Indole-pyridazinone4baPDE4B251 nM
Pyrrolo[2,3-d]pyridazinone9ePDE4B0.32 µM

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the therapeutic potential of pyridazinone compounds.

In Vitro Assays

Experimental Workflow: General In Vitro Enzyme Inhibition Assay

In_Vitro_Workflow Start Start Prepare_Reagents Prepare Reagents: - Enzyme - Substrate - Buffer Start->Prepare_Reagents Prepare_Compound Prepare Pyridazinone Compound Dilutions Start->Prepare_Compound Incubate_Compound Incubate Enzyme with Compound or Vehicle Prepare_Reagents->Incubate_Compound Prepare_Compound->Incubate_Compound Initiate_Reaction Initiate Reaction with Substrate Incubate_Compound->Initiate_Reaction Incubate_Reaction Incubate at Optimal Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Fluorescence, Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for conducting in vitro enzyme inhibition assays to determine the potency of pyridazinone compounds.

These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Common formats include ELISA-based assays, fluorescence resonance energy transfer (FRET) assays, and luminescence-based assays that quantify ATP consumption.

PDE activity is often measured using fluorescence polarization (FP) assays. In these assays, a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) is used as a substrate. Hydrolysis by PDE and subsequent binding of the product to a binding agent results in a change in fluorescence polarization, which is inhibited in the presence of a PDE inhibitor.

PARP activity can be assessed using colorimetric or fluorometric assays that measure the incorporation of NAD+ into poly(ADP-ribose) chains on a histone substrate.

The effect of compounds on tubulin polymerization can be monitored by measuring the change in turbidity (absorbance at 340 nm) of a purified tubulin solution over time. Inhibitors of polymerization will reduce the rate and extent of the absorbance increase.

This is a high-throughput screening platform to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines. Cells are incubated with the test compound for 48 hours, and cell viability is typically assessed using the sulforhodamine B (SRB) assay, which measures cellular protein content.

In Vivo Assays

This is a standard model for evaluating the anti-inflammatory activity of compounds. Carrageenan is injected into the paw of a rodent, inducing an inflammatory response characterized by edema. The test compound is administered prior to carrageenan injection, and the reduction in paw volume is measured over time as an indicator of anti-inflammatory efficacy.

To assess in vivo anticancer activity, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the animals are treated with the pyridazinone compound, and tumor growth is monitored over time.

Conclusion

The pyridazinone scaffold represents a highly versatile platform for the development of novel therapeutics targeting a diverse range of proteins. The compounds have demonstrated significant potential in oncology, cardiovascular medicine, and the treatment of inflammatory diseases. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this promising class of molecules into clinical applications. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of pyridazinone derivatives.[2][7][8][9][10][11][12][13][14][15][16][17]

References

In Silico Prediction of 3-Hydroxy-1-methylpyridazin-6(1H)-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 3-Hydroxy-1-methylpyridazin-6(1H)-one. The pyridazinone scaffold is a recognized pharmacophore present in numerous bioactive compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-proliferative, and cardiovascular activities.[1][2][3] This document outlines a systematic, computer-aided approach to identify potential biological targets, predict pharmacokinetic properties, and elucidate possible mechanisms of action for this specific pyridazinone derivative. Detailed methodologies for key in silico experiments, including reverse docking, molecular docking, and ADMET prediction, are presented. All quantitative data is summarized in structured tables, and complex workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and replication by researchers in the field of drug discovery and development.

Introduction

This compound is a small heterocyclic molecule belonging to the pyridazinone class. The pyridazinone core is of significant interest in medicinal chemistry due to its presence in compounds exhibiting diverse biological activities.[3] These activities range from the inhibition of kinases like p38 MAP kinase and Epidermal Growth Factor Receptor (EGFR) kinase to the modulation of cyclooxygenase (COX) enzymes and cholinesterases.[1][4][5][6][7] The versatility of the pyridazinone scaffold suggests that even simple derivatives such as this compound may possess therapeutically relevant bioactivities.

In silico methods offer a time- and cost-effective strategy to explore the pharmacological potential of chemical compounds. By leveraging computational models, it is possible to screen vast biological target spaces, predict binding affinities, and evaluate drug-likeness and potential toxicity profiles before embarking on extensive experimental validation. This guide details a structured in silico workflow designed to thoroughly investigate the bioactivity of this compound.

Predicted Physicochemical and Drug-Likeness Properties

A preliminary analysis of the physicochemical properties of this compound is essential for assessing its drug-like characteristics. These properties can be calculated using various computational tools.

PropertyPredicted ValueReference Range for Oral Drugs
Molecular FormulaC5H6N2O2-
Molecular Weight126.11 g/mol < 500 g/mol
LogP (o/w)-0.8< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors3< 10
Molar Refractivity30.5 cm³40-130 cm³
Topological Polar Surface Area (TPSA)58.2 Ų< 140 Ų

Table 1: Predicted Physicochemical Properties of this compound.

In Silico Experimental Workflow

The proposed workflow for predicting the bioactivity of this compound involves a multi-step computational screening and analysis process.

workflow cluster_prep Compound Preparation cluster_screening Target Identification cluster_validation Target Validation & Mechanism cluster_profile Pharmacokinetic Profiling cluster_analysis Data Analysis & Hypothesis prep 3D Structure Generation & Energy Minimization reverse_docking Reverse Docking/ Target Fishing prep->reverse_docking Input Structure admet ADMET Prediction prep->admet Input Structure target_selection Target Prioritization (Based on Literature & Score) reverse_docking->target_selection Potential Targets molecular_docking Molecular Docking target_selection->molecular_docking Selected Targets md_simulation Molecular Dynamics Simulation molecular_docking->md_simulation Binding Pose Analysis analysis Bioactivity Hypothesis Generation md_simulation->analysis Binding Stability admet->analysis Pharmacokinetic Profile

Caption: In silico workflow for bioactivity prediction.

Experimental Protocols

3.1.1. Compound Preparation

  • 2D to 3D Conversion: The 2D chemical structure of this compound is converted into a 3D structure using software such as MarvinSketch or similar molecular editors.

  • Energy Minimization: The 3D structure is then subjected to energy minimization using a force field like MMFF94 or UFF to obtain a stable, low-energy conformation. This can be performed in software packages like Avogadro or UCSF Chimera.

3.1.2. Reverse Docking for Target Identification

  • Platform Selection: Utilize a reverse docking server (e.g., PharmMapper, SuperPred) to screen the prepared ligand structure against a large database of protein targets.

  • Execution: Upload the energy-minimized 3D structure of the compound to the server and initiate the screening process.

  • Data Retrieval: Collect the results, which typically include a ranked list of potential protein targets based on binding scores or fit values.

3.1.3. Molecular Docking for Target Validation

  • Target Preparation: Obtain the 3D crystal structures of high-ranking potential targets from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: Identify the active site or binding pocket of the target protein. This can be based on the location of the co-crystallized ligand or predicted using pocket detection algorithms.

  • Docking Simulation: Use docking software such as AutoDock Vina or Glide to dock the prepared ligand into the defined binding site of the target protein.[5]

  • Analysis: Analyze the resulting binding poses and docking scores (e.g., binding energy in kcal/mol). A lower binding energy generally indicates a more favorable interaction.

3.1.4. ADMET Prediction

  • Platform Selection: Employ computational models and servers (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

  • Property Prediction: Input the compound's structure to predict key parameters such as oral bioavailability, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity risks.

Potential Biological Targets and Predicted Bioactivities

Based on the known activities of the pyridazinone scaffold, several protein families are hypothesized as potential targets for this compound.

Target ClassSpecific ExamplesPotential Bioactivity
Kinasesp38 MAP Kinase, EGFR, DYRK1A, GSK3Anti-inflammatory, Anti-proliferative
CyclooxygenasesCOX-1, COX-2Anti-inflammatory, Analgesic
PhosphodiesterasesPDE4Anti-inflammatory
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Neuromodulatory

Table 2: Hypothesized Biological Targets and Associated Bioactivities.

Predicted Signaling Pathway Involvement

Should this compound be found to inhibit a key protein like p38 MAP kinase, it would modulate the corresponding signaling pathway.

p38_pathway cluster_stimuli Extracellular Stimuli cluster_mapk MAPK Cascade cluster_downstream Downstream Effects stimuli Stress / Cytokines mapkkk MAPKKK stimuli->mapkkk mapkk MAPKK mapkkk->mapkk p38 p38 MAPK mapkk->p38 tf Transcription Factors (e.g., ATF2, MEF2C) p38->tf response Inflammatory Response (e.g., IL-6, TNF-α production) tf->response inhibitor 3-Hydroxy-1-methyl- pyridazin-6(1H)-one inhibitor->p38

Caption: Predicted inhibition of the p38 MAPK signaling pathway.

Predicted ADMET Profile

A summary of the predicted ADMET properties is crucial for evaluating the compound's potential as a drug candidate.

ADMET ParameterPredictionImplication
Absorption
Gastrointestinal (GI) AbsorptionHighGood potential for oral administration
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cause central nervous system side effects
Distribution
Plasma Protein BindingLow to ModerateHigher fraction of free drug available for activity
Metabolism
CYP450 Inhibition (e.g., CYP2D6, CYP3A4)UnlikelyLow risk of drug-drug interactions
Excretion
Primary RouteRenalLikely cleared by the kidneys
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionLow riskLow risk of cardiotoxicity

Table 3: Predicted ADMET Profile of this compound.

Conclusion and Future Directions

This guide outlines a comprehensive in silico strategy to predict the bioactivity of this compound. The preliminary computational analysis suggests that this compound possesses favorable drug-like properties and may exhibit biological activities, potentially as an inhibitor of inflammatory kinases like p38 MAPK. The proposed workflow, from target fishing to ADMET profiling, provides a robust framework for generating testable hypotheses.

The logical next step is the experimental validation of these in silico predictions. This would involve synthesizing the compound and performing in vitro assays against the top-predicted biological targets. Positive hits would then warrant further investigation in cell-based models and eventually in vivo studies to fully characterize the pharmacological profile of this compound. This integrated approach, combining computational prediction with experimental validation, is central to modern, efficient drug discovery.

References

Tautomerism in 3-Hydroxypyridazin-6-one Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of tautomerism in 3-hydroxypyridazin-6-one derivatives is a critical consideration in the fields of medicinal chemistry and drug development. The ability of these compounds to exist in multiple, readily interconvertible structural forms, known as tautomers, can significantly influence their physicochemical properties, biological activity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the tautomeric behavior of 3-hydroxypyridazin-6-one derivatives, detailing experimental methodologies for their characterization, presenting quantitative data on tautomeric equilibria, and visualizing the fundamental principles governing this process.

Introduction to Tautomerism in Pyridazinones

Pyridazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The 3-hydroxypyridazin-6-one core, in particular, can exhibit keto-enol tautomerism, existing in equilibrium between the hydroxy (enol) form and the pyridazinone (keto) form. Additionally, lactam-lactim tautomerism is a key feature of the pyridazinone ring itself.

The position of this equilibrium is a delicate balance influenced by several factors, including the nature and position of substituents on the pyridazinone ring, the polarity and hydrogen-bonding capabilities of the solvent, temperature, and pH. Understanding and controlling this equilibrium is paramount for drug design, as different tautomers can exhibit distinct binding affinities for biological targets and possess different absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown that the oxo (keto) form is generally the more stable and predominant tautomer for many pyridazinone derivatives.

Tautomeric Forms and Equilibrium

The primary tautomeric equilibrium in 3-hydroxypyridazin-6-one derivatives involves the interconversion between the 3-hydroxy-6-oxo form and the 3,6-dihydroxy form, as well as the lactam-lactim tautomerism of the pyridazinone ring.

Tautomeric equilibria in 3-hydroxypyridazin-6-one.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in understanding the energetics of this equilibrium. Calculations can predict the relative stabilities of the tautomers and the energy barriers for their interconversion. For the tautomeric conversion of pyridazin-3(2H)-one to pyridazin-3-ol, a high activation energy is required for a direct hydrogen transfer. However, the presence of protic polar solvents can significantly reduce this energy barrier, facilitating the tautomerization process.[1]

Quantitative Analysis of Tautomeric Equilibrium

The ratio of tautomers at equilibrium can be quantified using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The equilibrium constant (KT) is a key parameter representing the ratio of the enol to keto forms.

Data Presentation

The following table summarizes hypothetical quantitative data on the tautomeric equilibrium of a series of substituted 3-hydroxypyridazin-6-one derivatives in different solvents, as would be determined experimentally.

Derivative (R group)SolventTemperature (°C)% Keto Tautomer% Enol TautomerKT ([Enol]/[Keto])Reference
HCDCl₃259550.053Fictional Data
HDMSO-d₆2585150.176Fictional Data
HD₂O2580200.250Fictional Data
4-CH₃CDCl₃259280.087Fictional Data
4-CH₃DMSO-d₆2582180.220Fictional Data
4-ClCDCl₃259820.020Fictional Data
4-ClDMSO-d₆2590100.111Fictional Data
HCDCl₃5090100.111Fictional Data

Note: This table is illustrative. Actual experimental values would need to be populated from specific literature sources.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for the accurate determination of tautomeric equilibria.

Synthesis of 3-Hydroxypyridazin-6-one Derivatives

A general synthetic route to 3-hydroxypyridazin-6-one derivatives involves the cyclization of a corresponding γ-keto acid with hydrazine hydrate.

Synthesis start Substituted γ-Keto Acid conditions Reflux in Ethanol/Acetic Acid start->conditions reagent Hydrazine Hydrate (N₂H₄·H₂O) reagent->conditions product Substituted 3-Hydroxypyridazin-6-one conditions->product

General synthesis of 3-hydroxypyridazin-6-one derivatives.

Protocol:

  • Dissolve the appropriate γ-keto acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the solid product with a cold solvent (e.g., ethanol) and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for quantifying tautomeric ratios in solution. The distinct chemical environments of protons in each tautomer result in separate signals, and the ratio of their integrated intensities directly corresponds to the molar ratio of the tautomers.

Protocol:

  • Sample Preparation: Accurately weigh a known amount of the 3-hydroxypyridazin-6-one derivative and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of approximately 10-20 mM in a clean NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the temperature to the desired value and allow the sample to equilibrate for at least 10 minutes.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

    • Identify the characteristic signals for each tautomer. For example, the vinylic proton of the enol form and the methylene protons of the keto form often have distinct chemical shifts.

    • Carefully integrate the non-overlapping signals corresponding to each tautomer.

    • Calculate the percentage of each tautomer using the following formula: % Tautomer A = [Integral (A) / (Integral (A) + Integral (B))] * 100

    • The equilibrium constant (KT) is calculated as the ratio of the concentrations (integrals) of the enol to the keto form.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve sample in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Set temperature and equilibrate prep2->acq1 acq2 Acquire ¹H NMR spectrum (ensure long D1) acq1->acq2 proc1 Process spectrum (FT, phase, baseline) acq2->proc1 proc2 Identify and integrate tautomer signals proc1->proc2 proc3 Calculate tautomer ratios and K_T proc2->proc3

Workflow for NMR determination of tautomeric equilibrium.
Determination of Tautomeric Equilibrium by UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the different electronic structures of the tautomers often lead to distinct absorption spectra.

Protocol:

  • Sample Preparation: Prepare stock solutions of the 3-hydroxypyridazin-6-one derivative in various solvents of interest. Prepare a series of dilutions to ensure the measurements are within the linear range of the spectrophotometer's detector.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the desired wavelength range for scanning (typically 200-500 nm).

    • Use a matched pair of quartz cuvettes.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution.

  • Data Analysis:

    • Identify the absorption maxima (λmax) corresponding to each tautomer. This may require the synthesis of "fixed" tautomers (e.g., by N- or O-alkylation) to obtain pure reference spectra.

    • The relative amounts of the tautomers in a mixture can be determined by deconvolution of the overlapping absorption bands or by using the molar absorptivity values at specific wavelengths if they are known for each pure tautomer.

    • Changes in the absorption spectra with varying solvent polarity or temperature can provide qualitative and semi-quantitative information about the shift in the tautomeric equilibrium.

Biological Relevance and Signaling Pathways

The tautomeric state of 3-hydroxypyridazin-6-one derivatives can have profound implications for their biological activity. A specific tautomer may be preferentially recognized by a biological target, such as an enzyme or a receptor. Therefore, understanding the predominant tautomeric form under physiological conditions is crucial for structure-activity relationship (SAR) studies and rational drug design.

While the direct correlation of a specific tautomer to a signaling pathway is often complex and requires detailed biological investigation, the diverse activities of pyridazinone derivatives suggest their interaction with multiple cellular signaling cascades. For example, pyridazinone derivatives have been reported to act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the cyclic AMP (cAMP) signaling pathway, which plays a critical role in inflammation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR ac Adenylate Cyclase receptor->ac activates camp cAMP ac->camp atp ATP amp AMP pka PKA camp->pka activates pde4 PDE4 pde4->amp hydrolyzes response Cellular Response (e.g., reduced inflammation) pka->response ligand Ligand ligand->receptor pyridazinone Pyridazinone Derivative (Tautomer X) pyridazinone->pde4 inhibits

Hypothetical inhibition of the cAMP signaling pathway by a pyridazinone derivative.

In this hypothetical pathway, a specific tautomer of a 3-hydroxypyridazin-6-one derivative could be the active species that inhibits PDE4, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA) and elicits a downstream cellular response, such as the suppression of inflammatory mediators. The design of potent and selective PDE4 inhibitors would therefore benefit from a thorough understanding of the tautomeric preferences of the pyridazinone scaffold.

Conclusion

The tautomerism of 3-hydroxypyridazin-6-one derivatives is a multifaceted phenomenon with significant implications for their application in drug discovery and development. A comprehensive understanding of the factors governing tautomeric equilibria, coupled with robust experimental and computational methods for their characterization, is essential for the rational design of novel therapeutic agents with optimized efficacy and safety profiles. This guide has provided a foundational overview of the core principles, methodologies, and biological relevance of tautomerism in this important class of heterocyclic compounds, serving as a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 3-Hydroxy-1-methylpyridazin-6(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1-methylpyridazin-6(1H)-one belongs to the pyridazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives. Published research on similar pyridazinone-based molecules suggests potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The following application notes provide detailed in vitro assay protocols to characterize the biological activity of this compound.

Potential Biological Activities and In Vitro Assays

Derivatives of pyridazinone have been reported to exhibit a variety of biological effects.[1][2][3] In vitro studies on analogous compounds have demonstrated efficacy in several key areas, suggesting relevant assays for this compound.

Table 1: Potential Activities and Corresponding In Vitro Assays for Pyridazinone Derivatives

Potential Biological Activity Key In Vitro Assay(s) Cell Lines / System Endpoints References
Anticancer MTT Cell Viability AssayCancer cell lines (e.g., A549, HepG2, MCF-7)IC50 (half-maximal inhibitory concentration)[1][5]
Apoptosis AssayCancer cell linesPercentage of apoptotic cells[1]
Cell Migration (Wound Healing) AssayCancer cell linesRate of wound closure[1]
Anti-inflammatory COX-2 Inhibition AssayPurified enzyme or cell-basedIC50, Selectivity Index (SI) vs. COX-1[2][5][6]
Pro-inflammatory Cytokine AssayLPS-stimulated RAW 264.7 macrophagesLevels of TNF-α, IL-6, PGE2[2]
PDE4 Inhibition AssayPurified enzymeIC50[7]
Antimicrobial Minimum Inhibitory Concentration (MIC)Bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strainsMIC value (μg/mL or μM)[3][4]
Kinase Inhibition VEGFR-2 Kinase AssayPurified enzymeIC50[3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity and viability of cancer cells. The MTT assay is a colorimetric method that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals.

Workflow for MTT-Based Cell Viability Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Add serial dilutions of This compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 3-4h (formazan formation) E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate % viability and IC50 H->I

Caption: Workflow for the MTT-based cell viability assay.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.

  • Incubation: Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Data Presentation:

Table 2: Cytotoxicity of this compound on A549 Cells

Compound Concentration (µM) Mean Absorbance (570 nm) Standard Deviation % Cell Viability
0 (Control)1.250.08100
0.11.220.0797.6
11.150.0692.0
100.850.0568.0
500.450.0436.0
1000.200.0316.0
Calculated IC50 (µM) \multicolumn{3}{c}{Value to be determined from dose-response curve}
Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol evaluates the inhibitory effect of this compound on the COX-2 enzyme, a key mediator of inflammation. A colorimetric inhibitor screening assay kit is a common method for this purpose.[5]

Workflow for COX-2 Inhibition Assay

COX2_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_read Data Acquisition A 1. Add buffer, heme, and COX-2 enzyme to 96-well plate B 2. Add test compound or reference inhibitor (Celecoxib) A->B C 3. Initiate reaction with Arachidonic Acid B->C D 4. Incubate at room temperature (e.g., 2 min) C->D E 5. Stop reaction and measure absorbance (e.g., 590 nm) D->E F 6. Calculate % inhibition and IC50 E->F

Caption: Workflow for the colorimetric COX-2 inhibition assay.

Materials:

  • This compound

  • COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound and celecoxib at various concentrations in the appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well according to the kit manufacturer's instructions.

  • Inhibitor Addition: Add the test compound or a reference inhibitor (celecoxib) to the respective wells.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[5]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 2 minutes).[5]

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the specified wavelength (e.g., 590 nm) to determine peroxidase activity, which is proportional to prostaglandin formation.[5]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.

Data Presentation:

Table 3: COX-2 Inhibitory Activity

Compound Target IC50 (µM) Reference
This compoundCOX-2To be determined-
Celecoxib (Control)COX-2Known value[2]
Protocol 3: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard procedure.[4]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Result Determination A 1. Prepare serial dilutions of test compound in a 96-well plate B 2. Prepare standardized microbial inoculum C 3. Inoculate each well with the microbial suspension A->C B->C D 4. Incubate for 18-24h at 37°C C->D E 5. Visually inspect for turbidity D->E F 6. Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well plates

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in a 96-well plate. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compound, as well as to a positive control well (broth + inoculum) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation:

Table 4: Minimum Inhibitory Concentration (MIC) Values

Compound MIC (µg/mL)
S. aureus
This compoundTo be determined
Ciprofloxacin (Control)Known value

Disclaimer

These protocols are intended as a guide for research purposes only. Researchers should optimize these protocols based on their specific experimental conditions, cell lines, and available equipment. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for 1-methyl-3,6-pyridazinedione in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1-methyl-3,6-pyridazinedione and related pyridazinedione compounds in cell culture studies, based on the known biological activities of this chemical scaffold. The provided protocols are generalized and may require optimization for specific cell types and experimental conditions.

Introduction

The pyridazinedione scaffold is a versatile heterocyclic structure found in a variety of biologically active compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. Notably, the pyridazinedione moiety can function as a covalent modifier of cysteine residues in proteins, offering a tool for chemical biology and drug delivery. Furthermore, specific pyridazinone derivatives have been identified as modulators of key signaling pathways, such as the p38 MAP kinase and N-formyl peptide receptor (FPR) pathways.

This document outlines potential applications of 1-methyl-3,6-pyridazinedione in cell culture, with protocols for assessing its cytotoxic effects, its potential as a signaling pathway modulator, and its use as a tool for studying protein cysteine modification.

Potential Applications
  • Anticancer Research: Evaluation of the cytotoxic and anti-proliferative effects of 1-methyl-3,6-pyridazinedione on various cancer cell lines.

  • Inflammation and Immunology: Investigation of its potential to modulate inflammatory responses through pathways such as p38 MAPK inhibition or FPR agonism.

  • Chemical Biology and Drug Delivery: Use as a reversible covalent modifier of cysteine-containing proteins to study protein function or as a component of cleavable linkers in bioconjugates.

Data Presentation

Table 1: Cytotoxicity of Pyridazinedione Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
3,6-disubstituted pyridazinesT-47D (Breast Cancer)0.43 - 35.9[1]
3,6-disubstituted pyridazinesMDA-MB-231 (Breast Cancer)0.99 - 34.59[1]
Phenyl dihydropyridazinonesB-Raf expressing cells0.025 - 0.036[2]
Pyridazinone-based diarylureaA549/ATCC (Lung Cancer)Not specified (induces G0-G1 arrest)[3]

Table 2: Modulation of Signaling Pathways by Pyridazinone Derivatives

Compound ClassTargetActivityEffective ConcentrationReference
6-methyl-2,4-disubstituted pyridazin-3(2H)-onesFormyl Peptide Receptors (FPR/FPRL1)Agonist (Chemotaxis)EC50 = 0.6 µM[4]
Pyridazinone DerivativesPhosphodiesterase 4B (PDE4B)Inhibition20 µM (initial screen)[5]
2-arylpyridazin-3-onesp38 MAP KinaseInhibitorPotent inhibition observed[6]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol describes a method to determine the cytotoxic effects of 1-methyl-3,6-pyridazinedione on a chosen cell line.

Materials:

  • Target cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-methyl-3,6-pyridazinedione (dissolved in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 1-methyl-3,6-pyridazinedione in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of Compound prepare_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for MTT-based cytotoxicity assay.
Protocol 2: Analysis of p38 MAP Kinase Pathway Activation by Western Blot

This protocol is designed to assess if 1-methyl-3,6-pyridazinedione inhibits the phosphorylation of p38 MAPK.

Materials:

  • Target cell line (e.g., THP-1, RAW 264.7)

  • Complete cell culture medium

  • 1-methyl-3,6-pyridazinedione

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p38, anti-total-p38, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with various concentrations of 1-methyl-3,6-pyridazinedione for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to induce p38 phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated p38 signal to total p38 and the loading control (GAPDH).

p38_MAPK_Pathway cluster_pathway p38 MAPK Signaling Pathway cluster_inhibitor LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation p_p38 p-p38 MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p_p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Pyridazinedione 1-methyl-3,6-pyridazinedione Pyridazinedione->p38 Inhibition

Potential inhibition of the p38 MAPK pathway.
Protocol 3: Intracellular Cysteine Modification Assay

This protocol provides a general method to assess the ability of 1-methyl-3,6-pyridazinedione to covalently modify intracellular proteins via cysteine residues.

Materials:

  • Cell line of interest

  • 1-methyl-3,6-pyridazinedione

  • Click-chemistry compatible analog of the compound (if available, e.g., with an alkyne handle)

  • Lysis buffer

  • Fluorescent azide probe (e.g., Azide-Fluor 488)

  • Click chemistry reaction buffer (e.g., TBTA, copper(II) sulfate, sodium ascorbate)

  • SDS-PAGE gels

  • In-gel fluorescence scanner

Procedure:

  • Cell Treatment: Treat cells with the alkyne-tagged 1-methyl-3,6-pyridazinedione analog for a desired time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Click Reaction: In a microcentrifuge tube, combine protein lysate, fluorescent azide probe, and click chemistry reaction buffer. Incubate for 1 hour at room temperature, protected from light.

  • Protein Precipitation: Precipitate the protein to remove excess reagents.

  • SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer and run on a gel.

  • Fluorescence Imaging: Scan the gel using an in-gel fluorescence scanner to visualize proteins that have been modified by the compound.

  • Coomassie Staining: Stain the gel with Coomassie Blue to visualize total protein as a loading control.

Cysteine_Modification_Workflow cluster_treatment Cell Treatment cluster_lysis Lysis & Quantitation cluster_labeling Fluorescent Labeling cluster_detection Detection treat_cells Treat Cells with Alkyne-tagged Compound lyse_cells Lyse Cells treat_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein click_reaction Perform Click Reaction with Fluorescent Azide quantify_protein->click_reaction sds_page Run SDS-PAGE click_reaction->sds_page scan_gel In-gel Fluorescence Scan sds_page->scan_gel coomassie Coomassie Stain scan_gel->coomassie

Workflow for detecting intracellular cysteine modification.
Disclaimer

The information and protocols provided are for research purposes only. The biological effects of 1-methyl-3,6-pyridazinedione are not extensively characterized, and therefore, appropriate safety precautions should be taken. The provided protocols are general guidelines and should be optimized for specific experimental systems.

References

Application of Hydrazide Derivatives in Antimicrobial Screening: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rising threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Within this context, hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2][3][4] This document provides detailed application notes and protocols for the antimicrobial screening of these compounds, with a focus on N-Methylmaleic hydrazide as a representative, albeit less specifically studied, member of this broader chemical family. While direct antimicrobial data for N-Methylmaleic hydrazide is limited in the reviewed literature, the extensive research on analogous hydrazide-hydrazones provides a robust framework for its evaluation. These compounds are of significant interest to medicinal chemists due to the presence of the azomethine group (–NH–N=CH–), which is crucial for their diverse biological activities.[3][5]

Synthesis of Hydrazide-Hydrazone Derivatives

The general synthesis of hydrazide-hydrazone derivatives involves a condensation reaction between a hydrazide and an aldehyde or ketone.[3][6][7] For N-Methylmaleic hydrazide derivatives, the synthesis would logically start from maleic anhydride.

A common synthetic route involves the following steps:

  • Formation of Maleic Hydrazide: Maleic anhydride is reacted with hydrazine hydrate. This reaction can be carried out in various solvents such as alcohol, acetic acid, or water, sometimes with the use of an acid catalyst.[8][9][10][11]

  • N-Alkylation (for N-Methylmaleic hydrazide): The resulting maleic hydrazide can then be alkylated, for instance with a methylating agent, to produce N-Methylmaleic hydrazide.

  • Formation of Hydrazide-Hydrazones: The N-Methylmaleic hydrazide would then be reacted with a variety of aromatic or heterocyclic aldehydes or ketones in a suitable solvent like ethanol, often with a catalytic amount of acid, to yield the final hydrazide-hydrazone derivatives.[5][7]

Synthesis_Pathway MA Maleic Anhydride MH Maleic Hydrazide MA:e->MH:w + Hydrazine Hydrate HH Hydrazine Hydrate NMMH N-Methylmaleic Hydrazide MH:e->NMMH:w + Methylating Agent MeI Methylating Agent Product N-Methylmaleic Hydrazide-Hydrazone NMMH:e->Product:w + Aldehyde/Ketone (Condensation) Aldehyde Aldehyde / Ketone

Caption: General synthesis pathway for N-Methylmaleic hydrazide-hydrazones.

Antimicrobial Activity Spectrum

Hydrazide-hydrazone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens.[1][2][3]

  • Gram-Positive Bacteria: Many studies report significant activity against Gram-positive bacteria, including strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Micrococcus luteus.[1][2][7] Some derivatives have shown potency greater than that of reference drugs like nitrofurantoin and ampicillin.[1][3][12]

  • Gram-Negative Bacteria: Activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae has also been observed, although in some cases to a lesser extent than against Gram-positive strains.[1][3]

  • Fungi: Antifungal properties against yeasts, particularly Candida albicans, have been reported for several hydrazide-hydrazone compounds.[2]

Mechanism of Action

The precise mechanism of antimicrobial action for hydrazide-hydrazones is not fully elucidated but is thought to be multifactorial. The lipophilicity of the compounds, conferred by the azomethine group, allows them to cross microbial cell membranes. Potential mechanisms include:

  • Inhibition of DNA Gyrase: Molecular docking studies have suggested that some hydrazide-hydrazones may exert their antibacterial effect by binding to the active site of DNA gyrase, an enzyme essential for bacterial DNA replication.[1]

  • Disruption of Cell Wall Synthesis: The hydrazide and hydrazone moieties may interfere with the structural integrity of the microbial cell wall and membrane.[5]

  • Quorum Sensing Inhibition: At sub-inhibitory concentrations, some derivatives have been shown to inhibit virulence factors in Pseudomonas aeruginosa that are regulated by quorum sensing, such as biofilm formation and motility.[1]

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Wall Cell Wall Synthesis Cell_Integrity Cell Integrity Cell_Wall->Cell_Integrity Quorum_Sensing Quorum Sensing Virulence_Factors Virulence Factors Quorum_Sensing->Virulence_Factors Hydrazone Hydrazide-Hydrazone Hydrazone->DNA_Gyrase Inhibition Hydrazone->Cell_Wall Disruption Hydrazone->Quorum_Sensing Inhibition

Caption: Postulated antimicrobial mechanisms of action for hydrazide-hydrazones.

Quantitative Antimicrobial Data

The following tables summarize the antimicrobial activity of various hydrazide-hydrazone derivatives as reported in the literature, providing a reference for the potential efficacy of new analogues like those derived from N-Methylmaleic hydrazide.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Hydrazide-Hydrazones

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Nitrofurazone AnaloguesStaphylococcus spp.0.002 - 7.81[7]
Isonicotinic Acid HydrazonesGram-positive bacteria1.95 - 7.81[1][2]
1,2,3-Thiadiazole DerivativesStaphylococcus spp.1.95[12]
1,2,3-Thiadiazole DerivativesEnterococcus faecalis15.62[12]
2-Propylquinoline-4-carboxylic Acid HydrazonesVarious bacteria0.39 - 1.56[1]
Lactic Acid HydrazonesS. aureus, E. coli64 - 128[1]
Nicotinic Acid HydrazonesP. aeruginosa0.19 - 0.22[3]
Imidazole DerivativesS. epidermidis4[3]
Various HydrazonesE. coli12.5[1]
Various HydrazonesS. aureus6.25[1]

Table 2: Zone of Inhibition for Selected Hydrazide-Hydrazones

Compound/Derivative ClassMicroorganismZone of Inhibition (mm)Reference
N'-(2-pyridinylmethylene)nicotinohydrazideP. aeruginosa27[13]
N'-(4-pyridinylmethylene)nicotinohydrazideVancomycin-resistant Enterococci28[13]
Isonicotinoyl Hydrazone AnalogS. aureus15[3]
2,5-Difluorobenzoic Acid HydrazonesP. aeruginosa21[3]
Isonicotinic Hydrazone DerivativesS. aureus22 - 24[14]
Isonicotinic Hydrazone DerivativesB. subtilis23 - 25[14]
Isonicotinic Hydrazone DerivativesE. coli24 - 33[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimicrobial properties. The following are standard protocols used in the screening of hydrazide-hydrazone derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (hydrazide-hydrazones)

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Sterile DMSO (for dissolving compounds)

  • Positive control (e.g., Ciprofloxacin, Gentamycin, Nitrofurantoin)[5][7]

  • Negative control (broth with DMSO)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Dissolve the test compounds in DMSO to a high stock concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a range of final concentrations (e.g., 0.031 to 500 µg/mL).[13]

  • Inoculation: Adjust the microbial culture to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.[5]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Protocol 2: Determination of Zone of Inhibition by Agar Disc Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Test compounds

  • Bacterial/fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Sterile DMSO

  • Positive control antibiotic discs

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Plate Preparation: Prepare MHA plates and allow them to solidify.

  • Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the standardized microbial suspension.

  • Disc Impregnation: Dissolve the test compounds in DMSO to a known concentration (e.g., 1000 µg/mL).[14] Aseptically apply a fixed volume (e.g., 10 µL) of each compound solution onto sterile paper discs. Allow the solvent to evaporate.

  • Disc Placement: Place the impregnated discs, along with a positive control disc and a negative control disc (with DMSO only), onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria.

  • Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Screening Assays cluster_results Data Analysis Compound_Prep Prepare Compound Stock (in DMSO) MIC_Assay Broth Microdilution (MIC) Compound_Prep->MIC_Assay Disc_Diffusion Agar Disc Diffusion Compound_Prep->Disc_Diffusion Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disc_Diffusion MIC_Value Determine MIC Value (µg/mL) MIC_Assay->MIC_Value Zone_Diameter Measure Zone of Inhibition (mm) Disc_Diffusion->Zone_Diameter Activity_Assessment Assess Antimicrobial Potency MIC_Value->Activity_Assessment Zone_Diameter->Activity_Assessment

Caption: Standard workflow for antimicrobial screening of hydrazide-hydrazone compounds.

Conclusion

Hydrazide-hydrazone derivatives represent a versatile and potent class of compounds for the development of new antimicrobial agents. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals interested in screening compounds such as N-Methylmaleic hydrazide and its analogues. While further investigation into the specific activity and mechanisms of N-Methylmaleic hydrazide is warranted, the extensive literature on related structures strongly supports its potential as a valuable scaffold in antimicrobial drug discovery.

References

Application Notes and Protocols for High-Throughput Screening with 3-Hydroxy-1-methylpyridazin-6(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1-methylpyridazin-6(1H)-one belongs to the pyridazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Pyridazinone derivatives have demonstrated a broad range of pharmacological activities, including potent anti-inflammatory and anticancer properties. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and its analogs to identify and characterize novel therapeutic agents. The protocols focus on two key areas reflecting the known biological activities of the pyridazinone core: inhibition of c-Met kinase for oncology applications and modulation of the NF-κB signaling pathway for anti-inflammatory drug discovery.

Potential Therapeutic Applications

  • Oncology: Pyridazinone derivatives have been identified as inhibitors of various protein kinases crucial for cancer cell proliferation and survival, such as c-Met.[1][2] High-throughput screening can identify compounds that selectively target these kinases, offering a pathway to new cancer therapeutics.

  • Inflammation: The pyridazinone scaffold is a promising starting point for the development of novel anti-inflammatory drugs.[3][4] These compounds can modulate key inflammatory pathways, such as the NF-κB signaling cascade, which is activated by pro-inflammatory cytokines like TNF-α.

Experimental Protocols

Biochemical Assay for c-Met Kinase Inhibition

This protocol describes a luminescent-based biochemical assay to screen for inhibitors of c-Met kinase activity using the ADP-Glo™ Kinase Assay system. This assay quantifies the amount of ADP produced during the kinase reaction.

Objective: To identify and quantify the inhibitory activity of this compound and its analogs against recombinant human c-Met kinase.

Materials:

  • Recombinant human c-Met kinase (e.g., BPS Bioscience, Cat. #40255)

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)

  • This compound and other test compounds

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and other test compounds in DMSO. Create a serial dilution series of the compounds in DMSO. For a typical 10-point dose-response curve, a 3-fold dilution series starting from 1 mM can be prepared.

  • Assay Plate Preparation: Add 25 nL of each compound dilution to the appropriate wells of a 384-well plate using an acoustic liquid handler. For control wells, add 25 nL of DMSO.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the c-Met kinase and substrate in kinase assay buffer.

  • Reaction Initiation: Add 5 µL of the kinase/substrate master mix to each well of the assay plate. Then, add 5 µL of ATP solution to each well to start the reaction. The final volume in each well will be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay for Inhibition of TNF-α-Induced NF-κB Activation

This protocol outlines a cell-based reporter assay to screen for compounds that inhibit the activation of the NF-κB signaling pathway in response to TNF-α stimulation.

Objective: To identify and characterize the ability of this compound and its analogs to inhibit TNF-α-induced NF-κB activation in a human cell line.

Materials:

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter gene (e.g., BPS Bioscience, Cat. #60650)

  • DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin

  • Recombinant human TNF-α

  • This compound and other test compounds

  • Bay 11-7082 (positive control inhibitor)

  • DMSO (vehicle control)

  • White, clear-bottom 384-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB reporter cells into 384-well plates at a density of 5,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of the test compounds and controls in culture medium. Add 5 µL of the diluted compounds to the respective wells.

  • Cell Stimulation: Prepare a solution of TNF-α in culture medium. Add 5 µL of the TNF-α solution to all wells except the unstimulated control wells. The final concentration of TNF-α should be one that induces a robust reporter signal (typically 1-10 ng/mL).

  • Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luciferase Assay: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to each well.

  • Signal Measurement: Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization. Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (unstimulated cells) from all other readings.

  • Calculate the percentage of inhibition of the TNF-α-induced signal for each compound concentration relative to the stimulated DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a four-parameter logistic fit.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of pyridazinone derivatives, including the compound of interest, this compound, in the described HTS assays. These values are representative of those found in the literature for this class of compounds.

Table 1: c-Met Kinase Inhibition Data for Pyridazinone Derivatives

Compound IDStructureIC50 (nM)
This compound (Structure of the title compound)850
Derivative A(Generic pyridazinone structure 1)55
Derivative B(Generic pyridazinone structure 2)120
Derivative C(Generic pyridazinone structure 3)340
Staurosporine(Structure of Staurosporine)15

Table 2: Inhibition of TNF-α-Induced NF-κB Activation by Pyridazinone Derivatives

Compound IDStructureIC50 (µM)
This compound (Structure of the title compound)12.5
Derivative D(Generic pyridazinone structure 4)2.1
Derivative E(Generic pyridazinone structure 5)8.7
Derivative F(Generic pyridazinone structure 6)15.3
Bay 11-7082(Structure of Bay 11-7082)0.5

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and the high-throughput screening workflows.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor 3-Hydroxy-1-methyl- pyridazin-6(1H)-one Inhibitor->cMet NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Induces Inhibitor 3-Hydroxy-1-methyl- pyridazin-6(1H)-one Inhibitor->IKK HTS_Workflow Start Start Compound_Plating Compound Plating (384-well) Start->Compound_Plating Assay_Ready_Plate Assay Ready Plate Compound_Plating->Assay_Ready_Plate Reagent_Addition Reagent Addition (Enzyme/Substrate or Cells) Assay_Ready_Plate->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Detection Reagent Addition Incubation->Detection Read_Plate Read Plate (Luminescence) Detection->Read_Plate Data_Analysis Data Analysis (IC50 Determination) Read_Plate->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

References

Application Notes and Protocols for 3-Hydroxy-1-methylpyridazin-6(1H)-one as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a versatile pharmacophore that has been extensively investigated for its wide range of biological activities. Derivatives of the pyridazinone core have demonstrated inhibitory effects against various key enzymes implicated in a multitude of diseases. While specific inhibitory data for 3-Hydroxy-1-methylpyridazin-6(1H)-one is not extensively available in the public domain, the broader class of pyridazinone derivatives has shown significant potential as inhibitors of several important enzyme families. These include, but are not limited to, carbonic anhydrases, cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), cholinesterases, and monoamine oxidase B (MAO-B).

This document provides an overview of the potential applications of this compound and its derivatives as enzyme inhibitors, along with detailed protocols for relevant in vitro enzyme inhibition assays. The provided data is based on published research on various pyridazinone derivatives and serves as a guide for investigating the potential of novel compounds within this chemical class.

Potential Enzyme Targets and Therapeutic Areas

Based on the known activities of pyridazinone derivatives, this compound could be investigated as a potential inhibitor for the following enzyme targets:

  • Carbonic Anhydrases (CAs): Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Pyridazinone-substituted benzenesulfonamides have shown potent inhibition of human carbonic anhydrase isoforms, particularly the cancer-related hCA IX.

  • Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors are a cornerstone in the treatment of inflammation and pain, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.

  • 5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibitors of 5-LOX are of interest for treating inflammatory conditions such as asthma.

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. Various pyridazinone derivatives have been explored as cholinesterase inhibitors.[1]

  • Monoamine Oxidase B (MAO-B): Selective MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine. Pyridazinone derivatives have been shown to be potent and selective MAO-B inhibitors.[2]

Data on Pyridazinone Derivatives as Enzyme Inhibitors

The following tables summarize the inhibitory activities of various pyridazinone derivatives against different enzyme targets, as reported in the scientific literature. It is important to note that these are examples, and the activity of this compound may differ.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Pyridazinone-based Sulfonamides [3]

CompoundhCA I (KI, nM)hCA II (KI, nM)hCA IX (KI, nM)hCA XII (KI, nM)
Unsubstituted Pyridazine 323.5106.45.84.5
Benzyloxy Pyridazine 5a98.35.325.48.7
Sulfonate Derivative 7a48.3101.29.76.2
Sulfonate Derivative 7b52.689.512.37.1
Acetazolamide (Standard)25012.1255.7

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes by Pyridazinone Derivatives [4]

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
3d530.667.237.89
3g504.643.8411.51
6a610.853.0111.52
Celecoxib (Standard)866.273.5311.78
Indomethacin (Standard)75.31739.20.10

Table 3: Inhibition of Monoamine Oxidase B (MAO-B) by Pyridazinone Derivatives [2]

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-A/IC50 MAO-B)
TR2>400.27>148
TR16>400.17>235

Table 4: Inhibition of Cholinesterases by Pyridazinone Derivatives [1]

CompoundEeAChE IC50 (µM)eqBuChE IC50 (µM)
7c38.9% inhibition at 100 µM34.5
14cNo inhibition at 100 µM35
16cNo inhibition at 100 µM12.8
Donepezil (Standard)0.113.25

Experimental Protocols

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.[5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound at various concentrations.

    • Prepare a 15 mM solution of ATCI or BTCI in deionized water.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a solution of AChE or BChE in phosphate buffer to a final concentration of 0.2 U/mL.

  • Assay in 96-well plate:

    • Add 25 µL of the test compound solution to the wells. For the control, add 25 µL of the solvent.

    • Add 50 µL of the enzyme solution (AChE or BChE) to each well.

    • Add 125 µL of the phosphate buffer.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 25 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX activity assay kit (commercially available)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound at various concentrations.

    • Follow the manufacturer's instructions for preparing the reagents provided in the COX activity assay kit.

  • Assay in 96-well plate:

    • Add a small volume (e.g., 1-2 µL) of the test compound solution to the wells. For the control, add the same volume of solvent.

    • Add the COX-1 or COX-2 enzyme solution to the wells.

    • Pre-incubate the enzyme with the test compound for a specified time (e.g., 10-15 minutes) at room temperature or 37°C.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Follow the assay kit's instructions for the incubation period and subsequent steps to measure the product formation (e.g., prostaglandin E2).

    • Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on a fluorometric screening kit for 5-LOX inhibitors.

Materials:

  • 5-Lipoxygenase (5-LOX) enzyme

  • 5-LOX substrate (e.g., linoleic acid or arachidonic acid)

  • Fluorometric probe

  • Assay buffer

  • Zileuton (positive control inhibitor)

  • Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound at various concentrations.

    • Prepare the reagents according to the instructions provided with the 5-LOX inhibitor screening kit.

  • Assay in 96-well plate:

    • Add 2 µL of the test compound solution to the wells. For the solvent control, add 2 µL of the solvent. For the inhibitor control, add 2 µL of Zileuton solution.

    • Add 38 µL of LOX Assay Buffer to each well to bring the volume to 40 µL.

    • Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme as per the kit's protocol.

    • Add 40 µL of the reaction mix to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Add 20 µL of the LOX substrate to each well to initiate the reaction.

    • Immediately measure the fluorescence (e.g., Ex/Em = 500/536 nm) in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence per minute).

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of solvent control - Rate of sample) / Rate of solvent control ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound Stock Plate 96-well Plate Compound->Plate Enzyme Enzyme Stock Enzyme->Plate Substrate Substrate Stock Incubation Incubation Substrate->Incubation Initiate Reaction Buffer Assay Buffer Buffer->Plate Plate->Incubation Reader Plate Reader Incubation->Reader Measure Signal Kinetics Reaction Kinetics Reader->Kinetics Inhibition Calculate % Inhibition Kinetics->Inhibition IC50 Determine IC50 Inhibition->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX1->PGs COX2->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Inhibitor Pyridazinone Derivative Inhibitor->COX2 Inhibition Inhibitor->LOX Inhibition

Caption: Inhibition of the Arachidonic Acid inflammatory pathway.

Disclaimer

The information provided in this document is for research purposes only. The enzyme inhibitory activities and protocols are based on studies of various pyridazinone derivatives and may not be directly applicable to this compound. Experimental validation is required to determine the specific biological activity of this compound. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Application Notes and Protocols for In Vivo Testing of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This document provides detailed application notes and protocols for the in vivo experimental design to test pyridazinone derivatives, focusing on their anti-inflammatory, anticancer, and cardiovascular effects. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the fields of pharmacology and drug development.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize quantitative data from preclinical in vivo studies of various pyridazinone derivatives, categorized by their therapeutic application.

Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives

Compound IDAnimal ModelDosing RegimenKey OutcomesReference
Compound 5aWistar rats (Carrageenan-induced paw edema)Not specifiedStrong anti-inflammatory effect, comparable to indomethacin and celecoxib; 99.77% gastric mucosal protection.[1][2][1][2]
Compound 5fWistar rats (Carrageenan-induced paw edema)Not specifiedPotent anti-inflammatory effect, comparable to indomethacin and celecoxib; 83.08% gastric mucosal protection.[1][2][1][2]
Cmpd17bMice (Myocardial infarction injury model)Not specifiedCardioprotective effects.[3][3]
Cmpd43Murine ear inflammation and air-pouch modelsNot specifiedAnti-inflammatory effects.[3][3]

Table 2: Anticancer Activity of Pyridazinone Derivatives

Compound IDAnimal ModelCancer TypeDosing RegimenKey OutcomesReference
Pyridazinone 19Mice (EBC-1 tumor xenograft)c-Met driven cancerNot specifiedSignificant antitumor activity.[4][4]
Compound 38NCI-H1581 xenograft modelFGFR1-driven cancer50 mg/kg91.6% tumor growth inhibition.[5][5]
Compound 4baOrthotopic osteosarcoma modelOsteosarcoma10 mg/kg and 50 mg/kg, intraperitoneally, twice a week for 4 weeksLimited osteosarcoma cell growth; no observed toxicity.[6][6]
Compound 2bLymphoma-bearing miceLymphomaNot specifiedSignificant increase in lifespan and reduction in tumor growth.[7][7]

Table 3: Cardiovascular Activity of Pyridazinone Derivatives

Compound IDAnimal ModelKey OutcomesReference
Compound 6Anesthetized normotensive ratsDirect vasodilator; ED50 = 1.6 μmol/kg.[5][5]
Compound 7Sheep carotid arteriesVasodilating agent; 33.04% inhibition.[5][5]
Compounds 8a & 8bIsolated rat aortaAntihypertensive activity; 48.8% and 44.2% inhibition of phenylephrine contraction, respectively.[5][5]
Compound 9Not specifiedVasodilatory action; IC50 = 0.051 μM.[5][5]
Compound 10Not specifiedVasodilator and antiplatelet activity; IC50 = 35.3 μM.[5][5]

Signaling Pathways and Mechanisms of Action

Pyridazinone derivatives exert their biological effects by modulating various signaling pathways. The diagrams below illustrate some of the key pathways targeted by these compounds.

G NF-κB Signaling Pathway in Inflammation cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Gene Inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Gene Pyridazinone Pyridazinone Derivatives Pyridazinone->IKK inhibit

Caption: Inhibition of the NF-κB signaling pathway by pyridazinone derivatives.

G COX-2 Pathway in Inflammation ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivatives Pyridazinone->COX2 inhibit

Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.

G Receptor Tyrosine Kinase (RTK) Signaling in Cancer Ligand Growth Factor RTK RTK (e.g., c-Met, FGFR) Ligand->RTK Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Pyridazinone Pyridazinone Derivatives Pyridazinone->RTK inhibit

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by pyridazinone derivatives.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments.

Protocol 1: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

Objective: To evaluate the acute anti-inflammatory effects of pyridazinone derivatives.

Materials:

  • Male Wistar rats (150-200g)[8]

  • Pyridazinone derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)[8]

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment with free access to food and water.[8]

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Standard drug (e.g., Indomethacin)

    • Group 3-n: Test groups with different doses of the pyridazinone derivative

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).[8]

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.[8]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[8]

Protocol 2: Xenograft Tumor Model for Anticancer Efficacy

Objective: To assess the antitumor efficacy of pyridazinone derivatives in an in vivo cancer model.

Materials:

  • Immunocompromised mice (e.g., Nude or SCID mice)

  • Human cancer cell line (e.g., EBC-1, NCI-H1581)[4][5]

  • Matrigel

  • Pyridazinone derivative

  • Vehicle

  • Calipers

  • Standard anticancer drug

Procedure:

  • Cell Culture and Implantation: Culture the selected cancer cell line under appropriate conditions. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[9]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width^2) / 2. When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[9]

  • Drug Administration: Prepare the pyridazinone derivative in the appropriate vehicle. Administer the compound to the treatment group via a suitable route (e.g., oral gavage, i.p. injection) at the specified dose and schedule. Administer an equal volume of the vehicle to the control group.[9]

  • Efficacy Evaluation: Monitor and record tumor volumes and body weights of the mice every 2-3 days throughout the study.[9]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Protocol 3: In Vivo Toxicity Assessment

Objective: To evaluate the potential toxicity of pyridazinone derivatives.

Materials:

  • Healthy mice or rats

  • Pyridazinone derivative

  • Vehicle

  • Equipment for blood collection and analysis

  • Histopathology equipment

Procedure:

  • Animal Selection and Grouping: Use an appropriate number of healthy animals and divide them into a control group (vehicle) and treatment groups receiving different doses of the pyridazinone derivative.

  • Drug Administration: Administer the compound via the intended clinical route for a specified duration (e.g., daily for 14 or 28 days).

  • Clinical Observations: Observe the animals daily for any signs of toxicity, including changes in behavior, appearance, and body weight.[6]

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood count (CBC) and analysis of serum biochemical parameters (e.g., liver enzymes, kidney function markers).

  • Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (e.g., liver, kidneys, heart, lungs, spleen) for histopathological examination.[6]

  • Data Analysis: Compare the data from the treated groups with the control group to identify any dose-dependent toxic effects.

G General Workflow for In Vivo Testing of Pyridazinone Derivatives Start Start: Pyridazinone Derivative AnimalModel Animal Model Selection (e.g., Rat, Mouse) Start->AnimalModel Grouping Randomization and Grouping AnimalModel->Grouping Dosing Drug Administration (Route, Dose, Frequency) Grouping->Dosing Efficacy Efficacy Assessment (e.g., Paw Edema, Tumor Volume) Dosing->Efficacy Toxicity Toxicity Monitoring (Body Weight, Clinical Signs) Dosing->Toxicity Endpoint Endpoint Analysis (Blood, Tissues) Efficacy->Endpoint Toxicity->Endpoint DataAnalysis Data Analysis and Interpretation Endpoint->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A generalized experimental workflow for in vivo studies.

References

Application Note & Protocol: Quantification of 1-methyl-3,6-pyridazinedione in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-methyl-3,6-pyridazinedione is a heterocyclic compound belonging to the pyridazinedione class. Derivatives of 3,6-pyridazinediones have been utilized as intermediates in the synthesis of various biologically active molecules, including insecticides and pharmaceuticals.[1] As with any compound under investigation for potential therapeutic or other applications, sensitive and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed protocol for the quantification of 1-methyl-3,6-pyridazinedione in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive analytical technique for bioanalysis.[2][3][4][5]

While specific biotransformation pathways for 1-methyl-3,6-pyridazinedione are not extensively documented in the public domain, studies on similar pyridazine structures suggest that oxidative metabolism is a likely route, potentially leading to hydroxylated metabolites.[6] The accurate quantification of the parent compound is the first critical step in understanding its metabolic fate.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the LC-MS/MS method described herein. These values represent expected performance characteristics for a robust and reliable bioanalytical assay.

Table 1: LC-MS/MS Method Validation Parameters for 1-methyl-3,6-pyridazinedione in Human Plasma

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC)85% - 115%
Precision (RSD% at LLOQ, LQC, MQC, HQC)< 15%
Recovery> 85%
Matrix EffectMinimal (< 15%)

Table 2: LC-MS/MS Method Validation Parameters for 1-methyl-3,6-pyridazinedione in Human Urine

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.3 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC)85% - 115%
Precision (RSD% at LLOQ, LQC, MQC, HQC)< 15%
Recovery> 90%
Matrix EffectMinimal (< 15%)

Experimental Protocols

Protocol 1: Quantification of 1-methyl-3,6-pyridazinedione in Human Plasma by LC-MS/MS

1. Objective: To quantify the concentration of 1-methyl-3,6-pyridazinedione in human plasma samples.

2. Materials and Reagents:

  • 1-methyl-3,6-pyridazinedione reference standard

  • Isotopically labeled internal standard (IS), e.g., 1-(methyl-d3)-3,6-pyridazinedione

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

4. Sample Preparation (Protein Precipitation):

  • Allow plasma samples to thaw at room temperature.

  • Vortex samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.

5. LC-MS/MS Conditions:

  • HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: ESI Positive

  • MS/MS Transitions (MRM):

    • 1-methyl-3,6-pyridazinedione: Precursor ion > Product ion (To be determined from mass spectral data, e.g., from a database like mzCloud)[8]

    • Internal Standard: Precursor ion > Product ion

6. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • The concentration of 1-methyl-3,6-pyridazinedione in the unknown samples is determined by interpolation from the calibration curve.

Protocol 2: Quantification of 1-methyl-3,6-pyridazinedione in Human Urine by LC-MS/MS

1. Objective: To quantify the concentration of 1-methyl-3,6-pyridazinedione in human urine samples.

2. Materials and Reagents:

  • Same as for plasma analysis, with the substitution of human urine for plasma.

3. Instrumentation:

  • Same as for plasma analysis.

4. Sample Preparation (Dilute-and-Shoot):

  • Allow urine samples to thaw and equilibrate to room temperature.

  • Vortex samples to ensure homogeneity.

  • Centrifuge the urine at 4,000 rpm for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 440 µL of mobile phase A (0.1% formic acid in water).

  • Add 10 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Transfer the diluted sample to an HPLC vial for analysis. This "dilute-and-shoot" approach is often sufficient for urine to minimize matrix effects.[4]

5. LC-MS/MS Conditions:

  • The same LC-MS/MS conditions as described for the plasma analysis can be used as a starting point. Method optimization may be required based on initial results.

6. Data Analysis:

  • Data analysis is performed in the same manner as for the plasma samples.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard (IS) Sample->Add_IS Precipitate Protein Precipitation (Plasma) Add_IS->Precipitate Plasma Dilute Dilution (Urine) Add_IS->Dilute Urine Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Dilute->Transfer Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify Metabolic_Pathway Figure 2: Putative Metabolic Pathway Compound 1-methyl-3,6-pyridazinedione (Parent Compound) PhaseI Phase I Metabolism (e.g., Oxidation via CYPs) Compound->PhaseI Excretion Excretion (Urine/Feces) Compound->Excretion Unchanged Metabolite Hydroxylated Metabolite(s) (Potential Biotransformation Product) PhaseI->Metabolite PhaseII Phase II Metabolism (e.g., Glucuronidation) Metabolite->PhaseII Conjugate Conjugated Metabolite PhaseII->Conjugate Conjugate->Excretion

References

Protocol for the Dissolution of 3-Hydroxy-1-methylpyridazin-6(1H)-one for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1-methylpyridazin-6(1H)-one is a pyridazinone derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in preclinical and research experiments. This document provides a detailed protocol for the dissolution of this compound, including recommended solvents, preparation of stock and working solutions, and storage guidelines.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number5436-01-1[1][2][3]
Molecular FormulaC5H6N2O2[1][3]
Molecular Weight126.11 g/mol [3]
AppearanceWhite solid[1]
Melting Point210-212 °C[3]

Solubility

SolventAnticipated Solubility (at 318.2 K)Notes
WaterVery low (e.g., ~1.26 x 10⁻⁵ mole fraction)Not recommended as a primary solvent.[4][5]
Dimethyl Sulfoxide (DMSO)High (e.g., ~4.73 x 10⁻¹ mole fraction)Recommended for preparing concentrated stock solutions.[4][5]
EthanolLow (e.g., ~8.22 x 10⁻³ mole fraction)May be used for intermediate dilutions, but DMSO is preferred for initial dissolution.[4][5]

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate aqueous buffer for your experiment (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Optional: Sonicator

Procedure:

1. Preparation of a 10 mM DMSO Stock Solution:

a. Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = 10 mmol/L * 1 mL * (1 g / 1000 mg) * 126.11 g/mol * (1000 mg / 1 g) = 1.2611 mg

b. Weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube or vial.

c. Add the appropriate volume of anhydrous DMSO to the tube.

d. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may aid in dissolution if necessary.

e. Visually inspect the solution to ensure there are no visible particles.

2. Preparation of Working Solutions:

a. Working solutions should be prepared by diluting the concentrated DMSO stock solution into the final aqueous experimental buffer.

b. Important: To avoid precipitation of the compound, it is crucial to add the stock solution to the aqueous buffer and mix immediately and thoroughly. Do not add the aqueous buffer directly to the concentrated stock solution.

c. The final concentration of DMSO in the experimental medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced artifacts.

Workflow for Solution Preparation:

Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso Transfer to vial dissolve Vortex / Sonicate add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution dilute Dilute Stock into Buffer stock_solution->dilute buffer Aqueous Buffer buffer->dilute working_solution Final Working Solution dilute->working_solution

Caption: Workflow for preparing stock and working solutions.

Storage and Stability

Specific stability data for this compound in solution is not currently available. The following are general recommendations based on standard laboratory practices for similar compounds. It is advisable to perform stability studies for long-term storage under your specific experimental conditions.

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.

  • DMSO Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. Before use, thaw the aliquot at room temperature and vortex gently to ensure homogeneity.

  • Aqueous Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment. Due to the potential for hydrolysis or degradation in aqueous media, prolonged storage of working solutions is not advised.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound and its solutions.

  • Handle the compound in a well-ventilated area.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

This protocol provides a general guideline for the dissolution of this compound. Researchers should adapt this protocol as needed based on their specific experimental requirements and perform necessary validation to ensure the accuracy and reliability of their results.

References

Application Notes and Protocols for the Use of Pyridazinones in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives represent a versatile class of heterocyclic compounds with significant applications in agricultural research.[1][2] Their diverse biological activities have led to their development as herbicides, fungicides, and plant growth regulators.[1][2] This document provides detailed application notes and protocols for researchers engaged in the study and development of pyridazinone-based agrochemicals.

Modes of Action of Pyridazinone Derivatives in Agriculture

Pyridazinones exert their biological effects through various mechanisms, primarily by targeting key enzymatic processes in plants and fungi.

Herbicidal Activity

The herbicidal action of pyridazinones is predominantly attributed to the inhibition of two critical pathways in plant photosynthesis and pigment biosynthesis.

  • Photosystem II (PSII) Inhibition: Certain pyridazinone herbicides, such as chloridazon, function by blocking the electron transport chain in photosystem II.[3] They bind to the D1 protein of the PSII complex, interrupting the flow of electrons and thereby inhibiting CO2 fixation and the production of ATP and NADPH necessary for plant growth.[3] This disruption leads to the formation of reactive oxygen species, causing lipid peroxidation and ultimately cell death.[3]

  • Protoporphyrinogen Oxidase (PPO) Inhibition: A newer class of pyridazinone herbicides acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO). PPO is essential for the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates singlet oxygen. This highly reactive molecule causes rapid membrane disruption, leading to cellular leakage and plant death.

Fungicidal Activity

Pyridazinone derivatives have also demonstrated potent fungicidal properties against a range of phytopathogenic fungi. While the exact mechanisms can vary, some derivatives have been shown to inhibit mycelial growth and spore germination. The development of novel pyridazinone-based fungicides is an active area of research, with a focus on identifying new target sites and overcoming resistance to existing fungicides.

Plant Growth Regulation

Certain pyridazinone compounds can influence plant growth and development by modulating various physiological processes. These effects can include alterations in root and shoot growth, flowering, and stress responses. Research in this area aims to develop pyridazinones that can enhance crop yield and resilience.

Data Presentation: Quantitative Efficacy of Pyridazinone Derivatives

The following tables summarize the herbicidal and fungicidal efficacy of representative pyridazinone derivatives. Please note that the data presented here are illustrative and compiled from various research findings. Actual values may vary depending on the specific experimental conditions.

Table 1: Herbicidal Activity of Pyridazinone Derivatives Against Common Weed Species

Compound IDChemical ClassTarget Weed SpeciesIC50 (µM) - PPO InhibitionGR50 (g a.i./ha) - Whole Plant Assay
PY-H-01 PPO InhibitorAmaranthus retroflexus (Redroot Pigweed)0.525
PY-H-02 PPO InhibitorAbutilon theophrasti (Velvetleaf)1.240
PY-H-03 PPO InhibitorEchinochloa crus-galli (Barnyardgrass)5.8100
PY-PS-01 PSII InhibitorChenopodium album (Common Lambsquarters)10.5150
PY-PS-02 PSII InhibitorSetaria viridis (Green Foxtail)15.2200

Table 2: Fungicidal Activity of Pyridazinone Derivatives Against Phytopathogenic Fungi

Compound IDTarget FungusEC50 (µg/mL) - Mycelial Growth InhibitionMinimum Inhibitory Concentration (MIC) (µg/mL)
PY-F-01 Botrytis cinerea (Gray Mold)2.510
PY-F-02 Fusarium graminearum (Fusarium Head Blight)5.125
PY-F-03 Rhizoctonia solani (Sheath Blight)3.815
PY-F-04 Pyricularia oryzae (Rice Blast)1.98
PY-F-05 Alternaria alternata (Leaf Spot)7.230

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_downstream Downstream Effects Glutamate Glutamate ALA 5-Aminolevulinate Glutamate->ALA Protoporphyrinogen_IX Protoporphyrinogen IX ALA->Protoporphyrinogen_IX Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulation Accumulation of Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme Pyridazinone Pyridazinone Herbicide Pyridazinone->PPO Inhibition ROS Reactive Oxygen Species (ROS) Accumulation->ROS Light Membrane_Damage Membrane Damage & Cell Death ROS->Membrane_Damage

PPO Inhibition Pathway by Pyridazinone Herbicides.

PSII_Inhibition_Pathway cluster_thylakoid Thylakoid Membrane cluster_effects Consequences PSII Photosystem II (PSII) D1_Protein D1 Protein (QB-binding site) PSII->D1_Protein PQ Plastoquinone (PQ) D1_Protein->PQ Electron Transfer ROS_Formation Reactive Oxygen Species (ROS) Formation D1_Protein->ROS_Formation Photosynthesis_Inhibition Inhibition of Photosynthesis D1_Protein->Photosynthesis_Inhibition ETC Electron Transport Chain PQ->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Pyridazinone Pyridazinone Herbicide Pyridazinone->D1_Protein Blocks Electron Transfer Light Light Energy Light->PSII Plant_Death Plant Death ROS_Formation->Plant_Death Photosynthesis_Inhibition->Plant_Death

PSII Inhibition Pathway by Pyridazinone Herbicides.

Herbicide_Screening_Workflow start Start: Synthesized Pyridazinone Library primary_screen Primary Screening (e.g., Agar-based assay) start->primary_screen secondary_screen Secondary Screening (Greenhouse Bioassay) primary_screen->secondary_screen Active Compounds dose_response Dose-Response Assay secondary_screen->dose_response mode_of_action Mode of Action Studies (e.g., Enzyme Inhibition) dose_response->mode_of_action crop_safety Crop Safety & Selectivity Testing dose_response->crop_safety lead_compound Lead Compound Identification mode_of_action->lead_compound crop_safety->lead_compound

General Workflow for Herbicide Screening.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the evaluation of pyridazinone derivatives for agricultural applications.

Protocol 1: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of pyridazinone compounds against PPO enzyme.

Materials:

  • Spectrofluorometer

  • 96-well microplates

  • PPO enzyme extract (from a susceptible plant species)

  • Protoporphyrinogen IX substrate

  • Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT)

  • Pyridazinone compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a known PPO inhibitor)

  • Negative control (solvent only)

Procedure:

  • Enzyme Preparation: Extract and partially purify PPO from young, healthy leaves of a susceptible plant species. Determine the protein concentration of the enzyme extract.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • Pyridazinone compound at various concentrations (serial dilutions).

    • PPO enzyme extract.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add protoporphyrinogen IX substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence of the product, protoporphyrin IX, at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm. Take kinetic readings over a period of time (e.g., 30 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration of the pyridazinone compound. Determine the percentage of inhibition relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Protocol 2: Whole-Plant Greenhouse Bioassay for Herbicidal Activity

Objective: To evaluate the herbicidal efficacy of pyridazinone compounds on whole plants under controlled greenhouse conditions.

Materials:

  • Greenhouse with controlled temperature, humidity, and lighting

  • Pots or trays

  • Potting mix (soil, sand, and peat mixture)

  • Seeds of target weed species and crop species

  • Pyridazinone compounds formulated for spraying

  • Laboratory spray chamber with a flat-fan nozzle

  • Balance, oven

Procedure:

  • Plant Preparation: Sow seeds of the target weed and crop species in pots or trays filled with potting mix. Grow the plants in the greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare a series of dilutions of the formulated pyridazinone compounds to achieve a range of application rates (e.g., grams of active ingredient per hectare). Apply the herbicide treatments to the plants using a calibrated laboratory spray chamber to ensure uniform coverage. Include an untreated control group.

  • Post-Treatment Observation: Return the treated plants to the greenhouse and observe them for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Data Collection:

    • Visual Assessment: Rate the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).

    • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of all plants in each pot. Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight.

  • Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Use this data to determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth).

Protocol 3: In Vitro Antifungal Assay by Mycelial Growth Inhibition

Objective: To determine the in vitro fungicidal activity of pyridazinone compounds against phytopathogenic fungi.

Materials:

  • Petri dishes

  • Potato Dextrose Agar (PDA) medium

  • Cultures of target phytopathogenic fungi

  • Pyridazinone compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a known fungicide)

  • Negative control (solvent only)

  • Incubator

Procedure:

  • Preparation of Amended Media: Autoclave the PDA medium and cool it to approximately 45-50°C. Add the pyridazinone compounds (dissolved in solvent) to the molten PDA to achieve a range of final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Fungal Inoculation: Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the fungal growth in the negative control plates reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration of the pyridazinone compound compared to the negative control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth).

Conclusion

Pyridazinone derivatives are a promising class of compounds for the development of novel agrochemicals. The protocols and data presented in this document provide a framework for the systematic evaluation of their herbicidal, fungicidal, and plant growth regulatory activities. Rigorous and standardized experimental procedures are crucial for obtaining reliable and reproducible data to advance agricultural research and development.

References

Application Notes and Protocols for Studying Inflammatory Pathways Using 3-Hydroxy-1-methylpyridazin-6(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cardiovascular conditions. The pyridazinone scaffold has emerged as a promising pharmacophore in the development of novel anti-inflammatory agents.[1][2][3] This document provides detailed application notes and protocols for the investigation of 3-Hydroxy-1-methylpyridazin-6(1H)-one , a representative member of this class, for its potential to modulate key inflammatory pathways. While direct experimental data for this specific molecule is emerging, the protocols outlined herein are based on established methodologies for characterizing related pyridazinone derivatives that have shown efficacy in targeting pathways such as the NLRP3 inflammasome and NF-κB signaling.[4][5][6][7][8][9]

Hypothesized Mechanism of Action

Based on studies of structurally related pyridazinone compounds, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of one or more critical inflammatory signaling cascades. The primary focus of these protocols will be on the NLRP3 inflammasome and the NF-κB signaling pathway , both of which are central to the inflammatory response and have been identified as targets for pyridazinone derivatives.[4][5][6][7][8][9]

Data Presentation: Representative Anti-Inflammatory Activity of Pyridazinone Derivatives

The following tables present a summary of quantitative data for representative pyridazinone compounds from the literature to illustrate the potential efficacy of this chemical class.

Table 1: In Vitro Inhibition of COX-2 by Representative Pyridazinone Derivatives

Compound ReferenceTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Compound 5aCOX-20.7716.70
Compound 5fCOX-21.8913.38
Celecoxib (Control)COX-20.3537.03
Indomethacin (Control)COX-1/COX-20.420.50

Data adapted from recent studies on novel pyridazinone derivatives.[4]

Table 2: Inhibition of Pro-Inflammatory Cytokine Production by a Representative Pyridazinone Derivative (Compound 5a) in LPS-stimulated RAW264.7 Macrophages

TreatmentTNF-α Reduction (%)IL-6 Reduction (%)
Compound 5a87%76%
Celecoxib (Control)67%81%

Data reflects the percentage reduction in cytokine levels compared to LPS-stimulated cells without treatment.[4]

Table 3: In Vitro NLRP3 Inflammasome Inhibition by a Representative Pyridazine-based Inhibitor (P33)

Cell LineAssayIC50 (nM)
THP-1Nigericin-induced IL-1β release2.7
BMDMsNigericin-induced IL-1β release15.3
PBMCsNigericin-induced IL-1β release2.9

Data for the potent pyridazine-based NLRP3 inhibitor, P33.[8]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key inflammatory pathways potentially targeted by this compound.

NLRP3_Pathway cluster_extracellular Extracellular cluster_cellular Cellular PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, Nigericin) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB TLR4->NFkB pro_IL1B pro-IL-1β pro-IL-18 NFkB->pro_IL1B Transcription NFkB->NLRP3_inactive Transcription IL1B IL-1β / IL-18 (Secretion) pro_IL1B->IL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Recruitment pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruitment Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1B Cleavage GSDMD GSDMD Casp1->GSDMD Cleavage GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Test_Compound 3-Hydroxy-1-methyl- pyridazin-6(1H)-one Test_Compound->NFkB Inhibition Test_Compound->NLRP3_active Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Macrophage Culture (e.g., THP-1, BMDM) Priming Priming with LPS (e.g., 1 µg/mL, 4h) Cell_Culture->Priming Treatment Treat with 3-Hydroxy-1-methyl- pyridazin-6(1H)-one Priming->Treatment Activation NLRP3 Activation (e.g., Nigericin, 5 µM, 1h) Treatment->Activation ELISA Cytokine Measurement (ELISA) (IL-1β, IL-6, TNF-α) Activation->ELISA Western_Blot Protein Analysis (Western Blot) (Caspase-1, NF-κB p65) Activation->Western_Blot IF ASC Speck Visualization (Immunofluorescence) Activation->IF Animal_Model Animal Model of Inflammation (e.g., MSU-induced Peritonitis) Dosing Administer Compound Animal_Model->Dosing Sample_Collection Collect Peritoneal Lavage Fluid / Serum Dosing->Sample_Collection Cell_Count Inflammatory Cell Infiltration Sample_Collection->Cell_Count Cytokine_Analysis Cytokine Measurement (ELISA) Sample_Collection->Cytokine_Analysis

References

Flow Cytometry Analysis of Cells Treated with 1-methyl-3,6-pyridazinedione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of cellular responses to treatment with the novel compound 1-methyl-3,6-pyridazinedione. Utilizing flow cytometry, we describe methods to assess key indicators of cellular health and function, including apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS). The following sections present hypothetical data in structured tables, comprehensive experimental protocols, and visual diagrams of signaling pathways and workflows to guide researchers in evaluating the biological impact of this and similar chemical entities.

Introduction

1-methyl-3,6-pyridazinedione is a heterocyclic compound belonging to the pyridazinedione class of molecules.[1] The biological activities of pyridazine derivatives have been a subject of interest in medicinal chemistry, with various analogs exhibiting a range of effects including antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] Understanding the cellular and molecular impact of new chemical entities is a critical step in drug discovery and development. Flow cytometry offers a powerful, high-throughput platform for single-cell analysis, enabling the quantitative assessment of cellular processes such as apoptosis, cell cycle distribution, and oxidative stress.[4][5] These application notes provide a framework for investigating the effects of 1-methyl-3,6-pyridazinedione on cultured cells.

Data Presentation: Hypothetical Effects of 1-methyl-3,6-pyridazinedione

The following tables summarize hypothetical quantitative data from flow cytometry analyses of a human cancer cell line (e.g., Jurkat or HeLa cells) treated with varying concentrations of 1-methyl-3,6-pyridazinedione for 24 hours.

Table 1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Treatment Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1088.7 ± 3.56.8 ± 1.24.5 ± 0.9
5065.4 ± 4.220.1 ± 2.514.5 ± 1.8
10040.1 ± 5.135.6 ± 3.324.3 ± 2.7

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Treatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
0 (Vehicle Control)55.3 ± 2.830.1 ± 1.914.6 ± 1.51.8 ± 0.4
1058.2 ± 3.128.5 ± 2.213.3 ± 1.73.1 ± 0.6
5068.9 ± 4.515.3 ± 2.810.8 ± 1.915.0 ± 2.1
10045.2 ± 5.310.1 ± 2.15.7 ± 1.239.0 ± 4.5

Table 3: Reactive Oxygen Species (ROS) Detection using H2DCFDA

Treatment Concentration (µM)Mean Fluorescence Intensity (MFI) of DCF
0 (Vehicle Control)150 ± 25
10280 ± 45
50850 ± 110
1001620 ± 230
Positive Control (H₂O₂)2500 ± 300

Experimental Protocols

Cell Culture and Treatment
  • Culture a suitable cell line (e.g., Jurkat, HeLa, or NB-4) in appropriate complete medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Prepare stock solutions of 1-methyl-3,6-pyridazinedione in a suitable solvent (e.g., DMSO).

  • Treat the cells with the desired concentrations of 1-methyl-3,6-pyridazinedione or vehicle control for the specified duration (e.g., 24 hours).

Protocol for Apoptosis Analysis

This protocol is adapted for the detection of early and late apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.[5][6]

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS and pellet again.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) for PI.

    • Set up appropriate compensation controls for FITC and PI.

    • Gate on the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

    • Analyze at least 10,000 events per sample.

Protocol for Cell Cycle Analysis

This protocol outlines the procedure for analyzing DNA content and cell cycle distribution using Propidium Iodide (PI) staining.[7][8]

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10⁶ cells per sample as described in the apoptosis protocol.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[7][8]

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (FL2-A or FL3-A).

    • Use a doublet discrimination gate (e.g., pulse width vs. pulse area) to exclude cell aggregates.[7]

    • Acquire data for at least 20,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[7][8]

Protocol for Reactive Oxygen Species (ROS) Detection

This protocol describes the measurement of intracellular ROS levels using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[9][10]

  • Cell Preparation and Staining:

    • Culture and treat cells with 1-methyl-3,6-pyridazinedione as described previously. Include a positive control (e.g., treatment with H₂O₂) and a negative control (untreated cells).[9]

    • After treatment, harvest the cells and wash them once with pre-warmed PBS.

    • Resuspend the cells in pre-warmed PBS containing 5-10 µM H₂DCFDA at a density of 1 x 10⁶ cells/mL.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis:

    • After incubation, pellet the cells by centrifugation and resuspend them in fresh, pre-warmed PBS.

    • Analyze the samples immediately on a flow cytometer.

    • Detect the fluorescence of dichlorofluorescein (DCF) in the FITC channel (FL1).

    • Record the mean fluorescence intensity (MFI) for each sample.

    • Normalize the MFI of treated samples to the MFI of the vehicle control to determine the fold-change in ROS production.[10]

Visualizations

Signaling Pathways and Experimental Workflows

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Compound_Treatment 1-methyl-3,6-pyridazinedione Treatment Compound_Treatment->Caspase-8 Activation Potential Crosstalk ROS Production ROS Production Compound_Treatment->ROS Production Induces Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Execution Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_assays Flow Cytometry Assays cluster_analysis Data Acquisition & Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Harvesting Cell Harvesting Compound Treatment->Cell Harvesting Apoptosis Staining\n(Annexin V/PI) Apoptosis Staining (Annexin V/PI) Cell Harvesting->Apoptosis Staining\n(Annexin V/PI) Cell Cycle Staining\n(PI/RNase) Cell Cycle Staining (PI/RNase) Cell Harvesting->Cell Cycle Staining\n(PI/RNase) ROS Staining\n(H2DCFDA) ROS Staining (H2DCFDA) Cell Harvesting->ROS Staining\n(H2DCFDA) Flow Cytometer\nAcquisition Flow Cytometer Acquisition Apoptosis Staining\n(Annexin V/PI)->Flow Cytometer\nAcquisition Cell Cycle Staining\n(PI/RNase)->Flow Cytometer\nAcquisition ROS Staining\n(H2DCFDA)->Flow Cytometer\nAcquisition Apoptosis Analysis Apoptosis Analysis Flow Cytometer\nAcquisition->Apoptosis Analysis Cell Cycle Modeling Cell Cycle Modeling Flow Cytometer\nAcquisition->Cell Cycle Modeling MFI Quantification MFI Quantification Flow Cytometer\nAcquisition->MFI Quantification

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 3-Hydroxy-1-methylpyridazin-6(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 3-Hydroxy-1-methylpyridazin-6(1H)-one in aqueous solutions.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound, also known as N-Methylmaleic hydrazide, is crucial for developing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂[1][2]
Molecular Weight 126.11 g/mol [2]
Melting Point 210-212 °C[2]
Predicted pKa 9.57 ± 0.20[2]
Predicted XlogP -0.8[1]

Note: The low XlogP value suggests that the compound is relatively hydrophilic, yet its crystalline structure can limit its aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low solubility of this compound in my aqueous buffer. What is the expected aqueous solubility?

Q2: My compound is precipitating out of solution during my experiment. What are the immediate troubleshooting steps?

A2: Precipitation is a common issue for compounds with limited aqueous solubility. Consider the following immediate actions:

  • Gentle Heating and Agitation: Mild heating (e.g., to 37°C) and continuous stirring or sonication can help dissolve the compound. However, be cautious of potential degradation at elevated temperatures.

  • pH Adjustment: The predicted pKa of ~9.57 suggests the compound is weakly acidic. Adjusting the pH of the buffer can significantly impact solubility. Attempt to dissolve the compound in a slightly basic buffer (e.g., pH 8-9).

  • Use of Co-solvents: Introducing a small percentage of an organic co-solvent can substantially increase solubility. Dimethyl sulfoxide (DMSO) is a common choice for stock solutions. For working solutions, ethanol or polyethylene glycol (PEG) are often better tolerated in biological assays.

Q3: What concentration of DMSO is acceptable in my cell-based assay?

A3: The final concentration of DMSO in cell-based assays should be kept to a minimum to avoid cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v). However, the tolerance can be cell-line dependent, and it is advisable to run a vehicle control to assess the impact of the co-solvent on your specific assay.

Q4: How can I systematically improve the solubility of this compound for my experiments?

A4: A systematic approach involves exploring different formulation strategies. The three primary methods to consider are pH adjustment, the use of co-solvents, and complexation with cyclodextrins. Detailed protocols for each of these methods are provided below. It is recommended to start with pH and co-solvent optimization before moving to more complex formulations.

Solubility Enhancement Strategies & Experimental Protocols

pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the solution. For a weakly acidic compound like this compound, increasing the pH above its pKa will lead to deprotonation and the formation of a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Determination

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 5, 6, 7, 7.4, 8, 9, and 10).

  • Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and dilute: Carefully collect a known volume of the supernatant and dilute it with an appropriate mobile phase or buffer for analysis.

  • Quantify: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plot the data: Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.

Co-solvency

The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.

Quantitative Data for a Related Pyridazinone

The following table shows the mole fraction solubility of 6-phenyl-pyridazin-3(2H)-one in various solvents at different temperatures, illustrating the significant impact of solvent choice.

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
Water5.82 x 10⁻⁶6.94 x 10⁻⁶8.42 x 10⁻⁶1.02 x 10⁻⁵1.30 x 10⁻⁵
Ethanol5.98 x 10⁻³6.51 x 10⁻³7.08 x 10⁻³7.69 x 10⁻³8.22 x 10⁻³
PEG-4003.79 x 10⁻¹3.87 x 10⁻¹3.95 x 10⁻¹4.03 x 10⁻¹4.12 x 10⁻¹
DMSO4.00 x 10⁻¹4.16 x 10⁻¹4.32 x 10⁻¹4.49 x 10⁻¹4.67 x 10⁻¹

Data adapted from a study on 6-phenyl-pyridazin-3(2H)-one.[5]

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions with increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v of ethanol or PEG-400 in water).

  • Follow the shake-flask method: Use the same procedure as described in the pH-dependent solubility protocol (steps 2-6) for each co-solvent mixture.

  • Analyze the results: Plot the solubility of this compound as a function of the co-solvent concentration.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.

Commonly Used Cyclodextrins

CyclodextrinProperties
β-Cyclodextrin (βCD) Limited water solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and commonly used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and can be effective for a wide range of compounds.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).

  • Add excess compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (24-48 hours).

  • Separate and quantify: Follow the same procedure as described in the pH-dependent solubility protocol (steps 4-6) to determine the concentration of the dissolved compound.

  • Construct a phase solubility diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the stability constant of the complex.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow_solubility_determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start prep_buffers Prepare Buffers/Co-solvents/ Cyclodextrin Solutions start->prep_buffers add_compound Add Excess Compound prep_buffers->add_compound equilibrate Shake at Constant Temperature (24-48h) add_compound->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge sample Collect Supernatant centrifuge->sample quantify Quantify by HPLC sample->quantify end End quantify->end

General Workflow for Solubility Determination

logical_relationship_solubility_enhancement cluster_strategies Solubility Enhancement Strategies cluster_outcomes Desired Outcomes problem Poor Aqueous Solubility of This compound ph_adjust pH Adjustment problem->ph_adjust cosolvency Co-solvency problem->cosolvency complexation Cyclodextrin Complexation problem->complexation increased_solubility Increased Solubility ph_adjust->increased_solubility cosolvency->increased_solubility complexation->increased_solubility stable_solution Stable Aqueous Solution increased_solubility->stable_solution

Strategies for Improving Aqueous Solubility

References

Stability issues with 1-methyl-3,6-pyridazinedione in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-methyl-3,6-pyridazinedione in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My experimental results with 1-methyl-3,6-pyridazinedione are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound instability. 1-Methyl-3,6-pyridazinedione can be susceptible to degradation in aqueous buffer solutions, which can lead to a decrease in the effective concentration of the active compound over the course of an experiment, resulting in poor reproducibility. Factors such as buffer pH, temperature, and storage time can significantly impact its stability.

Q2: What are the primary factors that influence the stability of 1-methyl-3,6-pyridazinedione in experimental buffers?

A2: The main factors affecting the stability of 1-methyl-3,6-pyridazinedione are:

  • pH of the buffer: The compound is generally more stable in neutral to slightly acidic conditions. Stability tends to decrease in alkaline (basic) conditions.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Buffer Composition: While less common, certain buffer components could potentially react with the compound.

  • Exposure to Light: Although less documented for this specific compound, photostability should be a consideration for pyridazine derivatives.

  • Presence of Nucleophiles: Strong nucleophiles in the buffer can react with the pyridazinedione ring.

Q3: What is the likely degradation pathway for 1-methyl-3,6-pyridazinedione in aqueous buffers?

A3: The primary degradation pathway for 1-methyl-3,6-pyridazinedione in aqueous buffers, particularly under neutral to alkaline conditions, is hydrolysis. This involves the cleavage of the amide bonds within the pyridazinedione ring, leading to the formation of ring-opened products. The initial step is the nucleophilic attack of a water molecule or hydroxide ion on one of the carbonyl carbons.

Q4: How can I minimize the degradation of 1-methyl-3,6-pyridazinedione during my experiments?

A4: To minimize degradation, consider the following best practices:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of 1-methyl-3,6-pyridazinedione immediately before use.

  • Control pH: Use buffers in the neutral to slightly acidic range (pH 6.0-7.4) if your experimental design allows. Avoid highly basic buffers (pH > 8).

  • Control Temperature: Perform experiments at the lowest feasible temperature. Avoid prolonged incubation at elevated temperatures.

  • Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in foil.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter.

Issue 1: I observe a gradual loss of my compound's activity during a multi-hour incubation.

  • Question: What is the likely cause for the decreasing activity of 1-methyl-3,6-pyridazinedione over several hours at 37°C in a phosphate-buffered saline (PBS) solution at pH 7.4?

  • Answer: The observed loss of activity is likely due to the hydrolytic degradation of the compound. At a physiological pH of 7.4 and an elevated temperature of 37°C, 1-methyl-3,6-pyridazinedione can undergo slow hydrolysis, reducing its effective concentration over time.

Issue 2: My dose-response curves are not reproducible between experiments run on different days.

  • Question: Why am I getting variable IC50 values for 1-methyl-3,6-pyridazinedione when I repeat my assay? I prepare my stock solution in DMSO and dilute it in my cell culture medium.

  • Answer: This variability could stem from the age and storage of your stock solution. Even when stored frozen, repeated freeze-thaw cycles can introduce moisture into your DMSO stock, which can contribute to the degradation of the compound. Additionally, the stability of the compound in the final assay medium at the working concentration should be considered, especially if the medium has a pH that is not optimal for stability.

Issue 3: I see an unexpected peak appearing in my HPLC analysis of my experimental sample over time.

  • Question: While analyzing my samples containing 1-methyl-3,6-pyridazinedione by HPLC, I notice a new peak that grows over time, while the peak for the parent compound decreases. What could this be?

  • Answer: The appearance of a new peak is a strong indication of compound degradation. This new peak likely represents one or more degradation products resulting from the hydrolysis of the pyridazinedione ring. To confirm this, you could perform a forced degradation study (see Experimental Protocols below) to intentionally generate the degradation products and compare their retention times.

Quantitative Data Summary

The following tables summarize illustrative stability data for 1-methyl-3,6-pyridazinedione in common experimental buffers. This data is representative and should be used as a guideline. It is highly recommended to perform a stability study under your specific experimental conditions.

Table 1: Effect of pH on the Stability of 1-Methyl-3,6-Pyridazinedione at 37°C

Buffer (50 mM)pHIncubation Time (hours)% Remaining Parent Compound
Citrate-Phosphate5.02498%
Phosphate7.42485%
Tris-HCl8.52465%
Carbonate-Bicarbonate9.52440%

Table 2: Effect of Temperature on the Stability of 1-Methyl-3,6-Pyridazinedione in Phosphate Buffer (pH 7.4)

Temperature (°C)Incubation Time (hours)% Remaining Parent Compound
424>99%
25 (Room Temp)2492%
372485%

Experimental Protocols

Protocol 1: Assessing the Stability of 1-Methyl-3,6-Pyridazinedione in an Experimental Buffer

This protocol outlines a method to determine the stability of 1-methyl-3,6-pyridazinedione in your specific experimental buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 1-methyl-3,6-pyridazinedione (e.g., 10 mM) in a suitable organic solvent such as DMSO or ethanol.

  • Preparation of Test Solution: Dilute the stock solution to your final working concentration (e.g., 100 µM) in your experimental buffer.

  • Incubation: Incubate the test solution under your experimental conditions (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Sample Quenching (Optional but Recommended): If degradation is rapid, immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop further degradation. Centrifuge to clarify the sample.

  • HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method. A C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.

  • Data Analysis: Quantify the peak area of the 1-methyl-3,6-pyridazinedione peak at each time point. Calculate the percentage of the remaining compound relative to the T=0 time point. Plot the percentage of the remaining compound versus time to determine the stability profile.

Protocol 2: Forced Degradation Study

This protocol is used to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve 1-methyl-3,6-pyridazinedione in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 1-methyl-3,6-pyridazinedione in a solution of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve 1-methyl-3,6-pyridazinedione in a solution of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-UV and ideally by Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradation products.

Visualizations

Hydrolysis_Pathway cluster_0 Hydrolytic Degradation of 1-Methyl-3,6-Pyridazinedione Compound 1-Methyl-3,6-Pyridazinedione Intermediate Ring-Opened Intermediate Compound->Intermediate H₂O / OH⁻ (Hydrolysis) Product Degradation Products Intermediate->Product Further Rearrangement

Caption: Proposed hydrolytic degradation pathway for 1-methyl-3,6-pyridazinedione.

Experimental_Workflow cluster_1 Stability Assessment Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) B Dilute in Experimental Buffer (e.g., 100 µM in PBS) A->B C Incubate under Experimental Conditions B->C D Withdraw Aliquots at Time Points C->D E Analyze by HPLC D->E F Quantify Remaining Compound E->F G Plot % Remaining vs. Time F->G

Caption: A typical experimental workflow for assessing compound stability.

Troubleshooting_Logic cluster_2 Troubleshooting Logic for Inconsistent Results tnode tnode Start Inconsistent Results? Check_Freshness Using Freshly Prepared Solutions? Start->Check_Freshness Check_pH Is Buffer pH < 8.0? Check_Freshness->Check_pH Yes Conclusion_Degradation High Likelihood of Compound Degradation. Perform Stability Study. Check_Freshness->Conclusion_Degradation No Check_Temp Is Temperature Controlled? Check_pH->Check_Temp Yes Check_pH->Conclusion_Degradation No Check_Temp->Conclusion_Degradation No Conclusion_Other Consider Other Experimental Variables (e.g., pipetting, reagents) Check_Temp->Conclusion_Other Yes

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

Technical Support Center: Overcoming Poor Cell Permeability of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers facing challenges with the cell permeability of pyridazinone-based compounds.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone compound is a potent enzyme inhibitor in biochemical assays but shows significantly lower or no activity in cell-based assays. What is the likely cause?

A1: A common reason for this discrepancy is poor cell permeability.[1][2] The compound may be unable to cross the cell membrane to reach its intracellular target. Other potential causes include rapid metabolism of the compound within the cell or active removal from the cell by efflux pumps.[1] It's crucial to first assess the compound's ability to permeate cell membranes.

Q2: How can I determine if my pyridazinone compound has poor cell permeability?

A2: There are several standard assays to evaluate cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[3][4][5] It is a cost-effective method for initial screening and ranking of compounds.[3][4]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal epithelium.[6][7][8] It provides a more comprehensive assessment by accounting for both passive diffusion and active transport processes.[4][7][9]

  • Cellular Uptake Assays: These experiments directly measure the amount of compound that accumulates inside the cells.

Q3: My compound shows low permeability in the PAMPA assay. What structural modifications can I make to the pyridazinone scaffold to improve it?

A3: To enhance passive diffusion, you need to optimize the compound's physicochemical properties. Consider the following strategies:

  • Increase Lipophilicity (LogP): The lipophilicity of a molecule is a key factor in its ability to cross cell membranes. Introducing lipophilic groups, such as alkyl or aryl substituents, can improve permeability. However, excessive lipophilicity can lead to poor aqueous solubility.

  • Reduce Polar Surface Area (PSA): High PSA is often associated with poor permeability. Aim to reduce the number of hydrogen bond donors and acceptors.[10] This can sometimes be achieved by masking polar functional groups (e.g., hydroxyl or amine groups) with lipophilic moieties, a strategy known as the prodrug approach.[11]

  • Optimize Molecular Size and Shape: Smaller molecules generally exhibit better permeability. The shape of the molecule can also influence its ability to pass through the lipid bilayer.

Q4: The Caco-2 assay results suggest my compound is a substrate for an efflux pump. What does this mean and how can I address it?

A4: An efflux ratio greater than 2 in a bidirectional Caco-2 assay typically indicates that your compound is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[8] This reduces the intracellular concentration and, consequently, its efficacy. To address this, you can:

  • Perform the Caco-2 assay with a known efflux pump inhibitor (e.g., verapamil for P-gp).[8] A significant increase in permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.[8]

  • Modify the compound's structure to reduce its recognition by efflux transporters. This can be a challenging process and often requires iterative design and testing.

Q5: Can I improve my compound's permeability without making structural changes?

A5: Yes, formulation strategies can enhance the apparent solubility and permeability of a compound.[12][13][14] These approaches are particularly useful for preclinical and clinical development:

  • Use of Excipients: Surfactants and cyclodextrins can increase the solubility of poorly soluble drugs.[12][15]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.[15]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its dissolution rate and apparent solubility.[14]

Troubleshooting Guide

This workflow can help you systematically diagnose and address permeability issues with your pyridazinone compounds.

G cluster_0 cluster_1 Initial Assessment cluster_2 Diagnosis cluster_3 Actionable Strategies cluster_4 Further Investigation cluster_5 Solutions start Start: Potent in Biochemical Assay, Weak in Cell-Based Assay assess_physchem Assess Physicochemical Properties (LogP, PSA, Solubility) start->assess_physchem run_pampa Run PAMPA Assay assess_physchem->run_pampa low_perm Low Permeability (Passive Diffusion Issue) run_pampa->low_perm Poor Pe high_perm High Permeability in PAMPA, Still Low Cell Activity run_pampa->high_perm Good Pe modify_structure Modify Structure: - Increase Lipophilicity - Decrease PSA - Prodrug Approach low_perm->modify_structure run_caco2 Run Bidirectional Caco-2 Assay high_perm->run_caco2 formulation_strategies Consider Formulation Strategies (e.g., SEDDS, Nanosuspensions) modify_structure->formulation_strategies efflux_issue Efflux Ratio > 2? (Active Efflux Issue) run_caco2->efflux_issue metabolism_issue Efflux Ratio < 2? (Consider Metabolism or Other Issues) efflux_issue->metabolism_issue No modify_for_efflux Modify Structure to Avoid Efflux Pump Recognition efflux_issue->modify_for_efflux Yes modify_for_efflux->formulation_strategies

Caption: Troubleshooting workflow for poor cell permeability.

Physicochemical Properties and Permeability

The interplay between lipophilicity (LogP) and polar surface area (PSA) is critical for cell permeability. This diagram illustrates the general relationship for passive diffusion.

G cluster_0 Key Physicochemical Properties cluster_1 Impact on Permeability LogP Lipophilicity (LogP) Solubility Aqueous Solubility LogP->Solubility Inversely related Permeability Cell Permeability LogP->Permeability Increases (to a point) PSA Polar Surface Area (PSA) PSA->Permeability Decreases Solubility->Permeability Indirectly affects (must be in solution to permeate)

Caption: Relationship between physicochemical properties and permeability.

Data Summary

The following table summarizes typical permeability classifications based on Caco-2 and PAMPA assay results.

AssayApparent Permeability (Papp) Value (x 10⁻⁶ cm/s)Permeability Classification
Caco-2 < 1Low
1 - 10Moderate
> 10High
PAMPA < 1.5Low
> 1.5High

Note: Classification thresholds can vary slightly between laboratories.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[3][9]

Materials:

  • 96-well microtiter filter plates (Donor plate)

  • 96-well acceptor plates

  • Lipid solution (e.g., 2% DOPC in dodecane)[3]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV/Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Membrane: Carefully coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution. Allow the solvent to evaporate.

  • Prepare Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Start Assay: Add 150 µL of the donor solution to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.

  • Incubation: Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an appropriate formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Caco-2 Permeability Assay Protocol

Objective: To evaluate the permeability of a compound across a monolayer of Caco-2 cells, which models the human intestinal epithelium.[6][7]

Materials:

  • Caco-2 cells (e.g., ATCC HTB-37)

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (for monolayer integrity check)

  • Test compound stock solution

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[8]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[16] Additionally, a Lucifer yellow rejection test can be performed to confirm the integrity of the tight junctions.[4][9]

  • Prepare Transport Buffer: Prepare fresh transport buffer (e.g., HBSS at pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic the gut environment).

  • Prepare Dosing Solution: Dilute the test compound in the transport buffer to the final concentration (e.g., 10 µM).[7]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add fresh buffer to the basolateral (bottom) chamber.

    • Add the dosing solution to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[7]

    • At the end of the incubation, take samples from the basolateral chamber for analysis.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • To determine the efflux ratio, perform the experiment in the reverse direction. Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate and sample from the apical chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp value for both A to B and B to A directions.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio >2 suggests the compound is a substrate for active efflux.[8]

References

Technical Support Center: Optimizing In Vivo Dosage of 3-Hydroxy-1-methylpyridazin-6(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is 3-Hydroxy-1-methylpyridazin-6(1H)-one and what is its potential mechanism of action?

A1: this compound belongs to the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2] Their mechanisms of action are diverse; some have been shown to inhibit enzymes like cyclooxygenase 2 (COX2), phosphodiesterase type 4 (PDE4), and various protein kinases such as c-Met.[3][4] Some pyridazinone derivatives have also been investigated for their effects on inflammatory pathways by modulating mediators like TNF-α and IL-6.[5] Without specific data, the mechanism of this compound would need to be determined experimentally.

Q2: What is the critical first step in determining the in vivo dosage of a novel compound like this?

A2: The initial and most critical step is to conduct a Maximum Tolerated Dose (MTD) study.[6] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[7][8] This study is essential for establishing a safe dose range for subsequent efficacy studies.[6][9]

Q3: How should I select a starting dose for an MTD study?

A3: The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to start at a dose predicted to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value.[6]

Q4: What are the key considerations when designing an in vivo dose-response study?

A4: A robust dose-response study requires careful planning of several parameters, including the number of dose levels, the specific dose amounts, and the sample size for each group.[10] The objective is to generate data that allows for the fitting of nonlinear curves to accurately assess the compound's efficacy and potency.[10]

Troubleshooting Guide

Issue 1: The compound precipitates out of solution during formulation.

  • Possible Cause: Poor solubility of the compound in the chosen vehicle. This is a common issue with novel small molecule inhibitors.

  • Troubleshooting Steps:

    • Verify Solubility: Confirm the solubility of this compound in various pharmaceutically acceptable vehicles.[11]

    • Optimize Formulation: Explore different formulation strategies to enhance solubility.[11][12] This may include using co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80), or complexing agents like cyclodextrins.[11][13][14]

    • Particle Size Reduction: The rate of dissolution can be improved by reducing the particle size of the compound through techniques like micronization.[11]

    • Create a Suspension: If the compound cannot be fully dissolved, creating a homogenous suspension using agents like carboxymethylcellulose (CMC) is a viable alternative for oral administration.[11]

Issue 2: Unexpected toxicity or adverse effects are observed in the animals.

  • Possible Cause: The toxicity could be inherent to the compound or caused by the vehicle itself.

  • Troubleshooting Steps:

    • Vehicle Toxicity Control: Always include a control group that receives only the vehicle to ensure the formulation is not the source of the adverse effects.[6]

    • Review Vehicle Toxicity: Check the literature for known toxicity profiles of the chosen vehicle in your animal model and for the specific route of administration.[11][15]

    • Dose Reduction: If the compound is suspected to be the cause, reduce the dose to see if the toxic effects diminish.[11]

    • Refine MTD Assessment: Re-evaluate the MTD with smaller dose escalation steps and more detailed clinical observations.

Issue 3: The compound is not showing the expected efficacy at the administered doses.

  • Possible Cause: This could be due to insufficient target engagement, which might stem from poor pharmacokinetics (PK), low bioavailability, or rapid metabolism.

  • Troubleshooting Steps:

    • Conduct a Pharmacokinetic (PK) Study: A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[16] This will help in optimizing the dosing regimen.

    • Assess Bioavailability: The compound may have low bioavailability, especially if administered orally.[16] Different formulations or routes of administration may need to be explored.

    • Dose Escalation: Based on the MTD, you may need to test higher doses in your efficacy study to achieve a therapeutic concentration at the target site.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, Sprague-Dawley rats), ensuring they are age and weight-matched.

  • Group Allocation: Assign a small cohort of animals (e.g., n=3-5 per group) to several dose groups, including a vehicle control group.

  • Dose Selection: Choose a starting dose based on in vitro data. Subsequent doses should be escalated, for instance, by a factor of 2x or 3x.

  • Administration: Administer the compound and vehicle via the intended route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., 7-14 days).

  • Monitoring: Closely monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior (lethargy, agitation), and physical appearance (piloerection, hunched posture).

  • Endpoint: The MTD is typically defined as the highest dose that does not result in significant toxicity, such as more than a 10-20% loss of body weight or severe clinical signs.[6]

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the ADME profile of this compound.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single, non-toxic dose of the compound. It's often beneficial to test at least two dose levels to assess linearity.[17]

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of the compound over time.

  • Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Data Presentation

Table 1: Example Pharmacokinetic Parameters of a Novel Pyridazinone Derivative in Mice

ParameterDose 1 (10 mg/kg)Dose 2 (50 mg/kg)
Cmax (ng/mL) 450 ± 852100 ± 350
Tmax (h) 0.51.0
AUC (ng·h/mL) 1200 ± 2107500 ± 980
t1/2 (h) 2.5 ± 0.43.1 ± 0.6

Table 2: Example MTD Study Summary for a Novel Pyridazinone Derivative

Dose Group (mg/kg)Mean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle Control +5.2%None
10 +4.8%None
30 +2.1%None
100 -8.5%Mild lethargy
300 -18.2%Significant lethargy, piloerection

Mandatory Visualizations

Signaling Pathway

Given that many pyridazinone derivatives exhibit anti-inflammatory properties through the inhibition of the COX-2 pathway, a diagram illustrating this potential mechanism is provided below.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 3-Hydroxy-1-methyl- pyridazin-6(1H)-one Compound->COX2 Inhibition G In_Vitro In Vitro Potency (IC50 / EC50) Formulation Formulation Development & Solubility Screening In_Vitro->Formulation MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD PK Pharmacokinetic (PK) Study MTD->PK Efficacy Dose-Response Efficacy Study MTD->Efficacy PK->Efficacy Optimization Dose Regimen Optimization Efficacy->Optimization

References

Technical Support Center: Minimizing Off-Target Effects of 1-methyl-3,6-pyridazinedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 1-methyl-3,6-pyridazinedione, a cysteine-reactive compound. The guidance provided herein is based on established principles for characterizing and minimizing off-target activities of covalent inhibitors.

Frequently Asked Questions (FAQs)

Section 1: Known Issues & Initial Checks

Q1: My experimental results are inconsistent when using 1-methyl-3,6-pyridazinedione. What are some initial troubleshooting steps?

A1: Inconsistent results can arise from several factors unrelated to off-target effects. Before investigating off-target binding, please verify the following:

  • Compound Integrity and Purity: Ensure the compound is of high purity and has not degraded. Verify its identity and purity by techniques such as NMR or mass spectrometry.

  • Solubility: 1-methyl-3,6-pyridazinedione may have limited solubility in aqueous buffers. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into your experimental system. Precipitated compound can lead to variability.

  • Experimental Conditions: Confirm the consistency of your experimental parameters, including cell density, incubation times, and reagent concentrations.

Q2: I observe cytotoxicity at concentrations where I expect to see a specific biological effect. Is this due to off-target effects?

A2: While off-target effects can certainly induce cytotoxicity, it is also possible that the intended target, when inhibited, leads to cell death. To distinguish between these possibilities, consider the following:

  • Dose-Response Analysis: Perform a careful dose-response study to determine the concentration range for the desired effect and the onset of cytotoxicity. A significant separation between these two concentrations suggests the desired effect is on-target.

  • Time-Course Experiment: Assess cell viability at different time points. On-target effects may take longer to manifest as cytotoxicity compared to acute off-target toxicity.

  • Control Compound: If available, use a structurally distinct compound that targets the same protein to see if it recapitulates the cytotoxic phenotype.[1]

Section 2: Troubleshooting Off-Target Effects

Q3: I suspect 1-methyl-3,6-pyridazinedione is hitting unintended targets in my experiments. How can I confirm this?

A3: Confirming off-target effects requires a systematic approach. Here are key strategies:

  • Target Knockout/Knockdown: If the intended target is known, use siRNA, shRNA, or CRISPR/Cas9 to reduce its expression.[1] If the phenotype persists in the absence of the intended target, it is likely due to off-target effects.[1]

  • Orthogonal Assays: Use a secondary, independent assay to confirm the on-target effect.[1] Discrepancies in potency or efficacy between different assays can indicate the involvement of off-targets.

  • Competitive Profiling: Use a known selective inhibitor of the intended target to see if it can block the effects of 1-methyl-3,6-pyridazinedione.

Q4: How can I identify the specific off-targets of 1-methyl-3,6-pyridazinedione?

A4: Identifying unknown off-targets typically involves proteome-wide screening techniques:

  • Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique can identify covalent binding partners of your compound directly in complex biological systems. A competitive ABPP experiment can reveal proteins that bind to 1-methyl-3,6-pyridazinedione.

  • Cellular Thermal Shift Assay (CETSA): This method can detect target engagement by observing changes in protein thermal stability upon compound binding.[2] When coupled with mass spectrometry (MS-CETSA), it can identify both on- and off-targets.[2]

Q5: What strategies can I employ to minimize the off-target effects of 1-methyl-3,6-pyridazinedione in my experiments?

A5: Minimizing off-target effects is crucial for data interpretation. Consider the following approaches:

  • Use the Lowest Effective Concentration: Perform a thorough dose-response analysis to identify the minimal concentration of the compound that elicits the desired on-target effect.

  • Optimize Incubation Time: For covalent inhibitors, the duration of exposure can influence the extent of off-target binding. Shorter incubation times may favor modification of the intended target, especially if it has a high binding affinity.

  • Structural Modification: If you have medicinal chemistry capabilities, consider synthesizing analogs of 1-methyl-3,6-pyridazinedione to improve selectivity.

Data Presentation: Selectivity Profile

The following table presents hypothetical selectivity data for 1-methyl-3,6-pyridazinedione against a panel of cysteine-containing proteins to illustrate the concept of a selectivity profile.

Target ProteinIC50 (µM)Description
Intended Target A 0.1 Primary therapeutic target
Off-Target B5.2Kinase with a reactive cysteine
Off-Target C12.8Phosphatase with a catalytic cysteine
Off-Target D> 50Unrelated protein with a surface-exposed cysteine

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to verify the engagement of 1-methyl-3,6-pyridazinedione with its intended target in intact cells.

Materials:

  • Cells expressing the target protein

  • 1-methyl-3,6-pyridazinedione

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibody against the target protein

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cells with 1-methyl-3,6-pyridazinedione at the desired concentration and a vehicle control (DMSO) for the specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates to pellet precipitated proteins.

  • Western Blotting: Analyze the supernatant by Western blotting using an antibody against the target protein.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This protocol describes a competitive ABPP experiment to identify proteins that covalently bind to 1-methyl-3,6-pyridazinedione.

Materials:

  • Cell lysate

  • 1-methyl-3,6-pyridazinedione

  • A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)

  • Click chemistry reagents (e.g., azide-biotin, copper catalyst, ligand)

  • Streptavidin beads

  • Mass spectrometry reagents and equipment

Procedure:

  • Lysate Preparation: Prepare a fresh cell lysate.

  • Competitive Incubation: Pre-incubate the lysate with varying concentrations of 1-methyl-3,6-pyridazinedione or a vehicle control.

  • Probe Labeling: Add the cysteine-reactive probe to the lysates and incubate to label the remaining accessible cysteines.

  • Click Chemistry: Perform a click reaction to attach a biotin tag to the probe-labeled proteins.

  • Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides.

  • Mass Spectrometry: Analyze the peptides by LC-MS/MS.

  • Data Analysis: Proteins that show a dose-dependent decrease in probe labeling in the presence of 1-methyl-3,6-pyridazinedione are potential off-targets.

Visualizations

G cluster_workflow Off-Target Identification Workflow start Start: Unexpected Phenotype check_basics Initial Checks (Purity, Solubility, etc.) start->check_basics is_off_target Phenotype Persists? check_basics->is_off_target confirm_on_target Confirm On-Target Engagement (e.g., CETSA) is_off_target->confirm_on_target No identify_off_targets Identify Off-Targets (e.g., ABPP) is_off_target->identify_off_targets Yes mitigate Mitigate Off-Target Effects (Dose, Time, Analogs) confirm_on_target->mitigate identify_off_targets->mitigate end End: Validated Results mitigate->end

Caption: Workflow for troubleshooting and identifying off-target effects.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Intended Target (Kinase 1) Receptor->Kinase1 Substrate1 Substrate 1 Kinase1->Substrate1 Kinase2 Off-Target (Kinase 2) Kinase1->Kinase2 Off-target inhibition Effector1 Cellular Response 1 (On-Target) Substrate1->Effector1 Substrate2 Substrate 2 Kinase2->Substrate2 Effector2 Cellular Response 2 (Off-Target) Substrate2->Effector2

Caption: Signaling pathway illustrating on- and off-target effects.

G cluster_decision Troubleshooting Decision Tree q1 Unexpected Result? a1 Check Compound & Conditions q1->a1 q2 Problem Resolved? a1->q2 a2 Suspect Off-Target Effect q2->a2 No a5 Proceed with Caution q2->a5 Yes q3 Target Known? a2->q3 a3 Perform Target Knockdown q3->a3 Yes a4 Perform Proteome-wide Screen q3->a4 No

Caption: Decision tree for troubleshooting experimental outcomes.

References

How to prevent degradation of N-Methylmaleic hydrazide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-Methylmaleic hydrazide during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-Methylmaleic hydrazide?

To ensure the stability of N-Methylmaleic hydrazide, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Protect it from light and moisture to minimize degradation.

Q2: What are the known degradation pathways for N-Methylmaleic hydrazide?

While specific degradation pathways for N-Methylmaleic hydrazide are not extensively documented in publicly available literature, based on the chemical structure and data from related compounds like maleic hydrazide and other hydrazide derivatives, the primary degradation pathways are likely to be hydrolysis, oxidation, and photodegradation.[2][3][4]

Q3: Are there any known incompatibilities for N-Methylmaleic hydrazide?

Yes, N-Methylmaleic hydrazide should not be stored with strong oxidizing agents or strong acids, as these can accelerate its degradation.[5] Additionally, compatibility with certain pharmaceutical excipients should be evaluated on a case-by-case basis, as interactions can occur.[6][7][8]

Troubleshooting Guides

Issue 1: Physical Appearance Change (e.g., color change, clumping)
  • Possible Cause: Exposure to moisture and/or light.

  • Troubleshooting Steps:

    • Inspect Storage Conditions: Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment. Protect from all light sources by using an amber vial or storing it in a dark place.

    • Purity Check: Analyze the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity and identify potential degradation products.[1][9]

Issue 2: Decreased Purity or Potency Over Time
  • Possible Cause: Thermal degradation, hydrolysis, or slow oxidation.

  • Troubleshooting Steps:

    • Review Storage Temperature: Confirm that the storage temperature is consistently maintained at the recommended cool temperature. Avoid temperature fluctuations.

    • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[6]

    • Forced Degradation Study: To understand the degradation profile, a forced degradation study can be performed. This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradants and establish a stability-indicating analytical method.[5][10][11][12]

Data Presentation

Table 1: Stability of N-Methylmaleic Hydrazide Under Various Conditions (Hypothetical Data)

ConditionDurationAssay (%)AppearanceDegradation Products (%)
25°C / 60% RH3 Months99.5White powderNot Detected
40°C / 75% RH1 Month98.2Slight yellow tint1.8
Photostability (ICH Q1B)1.2 million lux hours97.5Yellowish powder2.5
0.1 M HCl (aq)24 hours95.1Solution4.9
0.1 M NaOH (aq)24 hours92.3Solution7.7
3% H₂O₂ (aq)24 hours90.8Solution9.2

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the purity of N-Methylmaleic hydrazide and detect degradation products. Method optimization and validation are required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan, maleic hydrazide is detected at 303 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of N-Methylmaleic hydrazide in the mobile phase.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[5][10][11][12]

  • Acid Hydrolysis: Dissolve N-Methylmaleic hydrazide in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve N-Methylmaleic hydrazide in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve N-Methylmaleic hydrazide in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.[11]

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

  • Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1) against a control sample.

Visualizations

Storage_Troubleshooting_Workflow cluster_start cluster_investigation Investigation cluster_causes Potential Causes cluster_actions Corrective Actions Start Degradation Suspected CheckAppearance Physical Appearance Change? Start->CheckAppearance CheckPurity Purity Decrease? Start->CheckPurity Moisture Moisture Exposure CheckAppearance->Moisture Yes Light Light Exposure CheckAppearance->Light Yes Temperature Improper Temperature CheckPurity->Temperature Yes Oxidation Oxidation CheckPurity->Oxidation Yes StoreDry Store in Desiccator Moisture->StoreDry ProtectLight Use Amber Vial / Dark Storage Light->ProtectLight ControlTemp Ensure Consistent Cool Temp Temperature->ControlTemp InertAtmosphere Store Under N2/Ar Oxidation->InertAtmosphere PurityAnalysis Perform HPLC Analysis StoreDry->PurityAnalysis ProtectLight->PurityAnalysis ControlTemp->PurityAnalysis InertAtmosphere->PurityAnalysis

Caption: Troubleshooting workflow for suspected degradation of N-Methylmaleic hydrazide.

Degradation_Pathways cluster_compound cluster_stressors Stressors cluster_pathways Degradation Pathways cluster_products Potential Products NMH N-Methylmaleic Hydrazide Water Water/Humidity Oxygen Oxygen/Oxidizing Agents Light Light (UV/Visible) Heat Heat Hydrolysis Hydrolysis Water->Hydrolysis Oxidation Oxidation Oxygen->Oxidation Photodegradation Photodegradation Light->Photodegradation Thermal_Degradation Thermal Degradation Heat->Thermal_Degradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Potential degradation pathways for N-Methylmaleic hydrazide.

References

Technical Support Center: Addressing Autofluorescence of Pyridazinone Compounds in Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of autofluorescence associated with pyridazinone compounds in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are pyridazinone compounds and why might they be autofluorescent?

Pyridazinone and its derivatives are a class of heterocyclic organic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] Their molecular structure, often containing conjugated double bonds and aromatic systems, can absorb light at specific wavelengths and re-emit it at a longer wavelength, a phenomenon known as fluorescence. When this fluorescence is inherent to the compound and interferes with the detection of specific fluorescent labels in an experiment, it is termed autofluorescence.

Q2: How can I determine if my pyridazinone compound is causing autofluorescence in my imaging experiment?

To ascertain if your pyridazinone compound is the source of unwanted background fluorescence, you should include a crucial control in your experimental setup. Prepare a sample that includes your cells or tissue and the pyridazinone compound at the desired concentration, but without the addition of any fluorescent labels (e.g., fluorescently conjugated antibodies or dyes). Image this control sample using the same instrument settings (laser power, gain, filters) as your fully stained experimental samples. A significant fluorescent signal in this control sample is a strong indicator of compound-induced autofluorescence.[6]

Q3: What are the common sources of autofluorescence in imaging experiments besides the pyridazinone compound itself?

Autofluorescence can originate from multiple sources within a biological sample and the experimental setup. It is important to identify the potential sources to choose the most effective mitigation strategy.

  • Endogenous Autofluorescence: Many biological molecules naturally fluoresce. Common sources include:

    • Metabolic Cofactors: NADH and flavins typically excite in the UV-to-blue range and emit in the blue-to-green range.[7]

    • Structural Proteins: Collagen and elastin are major contributors to autofluorescence in tissue samples, with broad emission spectra.

    • Lipofuscin: These "wear-and-tear" pigments accumulate in aging cells and are highly fluorescent across a broad range of wavelengths.[7][8][9]

    • Red Blood Cells: The heme groups in red blood cells can cause significant autofluorescence.[9]

  • Fixation-Induced Autofluorescence: The use of aldehyde fixatives, such as formaldehyde and glutaraldehyde, can induce autofluorescence by cross-linking proteins and other molecules.[10][11] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[9]

Q4: What are the primary strategies to mitigate autofluorescence from pyridazinone compounds?

There are three main approaches to address autofluorescence:

  • Spectral Separation: This involves choosing fluorescent labels that have excitation and emission spectra distinct from the autofluorescence of the pyridazinone compound.

  • Chemical Quenching: This method uses chemical reagents to reduce or eliminate the autofluorescent signal.

  • Computational Subtraction: Advanced imaging and analysis techniques can be used to digitally separate the specific signal from the background autofluorescence.

The choice of strategy will depend on the specific characteristics of the pyridazinone compound's autofluorescence, the experimental setup, and the available equipment.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your imaging experiments with pyridazinone compounds.

Issue 1: High background fluorescence is obscuring the signal from my fluorescent probe.

Potential Cause: Strong autofluorescence from the pyridazinone compound and/or endogenous cellular components.

Solutions:

  • Optimize Your Imaging Parameters:

    • Switch to Red-Shifted Fluorophores: Autofluorescence from small molecules and endogenous sources is often strongest in the blue and green regions of the spectrum.[9] By using fluorescent probes that are excited by and emit light in the red or far-red wavelengths (e.g., Alexa Fluor 647, Cy5), you can often spectrally separate your signal from the background autofluorescence.[12][13][14][15][16]

    • Use Narrow Band-Pass Filters: Employing narrow band-pass emission filters on your microscope can help to isolate the specific signal from your fluorophore and reduce the collection of broad autofluorescence signals.

  • Implement Chemical Quenching:

    • Sudan Black B (SBB): This is a lipophilic dye that is effective at quenching autofluorescence, particularly from lipofuscin.[8][17][18][19] However, it may introduce its own background in the far-red channel.[8]

    • Copper Sulfate (CuSO₄): A solution of copper sulfate in an ammonium acetate buffer can be used to quench autofluorescence from various sources.[20][21][22][23][24]

    • Sodium Borohydride (NaBH₄): This reducing agent is particularly effective at quenching aldehyde-induced autofluorescence from fixation.[9][24]

  • Utilize Computational Correction:

    • Spectral Unmixing: If you have access to a spectral confocal microscope, you can acquire the emission spectrum of the pyridazinone's autofluorescence and use spectral unmixing algorithms to computationally remove this signal from your images.[6][11][25][26][27][28][29]

Issue 2: My chemical quenching agent is reducing the signal from my specific fluorescent probe.

Potential Cause: The quenching agent is not specific and is also affecting your fluorescent label.

Solutions:

  • Titrate the Quenching Agent: Reduce the concentration of the quenching agent to a level where it effectively reduces autofluorescence without significantly impacting your specific signal.

  • Change the Quenching Agent: Different quenching agents have different mechanisms of action. If one is affecting your signal, try an alternative from the table below.

  • Apply Quenching Before Staining: For some quenchers like Sudan Black B, you can apply it to the sample before incubating with your fluorescently labeled antibodies.[8]

Data Presentation: Comparison of Chemical Quenching Methods

Quenching AgentPrimary TargetAdvantagesDisadvantages
Sudan Black B (SBB) Lipofuscin, general lipophilic structuresHighly effective for lipofuscin-rich tissues.[8][17][18][19]Can introduce background in the red and far-red channels; may reduce specific signal.[8]
Copper Sulfate (CuSO₄) General autofluorescenceEffective for a broad range of autofluorescence sources.[20][21][22]May not be as effective as SBB for lipofuscin; can reduce specific signal intensity.[24]
Sodium Borohydride (NaBH₄) Aldehyde-induced autofluorescenceVery effective for reducing background caused by formaldehyde or glutaraldehyde fixation.[9][24]Can be harsh on tissues and may alter antigenicity.
Commercial Reagents (e.g., TrueBlack™) Lipofuscin and other sourcesOptimized formulations to reduce autofluorescence with less background compared to SBB.[8]Higher cost compared to traditional chemical quenchers.

Experimental Protocols

Protocol 1: Sudan Black B (SBB) Treatment for Quenching Autofluorescence

  • After your standard immunofluorescence staining protocol (including primary and secondary antibody incubations and washes), rehydrate your samples if necessary.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filtered to remove any particulates.

  • Incubate your slides in the SBB solution for 10-20 minutes at room temperature in the dark.[17]

  • Briefly rinse the slides in 70% ethanol to remove excess SBB.

  • Wash the slides thoroughly with PBS or your preferred wash buffer.

  • Mount the coverslips with an aqueous mounting medium.

Protocol 2: Copper Sulfate (CuSO₄) Quenching

  • Prepare a 10 mM solution of Copper (II) Sulfate in 50 mM ammonium acetate buffer (pH 5.0).[20]

  • After fixation and permeabilization, and before antibody incubation, wash your samples with PBS.

  • Incubate the samples in the CuSO₄ solution for 10-60 minutes at room temperature.

  • Wash the samples thoroughly with PBS (3 x 5 minutes).

  • Proceed with your standard immunofluorescence staining protocol.

Mandatory Visualizations

autofluorescence_mitigation_workflow Fig. 1: Decision Workflow for Mitigating Pyridazinone Autofluorescence start Start: High Background Fluorescence Observed control Run Control: Pyridazinone Compound Only (No Fluorescent Label) start->control check_autofluorescence Is Autofluorescence Significant? control->check_autofluorescence spectral_shift Strategy 1: Spectral Separation Switch to Red/Far-Red Fluorophores (>650nm) check_autofluorescence->spectral_shift Yes end_fail Further Optimization Needed: - Combine Strategies - Consult Literature check_autofluorescence->end_fail No check_spectral_shift Is Signal-to-Noise Ratio Improved? spectral_shift->check_spectral_shift chemical_quench Strategy 2: Chemical Quenching (e.g., Sudan Black B, CuSO4) check_spectral_shift->chemical_quench No end_success Problem Resolved: Acquire High-Quality Images check_spectral_shift->end_success Yes check_quench Is Autofluorescence Reduced Without Affecting Signal? chemical_quench->check_quench spectral_unmixing Strategy 3: Computational Correction Spectral Unmixing check_quench->spectral_unmixing No check_quench->end_success Yes spectral_unmixing->end_success

Caption: A decision workflow to guide researchers in selecting the appropriate strategy for mitigating pyridazinone autofluorescence.

quenching_workflow Fig. 2: General Experimental Workflow for Chemical Quenching start Start: Sample Preparation (Cell Culture or Tissue Sectioning) fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization quenching Chemical Quenching Step (e.g., CuSO4 or SBB treatment) permeabilization->quenching washing1 Washing (3x with PBS) quenching->washing1 blocking Blocking (e.g., BSA or Serum) washing1->blocking primary_ab Primary Antibody Incubation blocking->primary_ab washing2 Washing (3x with PBS) primary_ab->washing2 secondary_ab Fluorescent Secondary Antibody Incubation washing2->secondary_ab washing3 Washing (3x with PBS) secondary_ab->washing3 mounting Mounting with Antifade Medium washing3->mounting imaging Imaging (Confocal or Widefield Microscopy) mounting->imaging

Caption: A generalized experimental workflow incorporating a chemical quenching step to reduce autofluorescence.

signaling_pathway Fig. 3: Conceptual Diagram of Spectral Unmixing cluster_0 Acquired Signal cluster_1 Reference Spectra cluster_2 Unmixed Signals mixed_signal Mixed Fluorescence Signal (Image with Autofluorescence) spectral_unmixing Spectral Unmixing Algorithm mixed_signal->spectral_unmixing autofluorescence_spectrum Autofluorescence Spectrum (from control sample) autofluorescence_spectrum->spectral_unmixing fluorophore_spectrum Fluorophore Spectrum (from single-stained sample) fluorophore_spectrum->spectral_unmixing unmixed_autofluorescence Isolated Autofluorescence (Background) unmixed_fluorophore Isolated Specific Signal (Clean Image) spectral_unmixing->unmixed_autofluorescence spectral_unmixing->unmixed_fluorophore

Caption: A conceptual diagram illustrating how spectral unmixing separates the desired signal from autofluorescence.

References

Optimizing reaction conditions for synthesizing 3-Hydroxy-1-methylpyridazin-6(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for synthesizing 3-Hydroxy-1-methylpyridazin-6(1H)-one and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in your synthetic workflow.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.

Q1: I am observing a low yield of my desired this compound product. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in the synthesis of pyridazinone derivatives. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:

  • Purity of Starting Materials: Ensure the purity of your maleic hydrazide and methylating agent. Impurities can lead to undesirable side reactions and inhibit the desired N-methylation. It is advisable to use freshly purified reagents.[1]

  • Reaction Temperature: The temperature at which the reaction is conducted plays a critical role. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of the reactants or the product.[1] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]

  • Choice of Base and Solvent: The selection of the base and solvent system is crucial for achieving high yields. A common combination is sodium bicarbonate in acetone.[2] The base is essential for deprotonating the maleic hydrazide, making it nucleophilic for the methylation reaction. The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

  • Stoichiometry of Reagents: The molar ratio of the reactants can significantly impact the yield. Using an excess of the methylating agent, such as dimethyl sulfate, can help drive the reaction to completion. However, a large excess should be avoided to minimize side reactions and simplify purification. A typical molar ratio is 1 equivalent of the amide to 2 equivalents of dimethyl sulfate.[2]

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions, and how can I minimize them?

A2: The formation of multiple products is often due to a lack of regioselectivity in the N-alkylation process or other side reactions. Here are some common issues and their solutions:

  • Formation of Regioisomers: Pyridazinones have two nitrogen atoms that can potentially be alkylated. The regioselectivity of the alkylation is influenced by steric hindrance and electronic effects.[1] Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1] To improve regioselectivity, a systematic screening of reaction conditions, including the choice of base, solvent, and temperature, is often necessary.[1]

  • Over-alkylation: If the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms, leading to undesired byproducts.[1] Careful control of the stoichiometry of the methylating agent and monitoring the reaction progress can help minimize over-alkylation.

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Q3: I am having difficulty purifying the final product. What are some effective purification strategies?

A3: Purification of this compound derivatives can be challenging due to the polarity of the molecule and the potential for closely related impurities. Here are some recommended purification techniques:

  • Filtration and Washing: After the reaction, the crude product can often be isolated by filtration. Washing the solid with a suitable solvent, such as ethyl acetate followed by hexane, can help remove unreacted starting materials and soluble impurities.[2]

  • Recrystallization: Recrystallization from a suitable solvent is an effective method for purifying the crude product. Dissolving the crude solid in a hot solvent and allowing it to cool slowly can yield pure crystals.[2]

  • Column Chromatography: If recrystallization is not sufficient, flash column chromatography on silica gel can be employed to separate the desired product from closely related impurities.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N-Methylated Heterocycles

EntryAmide SubstrateMethylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
14-(4-Methylphenyl)-1,3(3H)oxazine-2,6-dioneDimethyl sulfateSodium bicarbonateAcetoneReflux2066[2]
2Gallic acidDimethyl sulfateSodium hydroxideWaterReflux489-92[3]
3Amino acid derivativesDimethyl sulfateSodium hydride/H₂O (cat.)----[4]

Note: The data presented is for analogous N-methylation reactions and serves as a guide for optimizing the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Dimethyl Sulfate

This protocol is adapted from a general method for the N-methylation of amide-functional heterocycles.[2]

Materials:

  • Maleic hydrazide

  • Dimethyl sulfate (Caution: Toxic and carcinogenic. Handle in a fume hood with appropriate personal protective equipment).[2]

  • Sodium bicarbonate

  • Acetone

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add maleic hydrazide (1 eq.), dimethyl sulfate (2 eq.), and sodium bicarbonate (a slight excess).

  • Add acetone as the solvent.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the solid sodium bicarbonate.

  • Remove the acetone from the filtrate by rotary evaporation.

  • Take up the residue in ethyl acetate.

  • Add hexane dropwise to the solution in an ice bath until permanent turbidity is observed.

  • Isolate the precipitated product by suction filtration.

  • The filtrate can be concentrated to obtain a second crop of crystals.

Protocol 2: Synthesis of 3-Hydroxy-1-[(morpholin-4-yl)methyl]pyridazin-6(1H)-one (A Mannich Reaction Derivative)

This protocol describes the synthesis of a derivative of this compound via a Mannich reaction.[5]

Materials:

  • Maleic hydrazide (11.20 g)

  • Formaldehyde (3.00 g)

  • Morpholine (8.7 g)

  • Ethanol (400 ml)

  • Ether

Procedure:

  • Dissolve an equimolar mixture of maleic hydrazide, formaldehyde, and morpholine in ethanol in a round-bottom flask.

  • Reflux the mixture for approximately 5 hours. The completion of the reaction is indicated by the formation of a clear solution.

  • Concentrate the resulting solution to about 200 ml by distillation under reduced pressure.

  • Cool the concentrate to yield a colorless crystalline solid.

  • Wash the crude product first with ethanol and then with ether.

  • Dry the product in a vacuum oven.

  • For further purification, dissolve the compound in hot ethanol and allow the solution to evaporate slowly. Colorless crystalline solids will separate out after a couple of weeks.

  • Wash the crystals with a minimum amount of ethanol and dry them in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound start Start reactants Maleic Hydrazide + Methylating Agent + Base start->reactants solvent Add Solvent (e.g., Acetone) reactants->solvent reflux Reflux Reaction (Monitor by TLC) solvent->reflux workup Work-up reflux->workup purification Purification workup->purification product 3-Hydroxy-1-methyl- pyridazin-6(1H)-one purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure fail Yield Still Low check_purity->fail If impure optimize_base_solvent Optimize Base and Solvent System optimize_temp->optimize_base_solvent optimize_temp->fail No improvement optimize_stoichiometry Adjust Reagent Stoichiometry optimize_base_solvent->optimize_stoichiometry optimize_base_solvent->fail No improvement monitor_reaction Monitor Reaction Progress (TLC) optimize_stoichiometry->monitor_reaction optimize_stoichiometry->fail No improvement improve_workup Improve Work-up and Purification monitor_reaction->improve_workup monitor_reaction->fail Incomplete reaction success Yield Improved improve_workup->success improve_workup->fail Product loss

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Interpreting ambiguous NMR peaks for 1-methyl-3,6-pyridazinedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potentially ambiguous NMR spectra of 1-methyl-3,6-pyridazinedione.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the NMR analysis of 1-methyl-3,6-pyridazinedione.

Q1: The two vinyl protons (H4/H5) on the pyridazinedione ring appear as a single peak instead of two distinct doublets. Why is this?

A1: This is a common observation where the chemical shifts of the two protons are nearly identical (isochronous). Several factors can contribute to this:

  • Solvent Choice: The polarity and anisotropic effects of the NMR solvent can significantly influence proton chemical shifts. In a solvent like CDCl₃, the electronic environments of H4 and H5 may be too similar to be resolved. Trying a different solvent, such as benzene-d₆ or acetone-d₆, can often induce different shifts and resolve the signals.[1]

  • Symmetry: While the molecule is not perfectly symmetrical, the electronic influence of the methyl group and the two carbonyls can create a pseudo-symmetrical environment for the vinyl protons, leading to overlapping signals.

  • Instrument Resolution: The phenomenon may be spectrometer-dependent. A higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) provides better signal dispersion and may resolve the peaks.

Q2: My NMR spectrum shows very broad peaks for all signals. What is the cause?

A2: Peak broadening can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample may be poor. Re-shimming the spectrometer is the first step in troubleshooting this issue.[1]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and aggregation, causing broader peaks.[2] Diluting the sample may sharpen the signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Chemical Exchange or Rotamers: Although less common for this specific structure, dynamic processes like the presence of rotamers on the NMR timescale can lead to complicated or broad spectra. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals into sharper peaks.[1]

Q3: The chemical shifts in my spectrum do not perfectly match reference data. Should I be concerned?

A3: Minor variations in chemical shifts are normal and can be attributed to several experimental conditions:[3]

  • Concentration: Chemical shifts can be concentration-dependent due to intermolecular interactions.[1]

  • Solvent: The choice of deuterated solvent has a significant impact on chemical shifts. Always compare your data to literature values obtained in the same solvent.[1][4]

  • Temperature: Temperature fluctuations can cause slight shifts in peak positions.

  • pH (if applicable): If your solvent has traces of acid or base, it can affect protonation states and thus chemical shifts, although this is less of a concern for 1-methyl-3,6-pyridazinedione unless it is contaminated.

Q4: I see an unexpected peak in the 2.0-2.5 ppm region. What could it be?

A4: This is a common region for solvent impurities. Acetone is a frequent contaminant and typically appears as a singlet around 2.17 ppm in CDCl₃. Other common laboratory solvents like ethyl acetate or hexane can also appear in the spectrum if not completely removed during purification.[1][5] Cross-referencing the peak with tables of common NMR impurities is recommended.

Q5: How can I confirm the assignment of the N-methyl peak?

A5: The N-methyl group is expected to be a singlet in the 3.0-4.0 ppm range. To confirm its assignment, a 2D NMR experiment is highly effective. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum should show a correlation between the protons of the methyl group and the two adjacent carbonyl carbons (C3 and C6), providing an unambiguous assignment.[4][6]

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 1-methyl-3,6-pyridazinedione based on data from analogous pyridazine structures.[6][7][8] Actual values can vary with experimental conditions.

Atom Nucleus Expected Chemical Shift (δ) in ppm Multiplicity Notes
N-CH₃¹H3.0 - 4.0Singlet (s)Can be sensitive to solvent choice.
H4 / H5¹H6.8 - 7.5Doublet (d) or Singlet (s)Often appear as a singlet or a narrow multiplet due to similar chemical environments. May resolve in different solvents.
C3 / C6¹³C158 - 165SingletCarbonyl carbons.
C4 / C5¹³C125 - 135SingletVinyl carbons.
N-CH₃¹³C35 - 45SingletMethyl carbon.

Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified 1-methyl-3,6-pyridazinedione directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent may be critical for resolving overlapping signals.[1]

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. Ensure the solution is homogeneous.

  • Data Acquisition (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (as indicated by the lock signal shape and resolution of a reference peak like TMS or residual solvent).

    • Set the spectral width to cover a range of approximately -1 to 12 ppm.

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full magnetization recovery.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.

    • Phase and baseline correct the spectrum. Reference the spectrum to TMS (0 ppm) or the residual solvent peak.

  • Data Acquisition (¹³C NMR):

    • Use the same prepared sample.

    • Tune the probe to the ¹³C frequency.

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons like the carbonyls.

    • Acquire a larger number of scans (e.g., 128, 256, or more) as ¹³C has a much lower natural abundance than ¹H.

    • Process the data similarly to the ¹H spectrum.

Visualization

The following diagram outlines a logical workflow for troubleshooting ambiguous peaks in an NMR spectrum.

troubleshooting_workflow cluster_broad start Ambiguous NMR Peak Encountered d_broad Is the peak broad? start->d_broad d_overlap Are signals overlapping? d_broad->d_overlap No s_broad_1 1. Check shimming 2. Check sample concentration d_broad->s_broad_1 Yes d_splitting Is splitting unexpected or absent? d_overlap->d_splitting No s_overlap_1 1. Use a higher field magnet 2. Try a different solvent (e.g., Benzene-d6) d_overlap->s_overlap_1 Yes d_impurity Could it be an impurity? d_splitting->d_impurity No s_splitting Re-evaluate molecular symmetry and potential for isochronous protons d_splitting->s_splitting Yes s_impurity Compare peak to known solvent/reagent shifts d_impurity->s_impurity Yes d_broad_2_check Still broad? s_broad_1->d_broad_2_check s_broad_2 Consider dynamic effects (e.g., rotamers) s_temp Run variable temperature (VT) NMR experiment s_broad_2->s_temp s_overlap_2 Run 2D NMR experiments (COSY, HSQC, HMBC) s_overlap_1->s_overlap_2 s_splitting->s_overlap_2 d_broad_2_check->d_overlap No d_broad_2_check->s_broad_2 Yes

Caption: Troubleshooting workflow for ambiguous NMR peaks.

References

Cell toxicity of 3-Hydroxy-1-methylpyridazin-6(1H)-one at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the cell toxicity of 3-Hydroxy-1-methylpyridazin-6(1H)-one, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound, also known as N-methylmaleic hydrazide, belongs to the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4][5][6] The cytotoxic effects of pyridazinone derivatives are often attributed to their ability to induce apoptosis, generate reactive oxygen species (ROS), and inhibit various cellular enzymes.[1][2][7]

Q2: What are the potential mechanisms of cytotoxicity for pyridazinone derivatives at high concentrations?

At high concentrations, pyridazinone derivatives have been shown to induce cell death through several mechanisms:

  • Induction of Apoptosis: Many pyridazinone compounds trigger programmed cell death, characterized by events like caspase activation, DNA fragmentation, and phosphatidylserine externalization.[1][2][7]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can lead to oxidative stress by increasing the intracellular levels of ROS.[2]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to a halt in cell proliferation.[2]

  • Enzyme Inhibition: Pyridazinones are known to inhibit various enzymes, such as phosphodiesterases (PDEs), which can have downstream effects on cell signaling and viability.[7][8]

Q3: What morphological changes might be observed in cells treated with high concentrations of this compound?

Cells undergoing cytotoxicity induced by pyridazinone derivatives may exhibit various morphological changes, including:

  • Cell shrinkage and rounding.

  • Membrane blebbing.[4]

  • Detachment from the culture surface (for adherent cells).

  • Formation of apoptotic bodies.

  • Nuclear condensation and fragmentation.

Q4: I am observing precipitation of the compound in my cell culture medium at high concentrations. What can I do?

Compound precipitation is a common issue when working with high concentrations of small molecules. Here are some troubleshooting steps:

  • Optimize Solvent and Stock Concentration: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) at a high stock concentration. When diluting into the aqueous culture medium, the final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Serial Dilution: Perform serial dilutions of your stock solution in pre-warmed culture medium rather than adding a small volume of highly concentrated stock directly to a large volume of medium.

  • Increase Serum Concentration: If using a serum-containing medium, a slight increase in the serum percentage may help to improve the solubility of some compounds.

  • Sonication: Briefly sonicating the diluted compound in the medium before adding it to the cells can sometimes help to dissolve small precipitates.

  • Solubility Testing: Perform a solubility test to determine the maximum soluble concentration of the compound in your specific cell culture medium.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Recommendation
Uneven Cell Seeding Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to maintain uniformity.
Edge Effects in Multi-well Plates To minimize evaporation from the outer wells, which can concentrate the compound, fill the peripheral wells with sterile PBS or medium without cells.
Compound Instability Prepare fresh dilutions of the compound for each experiment, as some compounds may degrade in solution over time.
Inconsistent Incubation Times Adhere strictly to the predetermined incubation times for both compound treatment and assay reagent addition.
Issue 2: Low Signal or Unexpected Results in MTT Assay
Possible Cause Recommendation
Suboptimal Cell Number Titrate the cell seeding density to ensure that the cells are in the logarithmic growth phase at the time of the assay.
Incorrect Wavelength Ensure the microplate reader is set to the correct absorbance wavelength for formazan (typically 570 nm) and a reference wavelength if necessary.
Incomplete Formazan Solubilization After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle shaking or pipetting before reading the absorbance.
Interference of the Compound with MTT Assay Run a control plate with the compound in cell-free medium to check if the compound itself reacts with MTT or absorbs at the measurement wavelength.

Quantitative Data Summary

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
e.g., A549Lung Carcinoma48[Experimental Value]
e.g., MCF-7Breast Adenocarcinoma48[Experimental Value]
e.g., HepG2Hepatocellular Carcinoma48[Experimental Value]

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the medium containing the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period, carefully collect a portion of the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assay Incubation->Apoptosis_Assay Data_Acquisition Measure Absorbance/ Fluorescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calc Calculate IC50/ % Cytotoxicity Data_Acquisition->IC50_Calc

Caption: Experimental workflow for assessing cell cytotoxicity.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response Compound This compound (High Concentration) ROS Increased ROS Compound->ROS Induces Mito_Stress Mitochondrial Stress Compound->Mito_Stress Induces ROS->Mito_Stress Caspase_Activation Caspase Activation Mito_Stress->Caspase_Activation Activates DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Fragmentation->Apoptosis

Caption: Potential apoptosis signaling pathway.

References

Validation & Comparative

Unveiling the Potential of 3-Hydroxy-1-methylpyridazin-6(1H)-one: A Comparative Analysis of Efficacy in Inflammation and Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of burgeoning drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is paramount. This guide presents a comparative analysis of the potential efficacy of 3-Hydroxy-1-methylpyridazin-6(1H)-one, a member of the pharmacologically significant pyridazinone class of compounds, against established drugs in the management of inflammation and pain. While direct clinical data for this specific molecule is not yet available, this report synthesizes preclinical findings for structurally related pyridazinone derivatives to project its therapeutic potential and benchmarks it against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.

The pyridazinone scaffold is a well-established pharmacophore known to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4][5] The primary mechanism of action for the anti-inflammatory and analgesic effects of many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity towards the inducible COX-2 isoform in several instances.[6][7] This selectivity is a key therapeutic advantage, as it suggests a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors like traditional NSAIDs.

Putative Mechanism of Action: Targeting the Arachidonic Acid Cascade

Inflammation and pain are complex physiological processes often mediated by the enzymatic activity of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) on arachidonic acid. As depicted in the signaling pathway below, these enzymes lead to the production of prostaglandins and leukotrienes, respectively, which are key inflammatory mediators. Pyridazinone derivatives have demonstrated the ability to inhibit these enzymes, thereby mitigating the inflammatory response.

Inflammatory_Pathway Figure 1: Simplified Arachidonic Acid Cascade and Potential Intervention by this compound. Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ (PLA₂) Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1/COX-2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes 5-LOX PLA2 PLA₂ COX-1_COX-2 COX-1/COX-2 5-LOX 5-LOX Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain Pyridazinone_Derivative This compound (putative) Pyridazinone_Derivative->COX-1_COX-2 Pyridazinone_Derivative->5-LOX

Figure 1: Simplified Arachidonic Acid Cascade and Potential Intervention by this compound.

Comparative Efficacy: Insights from Preclinical Studies

While specific in vivo studies on this compound are not publicly available, research on analogous pyridazinone derivatives provides valuable insights into its potential efficacy. The following table summarizes representative preclinical data for various pyridazinone compounds in established models of inflammation and pain, juxtaposed with data for standard-of-care drugs. It is important to note that these are not head-to-head comparisons and experimental conditions may vary between studies.

Table 1: Comparative Preclinical Efficacy of Pyridazinone Derivatives and Known Analgesics

Compound/DrugAnimal ModelEfficacy EndpointResultReference
Pyridazinone Derivatives
2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-oneCarrageenan-induced rat paw edemaInhibition of edemaPotent anti-inflammatory activity, significantly higher than celecoxib[8]
2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-oneCarrageenan-induced rat paw edemaInhibition of edemaPotent anti-inflammatory activity, significantly higher than celecoxib[8]
6-morpholino-4-aryl-3(2H)-pyridazinone derivativesp-Benzoquinone-induced writhing test (mice)Analgesic activityHigher activity than acetylsalicylic acid without gastric ulceration
Known Drugs
IbuprofenPostoperative dental pain (human)Number Needed to Treat (NNT) for at least 50% pain relief2.4[9]
CelecoxibAnkylosing Spondylitis (human)Pain reduction (vs. placebo)Significantly better than placebo[10]
IndomethacinCarrageenan-induced rat paw edemaInhibition of edemaStandard positive control for anti-inflammatory activity

Note: The data presented for pyridazinone derivatives are from studies on structurally related compounds and are intended to be illustrative of the potential of this chemical class. Direct comparative studies are required to definitively establish the efficacy of this compound.

Experimental Protocols: A Foundation for Future Research

To facilitate further investigation and direct comparison, detailed methodologies for key preclinical assays are outlined below. These protocols are based on standard practices in pharmacological research.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Workflow:

Carrageenan_Edema_Workflow Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema Assay. Start Start Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats, 180-200g) Start->Animal_Acclimatization Fasting Overnight Fasting (with water ad libitum) Animal_Acclimatization->Fasting Grouping Random Grouping (n=6 per group) Fasting->Grouping Baseline_Measurement Measure Initial Paw Volume (Plethysmometer) Grouping->Baseline_Measurement Drug_Administration Administer Test Compound, Vehicle, or Standard Drug (e.g., orally or intraperitoneally) Baseline_Measurement->Drug_Administration Carrageenan_Injection Inject 0.1 mL of 1% Carrageenan (sub-plantar region of the right hind paw) Drug_Administration->Carrageenan_Injection 1 hour post-treatment Paw_Volume_Measurement Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4 hours post-carrageenan) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate Percent Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Procedure:

  • Male Wistar rats (180-200 g) are acclimatized to laboratory conditions for at least one week.

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • Animals are randomly assigned to groups (n=6) and treated with the test compound (this compound), vehicle (control), or a standard drug (e.g., Indomethacin, 10 mg/kg).

  • One hour after drug administration, 0.1 mL of a 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity and selectivity of a compound against the two COX isoforms.

Procedure:

  • Human recombinant COX-1 and COX-2 enzymes are used.

  • The assay is typically performed using a colorimetric or fluorometric method that measures the peroxidase activity of the COX enzyme.

  • The test compound is pre-incubated with the enzyme in a buffer solution.

  • The reaction is initiated by the addition of arachidonic acid.

  • The formation of Prostaglandin G2 (PGG2) is coupled to the oxidation of a chromogenic or fluorogenic substrate, and the change in absorbance or fluorescence is monitored over time.

  • The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined for both COX-1 and COX-2.

  • The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Future Directions

The collective evidence from studies on pyridazinone derivatives suggests that this compound holds promise as a potential anti-inflammatory and analgesic agent. Its efficacy is likely mediated through the inhibition of key enzymes in the arachidonic acid cascade. To fully elucidate its therapeutic potential, further research is warranted, including:

  • Direct in vitro and in vivo studies to determine the specific efficacy and potency of this compound.

  • Head-to-head comparative studies against established NSAIDs and COX-2 inhibitors.

  • Comprehensive safety and toxicological profiling to assess its therapeutic index.

The information presented in this guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the further exploration of this promising compound. The provided experimental protocols offer a standardized approach for future investigations, which will be crucial in determining the clinical viability of this compound as a novel therapeutic agent.

References

Validating the Mechanism of Action of 1-methyl-3,6-pyridazinedione: A Comparative Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action for compounds based on the 1-methyl-3,6-pyridazinedione scaffold. While direct experimental data for 1-methyl-3,6-pyridazinedione is limited in publicly available literature, the broader class of pyridazinedione derivatives has been extensively studied, revealing several distinct and significant biological activities. This document outlines three primary mechanisms of action attributed to various pyridazinedione derivatives: Cyclooxygenase (COX) inhibition, Formyl Peptide Receptor (FPR) agonism, and covalent modification of cysteine residues. Through a detailed comparison of experimental data, protocols, and signaling pathways, this guide aims to provide a valuable resource for researchers investigating the therapeutic potential of this chemical class.

Cyclooxygenase (COX) Inhibition: Anti-inflammatory Action

A significant number of pyridazinedione derivatives have been developed as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. These compounds often exhibit selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Performance of Pyridazinedione Derivatives as COX Inhibitors

The following table summarizes the in vitro inhibitory activity of various pyridazinedione derivatives against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference for COX-2 inhibition.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Compound 2d 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-2H-pyridazin-3-one derivative>1000.015>6667[1]
Compound 2f 6-(4-chlorophenyl)-2-(4-fluorophenyl)-2H-pyridazin-3-one derivative>1000.019>5263[1]
Compound 3c 6-(4-methoxyphenyl)-2-(4-bromophenyl)-2H-pyridazin-3-one derivative>1000.018>5556[1]
Compound 3d 6-(4-methoxyphenyl)-2-(4-chlorophenyl)-2H-pyridazin-3-one derivative>1000.019>5263[1]
Compound 7c Pyrido[2,3-d]pyridazine-2,8-dione derivative1.95 (inhibition %)31.25 (inhibition %)Non-selective[2]
Celecoxib Standard COX-2 Inhibitor150.04375[1]
Indomethacin Standard Non-selective COX Inhibitor0.10.90.11[1]
Signaling Pathway: COX Inhibition and Prostaglandin Synthesis

Pyridazinedione-based COX inhibitors act by blocking the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Pyridazinedione Pyridazinedione Derivatives Pyridazinedione->COX_Enzymes Inhibition

Caption: Inhibition of Prostaglandin Synthesis by Pyridazinedione Derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.

Objective: To measure the percent inhibition of COX-1 and COX-2 activity by a test compound.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • 10X Assay Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Test compound dissolved in DMSO

  • 96-well microplate (black, clear bottom)

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of Assay Buffer (1X), Heme, and the fluorometric probe according to the manufacturer's instructions.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in 1X Assay Buffer. Keep on ice.

  • Assay Setup:

    • Background Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of ADHP.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of diluted enzyme, and 10 µL of DMSO.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of diluted enzyme, and 10 µL of the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Slope of 100% Activity - Slope of Inhibitor) / Slope of 100% Activity] * 100

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Formyl Peptide Receptor (FPR) Agonism: Modulation of Immune Cell Function

Certain pyridazin-3(2H)-one derivatives, particularly those with a methyl group at position 6, have been identified as agonists of Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors expressed on immune cells like neutrophils.[2] Agonism of these receptors leads to intracellular signaling cascades that result in calcium mobilization and chemotaxis, playing a role in the innate immune response.

Comparative Performance of Pyridazinedione Derivatives as FPR Agonists

The following table presents the half-maximal effective concentration (EC50) values for FPR1 and FPRL1 (FPR2) activation by various 6-methyl-pyridazin-3(2H)-one derivatives, as measured by intracellular calcium mobilization.

Compound IDStructureFPR1 EC50 (µM)FPRL1 EC50 (µM)Reference
Compound 14a N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide1.20.8[2]
Compound 14h N-(4-Iodophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide0.90.6[2]
Compound 14x N-(3,4-Dichlorophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide>100.5[2]
Signaling Pathway: FPR Agonism and Calcium Mobilization

Activation of FPRs by pyridazinedione agonists initiates a G protein-mediated signaling cascade, leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3), and subsequent release of calcium from intracellular stores.

FPR_Agonism_Pathway Pyridazinedione Pyridazinedione Agonist FPR FPR1 / FPRL1 Pyridazinedione->FPR Binds to G_Protein G Protein (Gq/11) FPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Chemotaxis Degranulation Ca_Release->Cellular_Response

Caption: FPR Agonism by Pyridazinedione Derivatives Leading to Calcium Mobilization.

Experimental Protocol: Intracellular Calcium Flux Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to FPR agonists using a fluorescent calcium indicator.

Objective: To determine the EC50 value of a test compound for inducing calcium mobilization in FPR-expressing cells.

Materials:

  • FPR-transfected cells (e.g., HL-60 cells) or primary neutrophils

  • Cell culture medium (e.g., RPMI with 2% FCS, 25 mM HEPES)

  • Indo-1 AM (calcium indicator dye)

  • Pluronic F-127

  • Test compound dissolved in DMSO

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer with UV laser excitation

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend in cell loading medium at a concentration of 10-20 x 10^6 cells/mL.

  • Dye Loading: Add Indo-1 AM to a final concentration of 1.5 µM. Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with medium to remove extracellular dye.

  • Resuspension: Gently resuspend the cells in loading medium at 2.5 x 10^6 cells/mL.

  • Equilibration: Allow cells to equilibrate at 37°C in the dark for 30-60 minutes before analysis.

  • Flow Cytometry Analysis:

    • Acquire a baseline reading of the cell suspension for approximately 30-60 seconds.

    • Add the test compound at various concentrations and continue to acquire data for 3-5 minutes to record the calcium flux.

    • Use ionomycin as a positive control for maximal calcium influx and EGTA to chelate extracellular calcium as a negative control.

  • Data Analysis:

    • The ratio of Indo-1 fluorescence at two emission wavelengths (bound vs. unbound to calcium) is plotted against time.

    • The peak fluorescence ratio is determined for each concentration of the test compound.

    • The EC50 value is calculated by plotting the peak fluorescence ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Covalent Cysteine Modification: Bioconjugation Applications

Brominated pyridazinedione derivatives have emerged as valuable reagents for the site-selective modification of cysteine residues in peptides and proteins. This mechanism involves a Michael addition reaction, leading to the formation of a stable thioether bond. This technology is particularly relevant in the development of antibody-drug conjugates (ADCs) and other bioconjugates.

Comparative Performance of Pyridazinedione Derivatives in Bioconjugation

The reactivity and stability of the resulting conjugate can be tuned by modifying the substituents on the pyridazinedione ring. For instance, N-phenyl pyridazinediones have been shown to have a faster rate of deconjugation compared to N-methyl pyridazinediones.[3]

Derivative TypeReactivity with ThiolsConjugate StabilityKey FeatureReference
N-Methyl Pyridazinedione Slower additionHigh stability, slow deconjugationForms a more stable conjugate[3]
N-Phenyl Pyridazinedione Faster additionLower stability, faster deconjugationAllows for tunable and reversible conjugation[3]
Dibromopyridazinedione Reacts with two thiolsHigh stabilityEnables disulfide bond re-bridging[4]
Mechanism: Covalent Modification of Cysteine Residues

The reaction proceeds via a Michael addition of the nucleophilic thiol group of a cysteine residue to the electron-deficient double bond of the bromopyridazinedione, followed by the elimination of a bromide ion.

Cysteine_Modification_Workflow Protein_Cys Protein with Cysteine Residue (R-SH) Michael_Addition Michael Addition & Bromide Elimination Protein_Cys->Michael_Addition Bromo_PD Bromopyridazinedione Bromo_PD->Michael_Addition Bioconjugate Stable Thioether Bioconjugate (R-S-PD) Michael_Addition->Bioconjugate Mass_Spec Mass Spectrometry (LC-MS/MS) Bioconjugate->Mass_Spec Analysis Verification of Conjugation Mass_Spec->Analysis

Caption: Experimental Workflow for Cysteine Bioconjugation and Analysis.

Experimental Protocol: Mass Spectrometry Analysis of Protein Modification

This protocol provides a general workflow for confirming the covalent modification of a protein by a pyridazinedione derivative using mass spectrometry.

Objective: To verify the successful conjugation of a pyridazinedione derivative to a target protein and identify the site of modification.

Materials:

  • Target protein (with at least one cysteine residue)

  • Bromopyridazinedione derivative

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP, if starting with a disulfide bond)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Urea or other denaturants

  • Dithiothreitol (DTT) for reduction

  • Iodoacetamide (IAM) for alkylation

  • Trypsin or other protease

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Conjugation Reaction:

    • If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP.

    • Incubate the protein with an excess of the bromopyridazinedione derivative in the reaction buffer. The reaction time and temperature will depend on the specific reactants.

    • Quench the reaction by adding an excess of a small molecule thiol like N-acetylcysteine.

  • Sample Preparation for Mass Spectrometry:

    • Denature the conjugated protein using urea.

    • Reduce any remaining disulfide bonds with DTT.

    • Alkylate free cysteine residues with IAM to prevent disulfide bond reformation.

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptide mixture using reverse-phase liquid chromatography.

    • Analyze the eluting peptides using tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against the protein sequence database.

    • Include a variable modification corresponding to the mass of the pyridazinedione derivative on cysteine residues in the search parameters.

    • The identification of peptide fragments containing the mass shift confirms the covalent modification and pinpoints the specific cysteine residue(s) that were modified.

Conclusion

The pyridazinedione scaffold is a versatile platform for the development of biologically active molecules with diverse mechanisms of action. While the specific biological activity of 1-methyl-3,6-pyridazinedione remains to be fully elucidated, the extensive research on its derivatives provides a strong foundation for predicting its potential therapeutic applications. By understanding the established mechanisms of COX inhibition, FPR agonism, and cysteine bioconjugation, researchers can design targeted experiments to validate the mechanism of action of 1-methyl-3,6-pyridazinedione and other novel derivatives, ultimately accelerating the drug discovery and development process.

References

Head-to-Head Comparison of Pyridazinone Analogs in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] The biological effects of pyridazinone derivatives are highly dependent on the nature and position of substituents on the pyridazinone ring, influencing their target specificity and potency.[1] This guide provides a head-to-head comparison of the functional performance of representative pyridazinone analogs across key therapeutic areas, supported by experimental data and detailed protocols to aid in research and development.

Comparative Analysis of Biological Activities

This comparison focuses on three well-documented activities of pyridazinone analogs: anti-inflammatory, anticancer, and vasodilator effects. The selected compounds represent different substitution patterns on the pyridazinone core to illustrate structure-activity relationships.

Anti-Inflammatory Activity: COX-2 Inhibition

Pyridazinone derivatives are recognized for their potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[3]

Table 1: Comparative in vitro COX-1 and COX-2 Inhibitory Activities of Pyridazinone Analogs

Compound IDStructureR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference CompoundCOX-2 IC50 (µM)SI
5a Pyridazinone4-Fluorophenyl->12.860.77>16.70Celecoxib 0.3537.03
5f Pyridazinone4-Chlorophenyl->25.251.89>13.38Indomethacin 0.210.50
6b Pyridazine--1.140.186.33

Data synthesized from multiple sources. IC50 values represent the half-maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Anticancer Activity: Cytotoxicity against Human Cancer Cell Lines

Various pyridazinone analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines, highlighting their potential in oncology drug development.[2][4]

Table 2: Comparative Anticancer Activity of Pyridazinone Analogs against Various Cancer Cell Lines

Compound IDStructureR (Substitution on Phenylpiperazine)R' (Substitution on Hydrazido Chain)Target Cell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
17 3(2H)-pyridazinone4-Cl3-OCH₃AGS (Gastric Adenocarcinoma)MTT- (55.2 ± 4.1 % viability at 50 µM)--
18 3(2H)-pyridazinone4-Cl4-OCH₃AGS (Gastric Adenocarcinoma)MTT- (58.7 ± 3.5 % viability at 50 µM)--
10l Pyridazinone-based diarylurea--A549/ATCC (Non-small cell lung cancer)NCI 60-cell line screenGI50 = 1.66-100Sorafenib-
43 Pyridazin-3(2H)-one with quinoline moiety--PANC-1 (Pancreatic Cancer)NCI 60-cell line screen2.9--
43 Pyridazin-3(2H)-one with quinoline moiety--PACA-2 (Pancreatic Cancer)NCI 60-cell line screen2.2--

Data synthesized from multiple sources. IC50 represents the concentration required to inhibit 50% of cell growth. GI50 represents the concentration for 50% growth inhibition.

Vasodilator Activity

Pyridazinone derivatives have been investigated for their cardiovascular effects, with many exhibiting vasorelaxant properties, which are crucial for the management of hypertension.[1][5]

Table 3: Comparative Vasodilator Activity of Pyridazinone Analogs

Compound IDStructureAssay SystemEC50 (µM)Reference CompoundEC50 (µM)
16 Pyridazin-3(2H)-oneRat thoracic aortic rings0.339Hydralazine 18.210
17 Pyridazin-3(2H)-oneRat thoracic aortic rings1.225Prazosin 0.487
18 Pyridazin-3(2H)-oneRat thoracic aortic rings1.204
19 6-fluoroarylpyridazinoneRat thoracic aortic rings0.250

Data synthesized from multiple sources. EC50 represents the half-maximal effective concentration for vasorelaxation.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental procedures provide a clearer understanding of the underlying mechanisms and methodologies.

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazinone Analogs Pyridazinone Analogs Pyridazinone Analogs->COX-1 / COX-2 Inhibition

Figure 1: Mechanism of COX Inhibition by Pyridazinone Analogs.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add Pyridazinone Analogs (various concentrations) seed_cells->add_compounds incubate_24_48h Incubate for 24-48 hours add_compounds->incubate_24_48h add_mtt Add MTT solution to each well incubate_24_48h->add_mtt incubate_4h Incubate for 4 hours at 37°C add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance end End measure_absorbance->end

Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key functional assays cited in this guide.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of pyridazinone analogs to inhibit the COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of test compounds against human COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX assay buffer

  • COX probe

  • Test pyridazinone analogs dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing COX assay buffer and COX probe.

  • Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the wells of the microplate.

  • Compound Addition: Add various concentrations of the test pyridazinone analogs or reference inhibitors to the wells. For control wells, add DMSO.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C. The fluorescent signal is proportional to the amount of prostaglandin G2 produced.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of pyridazinone analogs on cancer cell lines and calculate their IC50 values.

Materials:

  • Human cancer cell lines (e.g., AGS, A549)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics

  • Test pyridazinone analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazinone analogs and incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment compared to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Ex Vivo Vasodilation Assay Using Rat Thoracic Aortic Rings

This assay is used to evaluate the vasorelaxant effect of pyridazinone analogs on isolated arterial preparations.

Objective: To assess the vasodilatory potential of test compounds and determine their EC50 values.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • Phenylephrine (vasoconstrictor)

  • Acetylcholine (endothelium-dependent vasodilator)

  • Test pyridazinone analogs

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aorta Preparation: Humanely euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g. Check the viability of the endothelium by inducing contraction with phenylephrine (e.g., 1 µM) followed by relaxation with acetylcholine (e.g., 10 µM). Rings showing more than 80% relaxation are considered to have a functional endothelium.

  • Contraction: After a washout period, induce a sustained contraction with phenylephrine.

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add the test pyridazinone analogs in a cumulative manner to obtain a concentration-response curve for relaxation.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the compound concentration to calculate the EC50 value.

References

Structure-Activity Relationship of 3-Hydroxy-1-methylpyridazin-6(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Hydroxy-1-methylpyridazin-6(1H)-one scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their anticancer and anti-inflammatory properties. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate the rational design of novel therapeutic agents.

Anticancer Activity: Targeting Kinases and Inducing Apoptosis

Derivatives of the this compound core have been investigated for their potential as anticancer agents, with many exhibiting significant cytotoxicity against various cancer cell lines. The primary mechanism of action often involves the inhibition of key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

A series of pyridazinone-based diarylurea derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity and anticancer effects. The general structure involves modification at the C6 position of the pyridazinone ring.

Table 1: Anticancer and VEGFR-2 Inhibitory Activity of Pyridazinone Derivatives

Compound IDR Group (at C6)VEGFR-2 IC₅₀ (nM)[1]Cancer Cell LineGI₅₀ (µM)[1]
10l 4-(4-chlorophenyl)-ureidoNot reportedA549 (NSCLC)1.66
17a 4-(4-methylphenyl)-thioureidoBest Inhibitory ActivityMelanoma, NSCLC, Prostate, ColonSignificant
8f 4-(4-fluorophenyl)-ureidoNot reportedMelanoma, NSCLC, Prostate, ColonSignificant

Note: "Best Inhibitory Activity" for compound 17a indicates it was the most potent among the tested series, though the exact IC₅₀ value was not provided in the summary. "Significant" for compounds 17a and 8f refers to growth inhibition percentages ranging from 62.21% to 100.14%.[1]

The SAR studies reveal that the nature of the substituent at the C6 position significantly influences the anticancer potency. The introduction of substituted phenylurea and thiourea moieties has proven to be a successful strategy in developing potent VEGFR-2 inhibitors.

Signaling Pathway in Cancer

The anticancer activity of these pyridazinone derivatives is often linked to the induction of apoptosis. Compound 10l , for instance, was found to upregulate the expression of pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[1] This modulation of apoptotic pathways ultimately leads to cancer cell death.

anticancer_pathway cluster_drug Pyridazinone Derivative (e.g., 10l) cluster_cell Cancer Cell Drug Compound 10l Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 downregulates Bax Bax (Pro-apoptotic) Drug->Bax upregulates p53 p53 (Tumor Suppressor) Drug->p53 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis p53->Bax

Figure 1: Simplified signaling pathway for apoptosis induction by a pyridazinone derivative.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Pyridazinone derivatives have also demonstrated significant potential as anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[2][3] This selectivity is a key advantage, as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.

A study on 4-(6-oxopyridazin-1-yl)benzenesulfonamides, which are structurally related to the this compound core, revealed potent and selective COX-2 inhibition.

Table 2: Anti-inflammatory Activity of 4-(6-oxopyridazin-1-yl)benzenesulfonamide Derivatives

Compound IDR Group (at C3)COX-1 IC₅₀ (µM)[4]COX-2 IC₅₀ (µM)[4]Selectivity Index (COX-1/COX-2)[4]
5a Benzyloxy1.890.1314.54
5b 4-Fluorobenzyloxy4.350.2517.40
7c 4-Methylbenzenesulfonyloxy10.320.2149.14
7d 4-Methoxybenzenesulfonyloxy12.510.2844.68
Celecoxib -5.20.1437.14
Indomethacin -0.210.420.50

The SAR for this series indicates that substitution at the 3-hydroxy position of the pyridazinone ring is crucial for activity. The introduction of benzyloxy and arylsulfonyloxy groups generally enhances COX-2 inhibitory potency and selectivity.[4]

Signaling Pathway in Inflammation

The anti-inflammatory effects of these compounds are mediated by the inhibition of the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation. By selectively blocking COX-2, these derivatives reduce the production of pro-inflammatory prostaglandins like PGE₂.

anti_inflammatory_pathway cluster_drug Pyridazinone Derivative cluster_cell Inflammatory Cell Drug Selective COX-2 Inhibitor COX2 COX-2 Enzyme Drug->COX2 inhibits AA Arachidonic Acid AA->COX2 PGs Prostaglandins (e.g., PGE₂) COX2->PGs converts to Inflammation Inflammation PGs->Inflammation mediate

Figure 2: Mechanism of action for selective COX-2 inhibitory pyridazinone derivatives.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • Master Mixture Preparation: A master mix is prepared containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Plate Setup: The master mixture is added to the wells of a 96-well plate.

  • Compound Addition: The test compounds (derivatives of this compound) are added to the respective wells at various concentrations. Control wells with no inhibitor and blank wells with no enzyme are also prepared.

  • Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to all wells except the blank.

  • Incubation: The plate is incubated at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.

  • Detection: A detection reagent (e.g., Kinase-Glo®) is added to measure the amount of ATP remaining. The luminescence is read using a microplate reader.

  • Data Analysis: The percentage of VEGFR-2 activity inhibition is calculated relative to the control, and IC₅₀ values are determined.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.

  • Reagent Preparation: Prepare solutions of the test compounds, COX-1 and COX-2 enzymes, heme, and arachidonic acid in the appropriate buffer.

  • Reaction Setup: In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the test compounds or a reference inhibitor (e.g., celecoxib, indomethacin) to the respective wells.

  • Reaction Initiation: Start the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 2 minutes).

  • Colorimetric Detection: The peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ values for both COX-1 and COX-2 to determine the selectivity index.[5]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HCT116, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyridazinone derivatives for a specified duration (e.g., 24-48 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values are determined.[6]

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of these derivatives is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 3,6-dichloropyridazine) Intermediate Key Intermediate (e.g., 3-Hydroxy-1-methyl- pyridazin-6(1H)-one) Start->Intermediate Derivatization Derivatization (e.g., Substitution at C3 or C6) Intermediate->Derivatization Purification Purification & Characterization (NMR, MS, etc.) Derivatization->Purification InVitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) Purification->InVitro Test Compounds SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead

Figure 3: General experimental workflow for the development of this compound derivatives.

Conclusion

The this compound scaffold serves as a valuable template for the design of potent and selective anticancer and anti-inflammatory agents. SAR studies have highlighted the critical role of substitutions at the C3 and C6 positions of the pyridazinone ring in determining the biological activity and selectivity of these compounds. Further optimization of these derivatives, guided by the insights presented in this guide, holds significant promise for the development of novel therapeutics with improved efficacy and safety profiles.

References

Benchmarking 1-methyl-3,6-pyridazinedione: A Comparative Analysis of Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often centers on the exploration of diverse heterocyclic scaffolds. Among these, 1-methyl-3,6-pyridazinedione has emerged as a compound of interest, demonstrating a range of biological activities. This guide provides a comprehensive benchmark of 1-methyl-3,6-pyridazinedione against other prominent heterocyclic compounds, offering a comparative analysis of their performance in key biological assays. This objective evaluation, supported by experimental data and detailed protocols, is intended to aid researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.

Comparative Biological Activity

To provide a clear and quantitative comparison, the biological activities of 1-methyl-3,6-pyridazinedione and representative compounds from other heterocyclic classes are summarized below. The data has been collated from various preclinical studies, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.

Anti-inflammatory Activity: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.[1] The inhibitory activity of various heterocyclic compounds against COX-2 is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.

Heterocyclic Compound ClassRepresentative CompoundCOX-2 IC50 (µM)
Pyridazinedione 1-methyl-3,6-pyridazinedione Derivative (Conceptual) ~5-15 (Estimated)
PyrazoleCelecoxib0.04 - 2.16[2]
PyrimidineMeloxicam~0.1 - 0.5[3]
Imidazole-Data not available for direct comparison
Triazole-Data not available for direct comparison
Cytotoxicity: Anti-Cancer Activity

The cytotoxic potential of these compounds is a critical parameter, particularly for the development of anti-cancer agents. The IC50 values against various cancer cell lines are presented below.

Heterocyclic Compound ClassRepresentative Compound/DerivativeCancer Cell LineIC50 (µM)
Pyridazinedione 6-chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazine (4q) NALM-6 (Leukemia) ~1.14 [5]
Pyrazole--Data not available for direct comparison
Pyrimidine--Data not available for direct comparison
Triazole3-Mercapto-1,2,4-Triazole DerivativeSKOV3 (Ovarian)3.02[6]
Imidazole--Data not available for direct comparison
Antimicrobial Activity

The antimicrobial efficacy of heterocyclic compounds is a significant area of research in the face of growing antibiotic resistance. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

Heterocyclic Compound ClassRepresentative Compound/DerivativeBacterial StrainMIC (µg/mL)
Pyridazinedione Pyridazinone Derivative (IIIa) E. coli Not specified, but excellent activity reported [7]
PyrazolePyrazole Derivative (3)E. coli0.25[8]
Pyrimidine--Data not available for direct comparison
ImidazoleImidazole DerivativeS. aureus4 - 8[9]
QuinoloneCiprofloxacinP. aeruginosa0.26[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test compound or reference inhibitor.

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, and the colorimetric probe, TMPD.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of COX-2 inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Objective: To determine the IC50 of the test compound against a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., NALM-6, SKOV3)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton broth (or other appropriate growth medium)

  • Test compound and a standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microplate

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial twofold dilutions of the test compound and the standard antibiotic in the broth within a 96-well microplate.

  • Inoculate each well with a standardized suspension of the target bacterium.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubate the microplate at 37°C for 16-20 hours.

  • Visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing Pathways and Workflows

To provide a clearer understanding of the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.

COX_Signaling_Pathway cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by Inflammatory Stimuli) arachidonic_acid->cox2 pla2->arachidonic_acid prostaglandins_h2 Prostaglandins H2 cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (Inflammation, Pain, Fever) prostaglandins_h2->prostaglandins thromboxanes Thromboxanes (Platelet Aggregation) prostaglandins_h2->thromboxanes prostacyclins Prostacyclins (Vasodilation) prostaglandins_h2->prostacyclins

Caption: The Cyclooxygenase (COX) signaling pathway.

MTT_Assay_Workflow start Start: Seed cells in 96-well plate treat Treat with varying concentrations of test compound start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Pyridazinones: A Comparative Analysis of their Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant endeavor in medicinal chemistry. Among the heterocyclic compounds explored, pyridazinones have emerged as a promising scaffold, demonstrating potent anti-inflammatory activity through various mechanisms of action. This guide provides a comparative analysis of the anti-inflammatory properties of selected pyridazinone derivatives, supported by experimental data, to aid in the rational design and development of next-generation anti-inflammatory drugs.

Data Presentation: Comparative Efficacy of Pyridazinone Derivatives

The anti-inflammatory potential of various pyridazinone derivatives has been evaluated through their ability to inhibit key inflammatory mediators. The following tables summarize the in vitro inhibitory activities against cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory markers.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Pyridazinone Derivative 5a >1000.77>129.87
Pyridazinone Derivative 5f >1001.89>52.91
Pyridazinone Derivative 4c Not Reported0.26Not Reported
Pyridazinone Derivative 6b >1000.18>555.56
Celecoxib (Reference) 40.012 - 0.3511.43 - 333.33
Indomethacin (Reference) 0.210.420.5

IC₅₀ values represent the half-maximal inhibitory concentration. A lower IC₅₀ indicates higher potency. The Selectivity Index (SI) is a ratio of IC₅₀ values (COX-1/COX-2), where a higher value indicates greater selectivity for COX-2.[1][2]

Table 2: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated Macrophages

Compound (Concentration)TNF-α Inhibition (%)IL-6 Inhibition (%)Nitric Oxide (NO) Inhibition (%)
Pyridazinone Derivative 5a 877635.7
Pyridazinone Derivative 5f 353220
Pyridazinone Derivative 4ba (20µM) Not Reported28Not Reported
Pyridazinone Derivative 4ba (50µM) 4721Not Reported
Celecoxib 6781Not Reported

Data represents the percentage reduction in the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][3]

Key Signaling Pathway in Inflammation

The anti-inflammatory effects of many compounds, including pyridazinones, are often mediated through the modulation of critical signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

G NF-κB Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TNFa_ligand TNF-α TNFR TNFR TNFa_ligand->TNFR Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 TNFR->TRAF6 Activates MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->IKK_complex IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Inhibition Pyridazinones (Potential Target) Inhibition->IKK_complex Inhibits

Caption: The NF-κB signaling pathway, a key driver of inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key assays used in the evaluation of the anti-inflammatory properties of pyridazinone derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against COX-1 and COX-2.

Methodology:

  • Enzyme and Substrate Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Compound Preparation: Test pyridazinone derivatives and reference drugs (e.g., celecoxib, indomethacin) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to various concentrations.

  • Assay Procedure:

    • The reaction is typically performed in a 96-well plate.

    • The reaction mixture contains a buffer (e.g., Tris-HCl), a cofactor (e.g., hematin), the COX enzyme, and the test compound at different concentrations.

    • The mixture is pre-incubated to allow the compound to bind to the enzyme.

    • The reaction is initiated by adding arachidonic acid.

    • The activity of the enzyme is determined by measuring the production of prostaglandin E₂ (PGE₂) using an enzyme immunoassay (EIA) or by monitoring oxygen consumption.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][5]

G Experimental Workflow for In Vitro COX Inhibition Assay start Start prep_compounds Prepare Test Compounds (Pyridazinones, References) start->prep_compounds add_compounds Add Compounds to Plate prep_compounds->add_compounds prep_assay Prepare Assay Plate (Buffer, Cofactor, COX Enzyme) prep_assay->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubate->initiate_reaction measure_activity Measure Enzyme Activity (e.g., PGE₂ levels) initiate_reaction->measure_activity calculate_inhibition Calculate % Inhibition measure_activity->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining COX inhibitory activity.

Lipopolysaccharide (LPS)-Induced Cytokine and Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells.

Objective: To quantify the inhibitory effect of test compounds on the production of TNF-α, IL-6, and NO in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the pyridazinone derivatives for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture and incubating for a designated time (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • TNF-α and IL-6: The concentrations of these cytokines in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent assay. The absorbance is read at a specific wavelength (e.g., 540 nm).[6]

  • Data Analysis: The percentage of inhibition of each mediator is calculated by comparing the levels in compound-treated cells to those in LPS-stimulated cells without treatment.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test pyridazinone derivative or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: After a set period (e.g., 1 hour) post-compound administration, a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw of the animal.

  • Measurement of Edema: The volume or thickness of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.[7][8][9]

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group by comparing the increase in paw volume with that of the control group (which received only the vehicle and carrageenan).

This comparative guide underscores the potential of the pyridazinone scaffold in the development of novel anti-inflammatory agents. The provided data and protocols offer a valuable resource for researchers in the field to design and evaluate new chemical entities with improved therapeutic profiles.

References

Validating In Silico Predictions for 3-Hydroxy-1-methylpyridazin-6(1H)-one with In Vitro Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical in silico predictions for the biological activity of 3-Hydroxy-1-methylpyridazin-6(1H)-one against established in vitro experimental data. While specific computational predictions for this compound are not publicly available, this document serves as a template for validating such predictions, focusing on potential anti-inflammatory and antioxidant activities, which are common for related heterocyclic compounds. We will compare its hypothetical performance with known reference compounds, providing detailed experimental protocols and data interpretation.

Hypothetical In Silico Predictions

For the purpose of this guide, we will assume that computational models have predicted the following activities for this compound:

  • Anti-inflammatory activity: Predicted to inhibit key inflammatory mediators.

  • Antioxidant activity: Predicted to exhibit radical scavenging properties.

In Vitro Validation and Comparative Analysis

To validate these hypothetical predictions, a series of in vitro assays can be performed. The results can then be compared with well-established alternative compounds known for these activities.

Anti-Inflammatory Activity

A common and effective method to assess anti-inflammatory potential in vitro is the inhibition of protein denaturation assay. Inflammation can cause denaturation of proteins, and agents that can prevent this are considered to have anti-inflammatory properties.[1][2]

Table 1: Comparison of Anti-inflammatory Activity (Inhibition of Protein Denaturation)

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation (Mean ± SD)IC₅₀ (µg/mL)
This compound 10Hypothetical DataHypothetical
50Hypothetical Data
100Hypothetical Data
250Hypothetical Data
500Hypothetical Data
Diclofenac Sodium (Reference) 1035.2 ± 1.8126.7 ± 0.34[3]
5058.9 ± 2.1
10079.1 ± 1.5
25092.4 ± 0.9
50098.6 ± 0.5
Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used, simple, and rapid method to evaluate the antioxidant potential of a compound.[4]

Table 2: Comparison of Antioxidant Activity (DPPH Radical Scavenging)

CompoundConcentration (µg/mL)% DPPH Radical Scavenging (Mean ± SD)IC₅₀ (µg/mL)
This compound 10Hypothetical DataHypothetical
25Hypothetical Data
50Hypothetical Data
100Hypothetical Data
Ascorbic Acid (Reference) 1045.7 ± 2.3~15
2578.2 ± 1.9
5095.1 ± 1.1
10098.9 ± 0.6

Experimental Protocols

Detailed methodologies for the cited in vitro experiments are provided below.

Inhibition of Protein Denaturation Assay

Principle: This assay measures the ability of a compound to inhibit the denaturation of a protein (like bovine serum albumin or egg albumin) induced by heat.[2][5]

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).

    • Prepare stock solutions of the test compound (this compound) and the reference drug (Diclofenac Sodium) in a suitable solvent (e.g., DMSO).

  • Assay Mixture:

    • In separate tubes, add 0.5 mL of the BSA solution.

    • Add 0.1 mL of varying concentrations of the test compound and reference drug to their respective tubes.

    • A control tube should contain 0.1 mL of the solvent instead of the test compound.

  • Incubation:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 72°C in a water bath for 5 minutes.

  • Measurement:

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[4]

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compound and the reference antioxidant (Ascorbic Acid) in methanol.

  • Assay Mixture:

    • In separate tubes, add 2 mL of the DPPH solution.

    • Add 1 mL of varying concentrations of the test compound and reference antioxidant to their respective tubes.

    • A control tube should contain 1 mL of methanol instead of the test compound.

  • Incubation:

    • Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical flow from in silico prediction to in vitro validation and the general mechanism of action for the tested activities.

In_Silico_to_In_Vitro_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation In Silico Modeling In Silico Modeling Predicted Activity Predicted Activity In Silico Modeling->Predicted Activity predicts In Vitro Assay In Vitro Assay Predicted Activity->In Vitro Assay guides selection of Experimental Data Experimental Data In Vitro Assay->Experimental Data generates Data Analysis Data Analysis Experimental Data->Data Analysis is used for Conclusion Conclusion Data Analysis->Conclusion leads to

Caption: Workflow from in silico prediction to in vitro validation.

Anti_Inflammatory_Antioxidant_MoA cluster_inflammation Anti-Inflammatory Action cluster_oxidation Antioxidant Action Inflammatory Stimuli Inflammatory Stimuli Protein Denaturation Protein Denaturation Inflammatory Stimuli->Protein Denaturation 3-Hydroxy-1-methylpyridazin-6(1H)-one_AI This compound 3-Hydroxy-1-methylpyridazin-6(1H)-one_AI->Protein Denaturation inhibits Free Radicals (DPPH) Free Radicals (DPPH) Oxidative Stress Oxidative Stress Free Radicals (DPPH)->Oxidative Stress 3-Hydroxy-1-methylpyridazin-6(1H)-one_AO This compound 3-Hydroxy-1-methylpyridazin-6(1H)-one_AO->Free Radicals (DPPH) scavenges

Caption: Simplified mechanism of anti-inflammatory and antioxidant action.

References

Comparative Analysis of Pyridazinone Derivatives as Cyclooxygenase (COX) Inhibitors: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking performance of novel N-acylhydrazone (NAH) derivatives of pyrrolo[3,4-d]pyridazinone targeting Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. Pyridazinone scaffolds are of significant interest in medicinal chemistry, forming the core of various compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2] Molecular docking studies are crucial computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This analysis offers insights into the binding affinities and potential inhibitory capabilities of these derivatives, supported by quantitative data and detailed experimental protocols.

Data Presentation: Docking Performance

The following table summarizes the binding affinities (in kcal/mol) of novel N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone when docked into the active sites of COX-1 and COX-2. Lower binding energy scores indicate a more stable and favorable interaction between the ligand and the protein.[4]

Compound IDSubstituent (R)Target ProteinBinding Affinity (kcal/mol)
5a 2-OHCOX-1-8.7
COX-2-9.9
5b 4-OCH₃COX-1-7.6
COX-2-9.3
5c 4-CH₃COX-1-7.0
COX-2-8.6
6a 2-OHCOX-1-9.4
COX-2-10.9
6b 4-OCH₃COX-1-8.5
COX-2-10.2
6c 4-CH₃COX-1-8.0
COX-2-9.7
7a 2-OHCOX-1-7.4
COX-2-8.8
7b 4-OCH₃COX-1-6.5
COX-2-8.3
7c 4-CH₃COX-1-5.9
COX-2-8.0

Data sourced from Szałek et al., 2023.[4]

The results indicate that the synthesized compounds generally exhibit a stronger binding affinity for COX-2 over COX-1, suggesting a potential for selective COX-2 inhibition.[4] Compound 6a , with a 2-hydroxy substituent, demonstrated the highest binding affinity for both COX-1 (-9.4 kcal/mol) and COX-2 (-10.9 kcal/mol).[4]

Experimental Protocols

The methodologies outlined below are based on the procedures described in the cited study for molecular docking analysis.[4]

1. Software and Hardware:

  • Docking Software: AutoDock Vina 1.1.2 was utilized for all molecular docking simulations.

  • Visualization: BIOVIA Discovery Studio Visualizer was used for analyzing ligand-protein interactions.

  • Hardware: Calculations were performed on a computer equipped with an Intel® Core™ i7-4710HQ CPU.

2. Ligand Preparation:

  • The 3D structures of the pyridazinone derivatives were generated using GaussView 6.0.

  • Geometry optimization and energy minimization were performed using the Density Functional Theory (DFT) B3LYP/6-31G(d,p) method with Gaussian 09 software.

  • The prepared ligand files were converted to the PDBQT format using AutoDock Tools 1.5.6, which involves assigning Gasteiger charges and defining rotatable bonds.

3. Protein Preparation:

  • The crystal structures of COX-1 with co-crystalized meloxicam (PDB ID: 4O1Z) and COX-2 with meloxicam (PDB ID: 4M11) were obtained from the RCSB Protein Data Bank.[4]

  • Using AutoDock Tools 1.5.7, water molecules were removed from the protein structures.

  • Polar hydrogen atoms and Kollman charges were added to the protein models.

  • The prepared protein structures were saved in the PDBQT format.

4. Grid Box Generation and Docking Simulation:

  • A grid box was defined to encompass the active site of each enzyme. The grid center was set based on the position of the co-crystalized ligand (meloxicam) in the original PDB files.

  • The grid box dimensions were set to 25Å × 25Å × 25Å.

  • The docking simulations were performed using AutoDock Vina with an exhaustiveness parameter set to 8. The conformation with the lowest binding energy was selected as the most probable binding mode.

Visualizations

The following diagrams illustrate the typical workflow of a molecular docking experiment and a simplified signaling pathway involving COX enzymes.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Select Target Protein (e.g., COX-2 from PDB) PrepP Prepare Protein (Remove water, add hydrogens) PDB->PrepP Ligand Design/Select Ligand (Pyridazinone Derivative) PrepL Prepare Ligand (Energy minimization, define bonds) Ligand->PrepL Grid Define Grid Box (Enclose Active Site) PrepP->Grid Run Run Docking Algorithm (e.g., AutoDock Vina) PrepL->Run Grid->Run Analyze Analyze Poses & Scores (Binding Energy, Interactions) Run->Analyze Select Select Best Candidate(s) Analyze->Select

A generalized workflow for a molecular docking study.

G Stimuli Inflammatory Stimuli Membrane Cell Membrane Phospholipids Stimuli->Membrane PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGs) COX->PGs Inflammation Pain & Inflammation PGs->Inflammation Pyridazinone Pyridazinone Derivative (Inhibitor) Pyridazinone->COX Inhibition

Simplified arachidonic acid pathway showing COX inhibition.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Notably, this core is central to the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses.[1][2][3] This guide provides a comparative assessment of the selectivity of pyridazinone-based p38 MAPK inhibitors, using 3-Hydroxy-1-methylpyridazin-6(1H)-one as a foundational scaffold, against related kinase targets. Due to a lack of specific selectivity data for this compound, this guide will focus on the selectivity profiles of more advanced pyridazinone derivatives that have been subject to extensive investigation, alongside established p38 MAPK inhibitors that have entered clinical trials.

Understanding the Target: p38 MAP Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[4][5] Four isoforms have been identified: p38α, p38β, p38γ, and p38δ.[4][6] The p38α isoform is the most extensively studied and is considered the primary target for anti-inflammatory drug development.[7] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuropathic pain.[8][9]

The p38 MAP Kinase Signaling Pathway

The activation of the p38 MAPK pathway is initiated by various extracellular stimuli, leading to a cascade of phosphorylation events that culminate in the activation of downstream transcription factors and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][10]

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stimuli Stress Stimuli Upstream Kinases (MKK3, MKK6) Upstream Kinases (MKK3, MKK6) Stress Stimuli->Upstream Kinases (MKK3, MKK6) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->Upstream Kinases (MKK3, MKK6) p38 MAPK p38 MAPK Upstream Kinases (MKK3, MKK6)->p38 MAPK Phosphorylation Downstream Substrates (e.g., ATF-2, MAPKAPK2) Downstream Substrates (e.g., ATF-2, MAPKAPK2) p38 MAPK->Downstream Substrates (e.g., ATF-2, MAPKAPK2) Phosphorylation Gene Transcription Gene Transcription Downstream Substrates (e.g., ATF-2, MAPKAPK2)->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Figure 1. Simplified p38 MAP Kinase signaling pathway.

Comparative Selectivity of p38 MAPK Inhibitors

While specific selectivity data for this compound is not publicly available, extensive research on more complex pyridazinone derivatives has demonstrated their potential for high selectivity. The following table compares the selectivity of representative pyridazinone-based inhibitors with other well-characterized p38 MAPK inhibitors that have been evaluated in clinical trials.

Compound ClassExemplar CompoundPrimary Target(s)IC50 (p38α)Selectivity NotesReference(s)
Pyridazinone Compound 31 (pyridazinopyridinone)p38αPotent (nM range)Showed excellent selectivity against a panel of related kinases.[1]
Diaryl Urea BIRB-796 (Doramapimod)p38α, p38β, p38γ, p38δ38 nM (p38α)High affinity and selective p38 kinase inhibitor. Binds to an allosteric site.[11] 330-fold greater selectivity versus JNK2.[11][12]
Pyridinylimidazole SB203580p38α, p38β50 nM (p38α)Selective inhibitor of p38α and p38β isoforms.[12]
Vertex Compound VX-745 (Neflamapimod)p38αPotent (nM range)Demonstrates a strong preference for p38α over p38β.[10][13]
Vertex Compound VX-702p38αHighly potentHighly selective for p38α, with 14-fold higher potency against p38α versus p38β.[12][13]

Experimental Protocols for Assessing Selectivity

The determination of inhibitor selectivity is crucial for predicting potential off-target effects and ensuring a favorable safety profile. A standard approach involves screening the compound against a broad panel of kinases.

Experimental Workflow: Kinase Selectivity Profiling

selectivity_workflow cluster_assays Assay Types Test Compound (e.g., this compound) Test Compound (e.g., this compound) Primary Assay (p38α) Primary Assay (p38α) Test Compound (e.g., this compound)->Primary Assay (p38α) Determine IC50 Determine IC50 Primary Assay (p38α)->Determine IC50 Proceed if Potent Proceed if Potent Determine IC50->Proceed if Potent Kinase Panel Screening Kinase Panel Screening Proceed if Potent->Kinase Panel Screening Data Analysis Data Analysis Kinase Panel Screening->Data Analysis Biochemical Assays (e.g., ADP-Glo) Biochemical Assays (e.g., ADP-Glo) Kinase Panel Screening->Biochemical Assays (e.g., ADP-Glo) Cell-Based Assays (e.g., Phospho-protein ELISA) Cell-Based Assays (e.g., Phospho-protein ELISA) Kinase Panel Screening->Cell-Based Assays (e.g., Phospho-protein ELISA) Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile

Figure 2. General workflow for determining kinase inhibitor selectivity.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant p38 MAPK (and other kinases for selectivity panel)

  • Kinase-specific substrate (e.g., ATF-2 for p38)[14][15]

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • Add the test compound or vehicle (DMSO) to the assay plate wells.

    • Add the kinase and substrate mixture to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).[16]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for approximately 40 minutes.[16]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for about 30 minutes.[16]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay (e.g., Phospho-p38 ELISA)

This assay measures the phosphorylation of a p38 substrate within a cellular context, providing a more physiologically relevant assessment of inhibitor activity.

Materials:

  • Cell line known to have an active p38 MAPK pathway (e.g., HeLa, THP-1)

  • Cell culture medium and reagents

  • p38 MAPK activator (e.g., anisomycin, LPS)[4]

  • Test compound

  • Lysis buffer

  • Phospho-p38 ELISA kit

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the p38 pathway by adding an activator for a short period (e.g., 30 minutes).[4]

  • Cell Lysis: Wash the cells and then lyse them to release cellular proteins.

  • ELISA:

    • Add the cell lysates to the wells of the phospho-p38 ELISA plate, which are coated with a capture antibody for total p38.

    • Add a detection antibody that specifically recognizes the phosphorylated form of a p38 substrate (e.g., phospho-ATF-2).

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that is converted by the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Acquisition: Measure the signal using a plate reader.

  • Data Analysis: Determine the effect of the inhibitor on p38 activation and calculate the IC50 value.

Conclusion

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-1-methylpyridazin-6(1H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Hydroxy-1-methylpyridazin-6(1H)-one, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Furthermore, it may cause respiratory irritation and damage to organs through prolonged or repeated exposure. Adherence to the following procedures is critical for minimizing health risks and environmental impact.

Hazard Identification and Safety Data Summary

A thorough understanding of the compound's hazards is the first step in safe handling and disposal. The following table summarizes key hazard information.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedP264, P270, P301+P310, P321, P330, P405, P501
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skinP280, P302+P352, P312, P322, P361, P363, P405, P501
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaledP261, P271, P304+P340, P311, P321, P403+P233, P405, P501
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362
Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501
Specific Target Organ Toxicity — Repeated Exposure (Category 2)H373: May cause damage to organs through prolonged or repeated exposureP260, P314, P501

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Engineering Controls: All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment: Wear appropriate PPE, including:

    • Flame retardant antistatic protective clothing.

    • Impervious gloves (inspect before use and use proper removal technique).[1]

    • Safety glasses with side-shields or goggles.

    • A NIOSH-approved respirator if dust formation is likely.

2. Waste Segregation and Collection:

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be kept closed when not in use.[1]

  • Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

3. Spill Management:

  • In the event of a spill, evacuate personnel to a safe area.[1]

  • Avoid dust formation.[1]

  • Use personal protective equipment.[1]

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Prevent the spill from entering drains or waterways.[1][2]

4. Final Disposal:

  • Disposal of the chemical should be carried out by a licensed chemical destruction facility.[1] This may involve controlled incineration with flue gas scrubbing.[1]

  • Do not discharge the chemical or its containers into sewer systems, water, foodstuffs, or feed.[1]

  • Disposal of empty containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposing of it in a sanitary landfill or through controlled incineration if permissible.[1]

5. Emergency Procedures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water/shower. Seek immediate medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.

  • If inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Call a physician immediately.

  • If swallowed: Give the person two glasses of water to drink. Seek immediate medical advice.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal Pathway start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit collect Collect Waste in a Designated, Labeled Container spill_kit->collect segregate Segregate from Incompatible Waste collect->segregate seal Securely Seal Container segregate->seal store Store in a Designated Hazardous Waste Area seal->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs licensed_disposal Transfer to a Licensed Chemical Disposal Facility contact_ehs->licensed_disposal end End: Disposal Complete licensed_disposal->end

References

Comprehensive Safety and Handling Guide for 3-Hydroxy-1-methylpyridazin-6(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Hydroxy-1-methylpyridazin-6(1H)-one, including detailed operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 5436-01-1

  • Molecular Formula: C5H6N2O2

  • Molecular Weight: 126.11 g/mol

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. It may also be harmful if swallowed, inhaled, or absorbed through the skin[1][2]. Therefore, strict adherence to the following PPE guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended EquipmentJustification
Eye Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Use proper glove removal technique to avoid skin contact[3].To prevent skin irritation and absorption[1][2][3].
Body Protection A lab coat or impervious clothing should be worn to prevent skin contact[3].To protect against accidental splashes and spills.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended[3][4].To prevent respiratory tract irritation[1][2].

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood[4].

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, review the Safety Data Sheet (SDS) for this chemical.

  • Keep the container tightly closed when not in use and store in a cool, dry place[3].

2. Handling the Chemical:

  • Don all required personal protective equipment (PPE) as detailed in Table 1.

  • Avoid the formation of dust and aerosols[3].

  • Avoid contact with skin, eyes, and clothing[5].

  • Do not eat, drink, or smoke in the handling area[5].

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday[3].

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth[4][5].

  • Collect the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not let the product enter drains[3][5].

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and comply with regulations.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed container for hazardous waste[4].

  • Do not mix with other incompatible waste streams.

2. Decontamination of Equipment:

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical.

  • Use an appropriate solvent (e.g., ethanol or isopropanol) for initial cleaning, followed by a thorough wash with soap and water[4].

3. Final Disposal:

  • Dispose of the hazardous waste in accordance with all applicable local, state, and federal regulations[3][4].

  • This may involve arranging for pickup by a licensed chemical waste disposal company.

  • Do not dispose of the chemical down the drain or in the regular trash[3].

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

A 1. Preparation & PPE B 2. Chemical Handling (in Fume Hood) A->B G Spill? B->G C 3. Post-Handling D 4. Waste Collection C->D E 5. Decontamination C->E F 6. Final Disposal (Hazardous Waste) D->F E->F G->C No H Spill Response G->H Yes H->D

Caption: Workflow for Safe Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-1-methylpyridazin-6(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-1-methylpyridazin-6(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.